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  • Product: Benzoic acid, 3-(2-propynyloxy)-
  • CAS: 85607-73-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(2-Propynyloxy)benzoic Acid: A Technical Whitepaper

Executive Summary The compound 3-(2-propynyloxy)benzoic acid (also known as 3-(prop-2-yn-1-yloxy)benzoic acid) is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a carboxylic acid, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-propynyloxy)benzoic acid (also known as 3-(prop-2-yn-1-yloxy)benzoic acid) is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a carboxylic acid, it is extensively utilized in modern drug discovery, bioconjugation, and materials science. The terminal alkyne serves as a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling, while the carboxylic acid enables amide bond formation, esterification, and polymer integration[1].

This whitepaper details a robust, high-yielding, and scalable three-step synthetic route. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, process optimization, and self-validating analytical controls required to ensure absolute scientific integrity.

Retrosynthetic Strategy & Mechanistic Logic

While a direct, single-step alkylation of 3-hydroxybenzoic acid with propargyl bromide might seem theoretically possible, it is practically flawed. Direct alkylation typically requires precise stoichiometric control to prevent competitive alkylation of the carboxylate group, which would yield the undesired propargyl 3-(prop-2-ynyloxy)benzoate.

To ensure high purity and yield, the field-proven gold standard is a three-step protection-alkylation-deprotection sequence [2][3]:

  • Fischer Esterification: Protection of the carboxylic acid as a methyl ester.

  • Williamson Etherification: Selective SN​2 alkylation of the phenolic hydroxyl group.

  • Saponification: Hydrolysis of the methyl ester to regenerate the free carboxylic acid.

SyntheticWorkflow SM 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 3-hydroxybenzoate Step1->Int1 Step2 Step 2: Williamson Etherification (Propargyl Bromide, K2CO3, DMF) Int1->Step2 Int2 Methyl 3-(prop-2-ynyloxy)benzoate Step2->Int2 Step3 Step 3: Saponification (NaOH, THF/H2O, then HCl) Int2->Step3 Product 3-(2-propynyloxy)benzoic acid Step3->Product

Synthetic workflow for 3-(2-propynyloxy)benzoic acid via a 3-step sequence.

Quantitative Data & Stoichiometry

A successful synthesis relies on precise stoichiometric ratios. Table 1 summarizes the critical parameters for the core transformation (Step 2: Williamson Etherification).

Table 1: Stoichiometry and Reagent Roles for Williamson Etherification

ReagentMW ( g/mol )EquivalentsFunction / Causality
Methyl 3-hydroxybenzoate152.151.0Starting Material (Nucleophile precursor)
Propargyl Bromide (80% in toluene)118.961.2 - 1.5Electrophile. Excess compensates for volatility.
Potassium Carbonate ( K2​CO3​ )138.212.0 - 3.0Base. Deprotonates phenol; excess drives kinetics.
N,N-Dimethylformamide (DMF)73.0910 VolPolar aprotic solvent. Maximizes SN​2 reactivity.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Protection)

Objective: Mask the carboxylic acid to prevent competitive alkylation.

  • Initiation: Suspend 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalysis: Carefully add concentrated sulfuric acid ( H2​SO4​ , 2.0 mL) dropwise. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for methanolic attack.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC (Self-Validation): Perform TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​ ~0.1) should be completely consumed, replaced by a less polar spot ( Rf​ ~0.5).

  • Workup: Cool to room temperature and concentrate the methanol in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash carefully with saturated aqueous NaHCO3​ (3 × 50 mL) until the aqueous phase is slightly basic (pH ~8). Causality: This neutralizes the acid catalyst and removes any unreacted starting material.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield methyl 3-hydroxybenzoate as a white to off-white solid[2].

Step 2: Synthesis of Methyl 3-(prop-2-ynyloxy)benzoate (Etherification)

Objective: Introduce the terminal alkyne via an SN​2 mechanism.

  • Initiation: Dissolve methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in anhydrous DMF (100 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (18.1 g, 131.4 mmol). Stir at room temperature for 30 minutes. Causality: K2​CO3​ is basic enough to deprotonate the phenol ( pKa​ ~9.5) but mild enough to avoid ester hydrolysis[2][3].

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 8.8 mL, ~78.8 mmol) dropwise over 15 minutes. Stir the suspension at room temperature (or up to 60 °C if kinetics are slow) for 4–6 hours.

  • IPC: TLC (Hexanes:EtOAc 4:1) will show the disappearance of the phenol ( Rf​ ~0.3) and the appearance of the ether product ( Rf​ ~0.6).

  • Workup: Pour the reaction mixture into ice-cold distilled water (300 mL) to precipitate the product or extract with diethyl ether (3 × 100 mL). Wash the combined organic layers extensively with water (5 × 50 mL) to remove DMF, followed by brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate to yield the intermediate ester.

Step 3: Synthesis of 3-(2-Propynyloxy)benzoic Acid (Saponification)

Objective: Deprotect the ester to yield the final target.

  • Initiation: Dissolve the intermediate methyl 3-(prop-2-ynyloxy)benzoate (10.0 g, 52.6 mmol) in a mixture of THF (50 mL) and Methanol (20 mL).

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 M, 50 mL, 100 mmol). Stir at room temperature for 3-4 hours. Causality: The hydroxide anion attacks the ester carbonyl, leading to the formation of the water-soluble sodium carboxylate salt.

  • IPC: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the ester.

  • Workup: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (30 mL) to remove non-polar impurities.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath and acidify dropwise with 2.0 M HCl until the pH reaches 2-3. Causality: Protonation of the carboxylate salt forces the highly non-polar free acid to crash out of the aqueous solution.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 3-(2-propynyloxy)benzoic acid[3].

Mechanistic Causality & Process Optimization

To elevate this synthesis from a basic protocol to an optimized industrial workflow, one must understand the underlying physical chemistry.

Mechanism Phenol Phenol OH (pKa ~9.5) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide SN2 SN2 Transition State (Polar Aprotic Solvent) Phenoxide->SN2 Electrophile Propargyl Bromide (Electrophile) Electrophile->SN2 Ether Propargyl Ether SN2->Ether Bromide leaving

Mechanistic logic of the Williamson etherification step via SN2 pathway.

Why Polar Aprotic Solvents? The use of DMF or Acetone in Step 2 is non-negotiable for high yields. Polar aprotic solvents solvate the potassium cation ( K+ ) effectively but leave the phenoxide anion "naked" and highly reactive. If a protic solvent (like ethanol) were used, hydrogen bonding would cage the phenoxide, drastically reducing the SN​2 reaction rate.

Why Propargyl Bromide over Chloride? Bromide is a significantly better leaving group than chloride due to its larger size and greater polarizability, which stabilizes the developing negative charge in the SN​2 transition state. This allows the reaction to proceed at ambient or mildly elevated temperatures, preventing the thermal degradation of the alkyne.

Analytical Characterization

Validating the final structure is paramount. Below is the expected analytical profile for pure 3-(2-propynyloxy)benzoic acid.

Table 2: Expected 1H NMR Data (DMSO- d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
~13.00Broad singlet1HCarboxylic acid −OH . Broad due to rapid chemical exchange.
7.55 - 7.45Multiplet2HAromatic protons (H-2, H-6). Deshielded by the carboxyl group.
7.40Triplet1HAromatic proton (H-5). Coupled to adjacent ortho protons.
7.20Doublet of doublets1HAromatic proton (H-4).
4.85Doublet2H −CH2​− of the propargyl group. Split by the terminal alkyne proton.
3.60Triplet1HTerminal alkyne ≡CH . Split by the adjacent −CH2​− group.

Note: The presence of the doublet at ~4.85 ppm and the triplet at ~3.60 ppm are the definitive hallmarks of a successful propargylation.

References

  • Newcastle University Theses. Investigation of the Production, Isolation and Bioactivity of the Rishirilide Natural Products including Crystallographic Studies. (Discusses the esterification of 3-hydroxybenzoic acid and subsequent Williamson etherification with propargyl bromide). Available at:[Link]

  • ResearchGate. Novel Diacetylene- and Chromophore-Containing Polymers and their Second Order Nonlinear Optical Properties. (Details the reaction of 3-hydroxybenzoic acid with propargyl bromide). Available at:[Link]

  • DrugFuture. Robalzotan tartrate hydrate, NAD-299. (Outlines the esterification of fluoro-substituted 3-hydroxybenzoic acids and subsequent condensation with propargyl bromide using K2CO3 in acetone). Available at: [Link]

  • Google Patents (EP2079690B1).3-aza-bicyclo[3.1.0]hexane derivatives. (Demonstrates the handling and synthesis involving methyl-3-hydroxybenzoate as a precursor).

Sources

Exploratory

CAS number for Benzoic acid, 3-(2-propynyloxy)-

Bifunctional Linkers in Modern Therapeutics: A Technical Guide to 3-(2-Propynyloxy)benzoic Acid Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly in the development of Proteolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Bifunctional Linkers in Modern Therapeutics: A Technical Guide to 3-(2-Propynyloxy)benzoic Acid

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of optimal linker architecture is as critical as the pharmacophores themselves. Benzoic acid, 3-(2-propynyloxy)- (commonly referred to as 3-propargyloxybenzoic acid) serves as a highly versatile, bioorthogonal building block. By combining a rigid aromatic spacer, an amine-reactive carboxylic acid, and an azide-reactive terminal alkyne, this molecule enables precise, modular assembly of complex drug conjugates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, detailing the causality behind its structural advantages, the nuances of its registry tracking, and field-proven, self-validating protocols for its implementation in drug discovery workflows.

Chemical Identity & CAS Registry Analysis

Accurate tracking of chemical entities via Chemical Abstracts Service (CAS) numbers is a non-negotiable requirement for Chemistry, Manufacturing, and Controls (CMC) during Investigational New Drug (IND) filings. The registry status of this specific linker presents a unique scenario:

  • Chemical Name: Benzoic acid, 3-(2-propynyloxy)-

  • Synonyms: 3-(prop-2-yn-1-yloxy)benzoic acid; m-propargyloxybenzoic acid.

  • Molecular Formula: C₁₀H₈O₃

  • Molecular Weight: 176.17 g/mol

Registry Nuances: The free acid form of 3-(2-propynyloxy)benzoic acid is frequently unassigned in global chemical registries, often designated in commercial catalogs as CAS No.: NA [1]. However, its direct synthetic precursor and most common commercial form—Methyl 3-(prop-2-yn-1-yloxy)benzoate —is officially registered under CAS 160893-68-5 [2].

For structural context and analog design, its positional isomers are fully registered:

  • Ortho-isomer (2-propargyloxybenzoic acid): CAS 55582-31-5 [3]

  • Para-isomer (4-propargyloxybenzoic acid): CAS 21926-55-6 [4]

Structural Causality: Why choose the meta-substituted (3-position) linker over the para-isomer? The meta-linkage introduces a ~120° spatial vector between the coupling endpoints. In PROTAC design, this non-linear geometry often prevents steric clashing between the recruited E3 ubiquitin ligase and the target protein, a common failure point when using rigid, linear para-substituted linkers.

Mechanistic Role in Drug Development

The value of 3-(2-propynyloxy)benzoic acid lies in its dual-reactivity profile, which allows for orthogonal conjugation strategies without the need for complex protecting group chemistry.

  • Carboxylic Acid (Amide Coupling): The benzoic acid moiety can be activated to form stable amide bonds with primary amines. This is typically utilized to attach the linker to a small-molecule target ligand or a fluorophore.

  • Terminal Alkyne (Click Chemistry): The propargyl ether provides a terminal alkyne that is entirely inert under physiological conditions. It reacts exclusively with aliphatic or aromatic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the reaction inherently produces distinct, measurable signals to confirm success or failure.

Protocol 1: Synthesis of 3-(2-Propynyloxy)benzoic Acid

Objective: Etherification of 3-hydroxybenzoic acid using propargyl bromide.

  • Preparation: Dissolve 1.0 equivalent of 3-hydroxybenzoic acid in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that deprotonates the phenol (pKa ~9.5) and the carboxylic acid (pKa ~4.0). Using a stronger base (like NaH) could lead to unwanted side reactions or degradation of the propargyl bromide.

  • Alkylation: Dropwise add 1.1 equivalents of propargyl bromide (80% in toluene) at 0°C. Warm to room temperature and stir for 12 hours.

  • Hydrolysis (If esterification occurs): If the propargyl ester forms concurrently, add 2.0 M LiOH (aq) and stir for 2 hours to selectively saponify the ester back to the free carboxylic acid, leaving the robust ether linkage intact.

  • Self-Validation Step: Monitor via FTIR. The reaction is successful when the broad phenolic -OH stretch (~3300 cm⁻¹) disappears, replaced by a sharp terminal alkyne C-H stretch (3290 cm⁻¹) and a distinct C≡C stretch (2120 cm⁻¹). LC-MS should confirm the [M-H]⁻ ion at m/z 175.

Protocol 2: Bioconjugation via CuAAC (Click Chemistry)

Objective: Conjugation of the linker-appended ligand to an azide-functionalized protein or biomolecule.

  • Preparation: Dissolve the alkyne-functionalized molecule (100 µM) and the azide-target (100 µM) in a degassed PBS/DMSO (80:20) buffer.

  • Catalyst Complexation: In a separate vial, premix CuSO₄ (50 µM) with THPTA ligand (250 µM). Causality: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is absolutely critical here. It coordinates the Cu(I) ion, accelerating the reaction while acting as a steric and electronic shield. This prevents the copper from catalyzing the generation of Reactive Oxygen Species (ROS) from ambient O₂, which would otherwise oxidize sensitive methionine or cysteine residues on the target protein.

  • Reduction: Add Sodium Ascorbate (2.5 mM) to the reaction mixture, followed immediately by the Cu/THPTA complex. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Self-Validation Step: Monitor via HPLC-MS. The reaction is validated by the quantitative disappearance of the starting materials and a mass shift exactly equal to the sum of the two precursors. In ¹H-NMR (if performing small-molecule click), the appearance of the triazole proton singlet at ~8.0 ppm is the definitive diagnostic marker.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and diagnostic validation metrics for utilizing the bifunctional handles of 3-(2-propynyloxy)benzoic acid.

Reaction PathwayReagents / CatalystsTarget Functional GroupTypical YieldDiagnostic Validation (Self-Validation)
Amide Coupling HATU, DIPEA, DMFPrimary Amines (-NH₂)85 - 95%LC-MS: [M+H]⁺ shift; Loss of acid -OH in IR
CuAAC (Click) CuSO₄, NaAsc, THPTAAliphatic Azides (-N₃)> 90%¹H-NMR: Triazole singlet (~8.0 ppm)
Esterification EDC, DMAP, DCMPrimary Alcohols (-OH)70 - 85%IR: Ester C=O stretch (~1735 cm⁻¹)

Workflow Visualization

The following diagram illustrates the orthogonal reactivity pathways of the linker, demonstrating how it serves as a central hub for modular drug assembly.

G Start 3-(2-Propynyloxy)benzoic Acid (Bifunctional Core) Path1 Carboxylic Acid Activation (HATU / DIPEA) Start->Path1 Step 1A Path2 Terminal Alkyne Activation (CuSO4 / NaAsc / THPTA) Start->Path2 Step 1B Target1 Amide Bond Formation (Target: Primary Amines) Path1->Target1 Amidation Target2 1,2,3-Triazole Formation (Target: Aliphatic Azides) Path2->Target2 CuAAC Click Final Fully Conjugated Therapeutic / PROTAC Target1->Final Conjugation Target2->Final Conjugation

Figure 1: Dual-reactivity pathways of 3-(2-propynyloxy)benzoic acid in bioconjugation workflows.

References

  • Title: o-Propargyloxybenzoic acid, CAS: 55582-31-5 Source: iChemistry URL: [Link]

  • Title: 4-prop-2-ynoxybenzoic acid CAS: 21926-55-6 Source: ChemSrc URL: [Link]

Foundational

Molecular Architecture and Synthetic Utility of 3-(Prop-2-yn-1-yloxy)benzoic Acid: A Technical Guide

Executive Summary In the landscape of modern synthetic chemistry and drug design, bifunctional molecular scaffolds are paramount. 3-(Prop-2-yn-1-yloxy)benzoic acid (also known as m-propargyloxybenzoic acid) emerges as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug design, bifunctional molecular scaffolds are paramount. 3-(Prop-2-yn-1-yloxy)benzoic acid (also known as m-propargyloxybenzoic acid) emerges as a highly versatile building block. Characterized by a rigid aromatic core flanked by two orthogonal reactive handles—a carboxylic acid and a terminal alkyne—this molecule allows for highly controlled, sequential functionalization. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and field-proven applications of this compound, providing researchers with a definitive guide to its utilization in pharmaceutical development and materials science.

Physicochemical Profiling and Structural Logic

The structural logic of 3-(prop-2-yn-1-yloxy)benzoic acid lies in its meta-substitution pattern. Unlike ortho-substituted derivatives, which often suffer from steric hindrance during coupling reactions, the meta-arrangement ensures that the propargyloxy vector and the carboxylic acid operate in distinct spatial domains. This minimizes intramolecular side reactions and maximizes accessibility for bulky catalysts or enzymatic binding pockets.

Table 1: Quantitative Physicochemical Parameters

ParameterValueStructural Implication
Molecular Formula C₁₀H₈O₃Defines the baseline mass for MS validation.
Molar Mass 176.17 g/mol Low molecular weight ideal for fragment-based drug design.
H-Bond Donors 1Restricted to the carboxylic acid (-OH).
H-Bond Acceptors 3Contributed by the carboxylate oxygens and the ether linkage.
Rotatable Bonds 4Provides moderate flexibility for induced-fit receptor binding.
Topological Polar Surface Area 46.53 ŲExcellent membrane permeability profile (TPSA < 90 Ų).
Estimated pKa ~4.2Exists as a carboxylate anion at physiological pH.

Mechanistic Reactivity and Orthogonal Functionalization

The true power of 3-(prop-2-yn-1-yloxy)benzoic acid is its orthogonal reactivity. The two functional groups can be addressed independently without the need for complex protecting-group chemistry.

  • The Carboxylic Acid Handle: Acts as a prime site for nucleophilic acyl substitution. It can be readily converted to an acid chloride using thionyl chloride (SOCl₂)[1], or activated via standard coupling reagents (HATU, EDC/HOBt) to form stable amide bonds with primary or secondary amines[2].

  • The Terminal Alkyne Handle: Serves as a bioorthogonal anchor. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, Sonogashira cross-coupling with aryl halides, or oxidative Glaser coupling to form diacetylene bridges[1].

Reactivity cluster_alkyne Alkyne Reactivity cluster_acid Carboxylic Acid Reactivity Core 3-(Prop-2-yn-1-yloxy) benzoic acid CuAAC CuAAC (Click) with Azides Core->CuAAC Cu(I) cat. Sonogashira Sonogashira Coupling Core->Sonogashira Pd/Cu cat. Glaser Glaser Coupling (Diacetylenes) Core->Glaser Cu cat., O2 Amidation Amide Coupling (HATU/EDC) Core->Amidation Amines Esterification Esterification Core->Esterification Alcohols AcidChloride Acid Chloride Formation (SOCl2) Core->AcidChloride SOCl2

Figure 1: Orthogonal bifunctional reactivity map of 3-(prop-2-yn-1-yloxy)benzoic acid.

Field-Proven Applications

Drug Discovery: Orexin Receptor Antagonists

In neuropharmacology, the orexin system (comprising OX1 and OX2 G-protein-coupled receptors in the lateral hypothalamus) is a primary target for regulating feeding behavior, sleep, and wakefulness[3]. 3-(Prop-2-yn-1-yloxy)benzoic acid is a critical synthetic intermediate in the development of trans-3-aza-bicyclo[3.1.0]hexane derivatives, which act as potent, non-peptide orexin receptor antagonists[3][4].

By coupling the carboxylic acid of this scaffold to the bicyclic amine core, researchers generate a highly specific pharmacophore[2]. The propargyloxy group projects into the receptor's binding pocket, providing a sterically defined, electron-rich vector that enhances binding affinity while maintaining a low molecular weight profile suitable for blood-brain barrier (BBB) penetration[2].

Orexin Start 3-(Prop-2-yn-1-yloxy) benzoic acid Coupling Amide Bond Formation Start->Coupling Amine trans-3-aza-bicyclo [3.1.0]hexane core Amine->Coupling Antagonist Orexin Receptor Antagonist Coupling->Antagonist Yields Target OX1 / OX2 Receptors (Hypothalamus) Antagonist->Target Binds & Blocks Outcome Modulation of Sleep/ Wakefulness Target->Outcome Therapeutic Effect

Figure 2: Integration workflow of the title compound into orexin receptor antagonist development.

Materials Science: Non-Linear Optical (NLO) Polymers

Beyond pharmaceuticals, this molecule is heavily utilized in the synthesis of diacetylene-containing polymers for second-order non-linear optical applications[1]. The compound is first chlorinated using thionyl chloride to form m-propargyloxybenzoyl chloride, which is then reacted with azobenzene-type chromophores[1][5]. The terminal alkynes are subsequently cross-linked via UV irradiation or thermal treatment (120°C), yielding robust, solvent-insoluble polymer films with highly stabilized chromophore alignment[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process validation checkpoints.

Protocol A: Synthesis of 3-(Prop-2-yn-1-yloxy)benzoic Acid

Objective: Synthesize the core scaffold from 3-hydroxybenzoic acid via a global alkylation/selective saponification sequence.

Causality Rationale: Direct mono-alkylation of the phenol in the presence of the free carboxylic acid is challenging due to competing nucleophilicities. A more robust approach is to intentionally di-alkylate (forming the propargyl ester of the propargyl ether) using an excess of base, followed by selective saponification of the ester. The ester is highly susceptible to basic hydrolysis, while the phenolic ether remains completely stable.

  • Global Alkylation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and propargyl bromide (80% in toluene, 2.5 eq). Stir at 60°C for 12 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the highly polar starting material and the emergence of a single, non-polar spot (the di-alkylated intermediate).

  • Selective Saponification: Isolate the intermediate via aqueous workup. Dissolve in a 1:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: THF ensures the organic intermediate remains in solution, while water solubilizes the LiOH. LiOH provides mild, controlled hydrolysis without degrading the ether.

  • Acidification and Isolation: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint 2: The sudden precipitation of a white solid visually validates the protonation of the carboxylate to the free acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Orthogonal Amidation (Orexin Antagonist Precursor)

Objective: Couple the carboxylic acid to a secondary amine without affecting the alkyne.

  • Acid Chloride Formation: Suspend 3-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) in anhydrous DCM. Add SOCl₂ (2.0 eq) and 2 drops of anhydrous DMF[1].

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

    • Validation Checkpoint 1: The reaction transitions from a suspension to a clear, homogeneous solution as the insoluble acid converts to the highly soluble acid chloride.

  • Amide Coupling: Concentrate the mixture under vacuum to remove excess SOCl₂. Redissolve in DCM, cool to 0°C, and add the target amine (1.0 eq) followed by DIPEA (2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine for the acid chloride.

    • Validation Checkpoint 2: LC-MS analysis of an aliquot must show the complete absence of the starting material mass and the dominant presence of the (M+H)⁺ peak corresponding to the target amide.

References

  • Diacetylene-containing polymers XII. Synthesis and characterization of dye-containing poly(hexa-2,4-butadiynylenoxydibenzoates)
  • TRANS-3-AZA-BICYCLO[3.1.
  • WO2009016560A2 - Trans-3-aza-bicyclo[3.1.
  • 3-AZA-BICYCLO[3.1.

Sources

Exploratory

Unlocking the Terminal Alkyne: Reactivity and Applications of 3-(2-Propynyloxy)benzoic Acid in Bioconjugation and Drug Discovery

Introduction 3-(2-propynyloxy)benzoic acid (Chemical Formula: C10H8O3), also known as 3-(prop-2-ynyloxy)benzoic acid, is a highly versatile, bifunctional building block widely utilized in drug discovery, materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-propynyloxy)benzoic acid (Chemical Formula: C10H8O3), also known as 3-(prop-2-ynyloxy)benzoic acid, is a highly versatile, bifunctional building block widely utilized in drug discovery, materials science, and bioconjugation. Structurally, it features a benzoic acid core functionalized at the meta-position with a propargyl ether group. The carboxylic acid provides a reliable handle for amide coupling or esterification, while the terminal alkyne serves as a highly reactive, bioorthogonal moiety.

This technical guide focuses exclusively on the reactivity profile of the alkyne group, detailing the mechanistic rationale and experimental protocols for its most critical transformations to empower researchers with self-validating workflows.

Core Reactivity Profile of the Terminal Alkyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 3-(2-propynyloxy)benzoic acid is a prime candidate for CuAAC, the quintessential "click" reaction. Uncatalyzed azide-alkyne cycloadditions require elevated temperatures and yield a nearly 1:1 mixture of 1,4- and 1,5-regioisomers[1]. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway, providing absolute regioselectivity.

Mechanism & Causality: The reaction is initiated by the formation of a π-complex between Cu(I) and the alkyne, which significantly lowers the pKa of the terminal proton, facilitating its removal by a mild base to form a σ-bound copper(I) acetylide[1]. Mechanistic studies reveal that a dinuclear copper intermediate is involved, where one copper atom coordinates the alkyne and the other activates the azide ()[2]. This highly ordered transition state dictates the strict 1,4-regioselectivity and accelerates the reaction rate by a factor of 10^7, allowing it to proceed at room temperature in aqueous environments ()[1].

Sonogashira Cross-Coupling

The terminal alkyne can also undergo sp2-sp carbon-carbon bond formation via the Sonogashira cross-coupling reaction. This transformation is invaluable for extending the π-conjugation of the benzoic acid core, creating rigid linkers or fluorescent probes.

Mechanism & Causality: The reaction relies on a dual catalytic cycle. In the palladium cycle, a Pd(0) species undergoes oxidative addition into an aryl or vinyl halide[3]. Concurrently, in the copper cycle, a Cu(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide[4]. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the internal alkyne and regenerates the Pd(0) catalyst ()[3]. The use of a copper co-catalyst allows the reaction to proceed under much milder conditions than the related Heck or Cassar alkynylations[3].

Stability and Cleavage of the Propargyl Ether

While the alkyne itself is highly reactive towards azides and transition metals, the propargyl ether linkage connecting it to the benzoic acid core exhibits specific stability parameters. It is highly stable under neutral, basic, and mild reducing conditions[5]. However, it is susceptible to cleavage under strong acidic conditions (e.g., concentrated Trifluoroacetic acid (TFA) or Lewis acids) via an SN2 mechanism, where the protonated ether oxygen becomes a leaving group ()[5]. This orthogonal stability makes it an excellent temporary protecting group or a cleavable linker in targeted drug delivery systems[6].

Quantitative Data Summaries

The following table summarizes the key reaction parameters, kinetics, and expected outcomes for the primary transformations of the terminal alkyne group in 3-(2-propynyloxy)benzoic acid.

Reaction TypeTypical Catalyst SystemTemp (°C)Reaction TimePrimary Byproducts (if unoptimized)Typical Yield
CuAAC (Click) CuSO₄ / Sodium Ascorbate20–252–4 hGlaser homocoupling (diynes)>90%
Sonogashira Pd(PPh₃)₄ / CuI / Et₃N50–706–12 hGlaser homocoupling, dehalogenation75–85%
Ether Cleavage TFA / DCM (1:1)20–251–2 hAlkylated scavengersQuantitative

Experimental Workflows

Protocol 1: Standardized CuAAC Bioconjugation

This self-validating protocol ensures complete conversion while suppressing oxidative homocoupling (Glaser coupling) by generating Cu(I) in situ.

  • Reagent Preparation: Dissolve 3-(2-propynyloxy)benzoic acid (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Prepare a fresh stock solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water. The ascorbate reduces Cu(II) to the catalytically active Cu(I) and maintains it in the +1 oxidation state[7].

  • Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature for 2-4 hours. Self-Validation: The reaction is self-indicating; the initial blue color of Cu(II) turns pale/colorless as Cu(I) is formed.

  • Isolation: Acidify slightly to keep the benzoic acid protonated, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Protocol 2: Sonogashira Coupling for Extended Pi-Systems
  • Degassing: Dissolve 3-(2-propynyloxy)benzoic acid (1.1 eq) and an aryl iodide (1.0 eq) in anhydrous, degassed DMF. Causality: Degassing is critical to prevent oxygen-mediated Glaser homocoupling of the alkyne[3].

  • Catalyst Addition: Under an inert argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq).

  • Base Addition: Add triethylamine (Et₃N) (3.0 eq). The base serves a dual purpose: neutralizing the hydroiodic acid byproduct and facilitating the formation of the copper acetylide[4].

  • Reaction: Stir at 50°C for 6-12 hours. Monitor conversion via LC-MS.

  • Purification: Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via silica gel flash chromatography.

Mechanistic Visualizations

CuAAC_Mechanism A Terminal Alkyne B Copper Acetylide A->B Cu(I) C Azide Coordination B->C R-N3 D Cu-Metallacycle C->D Cyclization E 1,4-Triazole Product D->E H+ E->B Cu(I)

CuAAC catalytic cycle detailing the formation of the 1,4-disubstituted triazole.

Workflow A 1. Reagent Preparation (Alkyne + Azide in t-BuOH/H2O) B 2. in situ Catalyst Generation (CuSO4 + Sodium Ascorbate) A->B C 3. Cycloaddition Reaction (Room Temp, 2-4 hours) B->C D 4. Visual Validation (Blue Cu(II) -> Colorless Cu(I)) C->D E 5. Isolation & Purification (Acidification & Extraction) D->E

Step-by-step experimental workflow for CuAAC bioconjugation.

References

  • [2] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • [1] Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: Organic Chemistry Portal URL:[Link]

  • [3] Title: Sonogashira coupling Source: Wikipedia URL:[Link]

Sources

Foundational

A Theoretical and Computational Blueprint for 3-(prop-2-yn-1-yloxy)benzoic acid: A Guide for Drug Discovery

Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 3-(prop-2-yn-1-yloxy)benzoic acid, a molecule with significant potential in medicinal chemistry. In the absence of ext...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-(prop-2-yn-1-yloxy)benzoic acid, a molecule with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust in-silico workflow, leveraging established computational methodologies to predict its structural, electronic, and pharmacological properties. By employing Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we present a foundational analysis to guide future experimental validation and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzoic acid derivatives.

Introduction: The Rationale for a Theoretical Deep Dive

3-(prop-2-yn-1-yloxy)benzoic acid, with its constituent benzoic acid scaffold, propargyl ether linkage, and a terminal alkyne group, presents a compelling trifecta of functionalities for drug design. Benzoic acid and its derivatives are well-established pharmacophores known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The propargyl group, a common element in medicinal chemistry, can participate in "click chemistry" reactions, offering a versatile handle for bioconjugation and the synthesis of more complex molecular architectures. The terminal alkyne itself can be a key interacting moiety with biological targets.

Given the nascent stage of research into this specific molecule, a theoretical and computational approach provides an efficient and cost-effective strategy to elucidate its fundamental characteristics and predict its potential as a drug candidate. This guide details the application of state-of-the-art computational techniques to build a comprehensive molecular profile of 3-(prop-2-yn-1-yloxy)benzoic acid, thereby accelerating its journey from a theoretical concept to a potential therapeutic agent.

Molecular Architecture and Electronic Landscape: A DFT Perspective

Density Functional Theory (DFT) serves as the cornerstone for understanding the intrinsic properties of a molecule at the quantum level. It provides invaluable insights into geometric parameters, electronic distribution, and reactivity, all of which are critical for predicting its biological behavior.

Computational Methodology

A rigorous DFT analysis of 3-(prop-2-yn-1-yloxy)benzoic acid would be conducted using a widely validated functional and basis set, such as B3LYP with a 6-311++G** basis set, a combination that has proven effective for benzoic acid derivatives[3]. This level of theory offers a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.

The following workflow outlines the key steps in the DFT calculations:

DFT_Workflow cluster_input Input Generation cluster_computation Quantum Chemical Calculations cluster_output Data Analysis start 2D Structure of 3-(prop-2-yn-1-yloxy)benzoic acid geom_opt Geometry Optimization (B3LYP/6-311++G**) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Geometry structural_params Optimized 3D Structure (Bond Lengths, Angles) geom_opt->structural_params thermo Thermodynamic Stability freq_calc->thermo Vibrational Frequencies reactivity Reactivity Indices (Energy Gap, Hardness) electronic_props->reactivity

Caption: A typical workflow for DFT calculations.

Predicted Structural Parameters

Based on DFT calculations of similar benzoic acid derivatives, we can anticipate the key structural features of 3-(prop-2-yn-1-yloxy)benzoic acid. The benzoic acid ring will be largely planar, with the carboxylic acid group likely forming intermolecular hydrogen bonds in a dimeric solid-state structure, a common feature for carboxylic acids.

Table 1: Predicted Geometrical Parameters for 3-(prop-2-yn-1-yloxy)benzoic acid (B3LYP/6-311++G )**

ParameterPredicted Value
C=O Bond Length (Carboxyl)~1.21 Å
C-O Bond Length (Carboxyl)~1.35 Å
O-H Bond Length (Carboxyl)~0.97 Å
C-O-C Bond Angle (Ether)~118°
C≡C Bond Length (Alkyne)~1.20 Å
C-H Bond Length (Alkyne)~1.06 Å
Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

For 3-(prop-2-yn-1-yloxy)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, while the LUMO may have significant contributions from the carboxylic acid group and the alkyne moiety. A smaller HOMO-LUMO gap would suggest higher reactivity, which can be advantageous for targeted covalent inhibition in drug design.

FMO_Diagram cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) HOMO->LUMO Excitation Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Frontier Molecular Orbital energy diagram.

Predicting Biological Interactions: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4]. This is instrumental in drug discovery for identifying potential protein targets and understanding the binding modes of a ligand.

Target Selection and Docking Protocol

Given the prevalence of benzoic acid derivatives as inhibitors of enzymes such as cyclooxygenases (COX) and histone deacetylases (HDACs), these would be logical starting points for in-silico screening[5][6]. A typical molecular docking workflow would involve:

  • Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from the Protein Data Bank (PDB), removing water molecules, and adding hydrogen atoms.

  • Ligand Preparation: Generating the 3D conformer of 3-(prop-2-yn-1-yloxy)benzoic acid and assigning appropriate charges.

  • Docking Simulation: Using software like AutoDock or Glide to perform the docking calculations, which explore various binding poses of the ligand within the active site of the receptor.

  • Analysis of Results: Evaluating the predicted binding affinities (docking scores) and visualizing the protein-ligand interactions.

Docking_Workflow cluster_inputs Input Structures cluster_process Docking Simulation cluster_outputs Output Analysis protein Target Protein (e.g., COX-2) docking Molecular Docking (e.g., AutoDock, Glide) protein->docking ligand 3-(prop-2-yn-1-yloxy)benzoic acid ligand->docking binding_pose Predicted Binding Pose docking->binding_pose binding_affinity Binding Affinity (Score) docking->binding_affinity interactions Protein-Ligand Interactions binding_pose->interactions

Caption: A generalized molecular docking workflow.

Hypothetical Docking Results and Interpretation

A successful docking simulation would reveal a low-energy binding pose of 3-(prop-2-yn-1-yloxy)benzoic acid within the active site of a target protein. Key interactions could include hydrogen bonding between the carboxylic acid group and polar amino acid residues, and hydrophobic interactions involving the benzoic acid ring. The terminal alkyne could also engage in unique interactions, such as π-π stacking or halogen bonds if applicable in the active site.

ADMET Profiling: Predicting Drug-Likeness

The assessment of ADMET properties is a critical step in early-stage drug development to minimize late-stage attrition[7]. Computational models can predict these properties based on the molecular structure.

In-Silico ADMET Prediction

A variety of online tools and software packages are available for ADMET prediction, which utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms[8][9]. Key properties to be evaluated include:

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

  • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Predicted clearance pathways.

  • Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).

Predicted ADMET Profile

Based on its molecular structure (Molecular Weight: 176.17 g/mol , predicted XLogP3: 1.7[10]), 3-(prop-2-yn-1-yloxy)benzoic acid is expected to exhibit favorable drug-like properties according to Lipinski's Rule of Five.

Table 2: Predicted ADMET Properties for 3-(prop-2-yn-1-yloxy)benzoic acid

PropertyPredicted OutcomeImplication for Drug Development
Human Intestinal AbsorptionHighGood oral bioavailability
BBB PenetrationLow to ModerateMay limit central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
hERG InhibitionLow riskReduced potential for cardiotoxicity
Ames MutagenicityNegativeUnlikely to be mutagenic

Conclusion and Future Directions

This theoretical guide has laid out a comprehensive computational strategy for the initial assessment of 3-(prop-2-yn-1-yloxy)benzoic acid as a potential drug candidate. The proposed DFT calculations, molecular docking studies, and ADMET profiling provide a solid foundation for understanding its physicochemical properties, potential biological targets, and drug-likeness.

The in-silico data presented herein, while predictive, strongly suggests that 3-(prop-2-yn-1-yloxy)benzoic acid is a promising scaffold for further investigation. The next logical steps would involve the chemical synthesis of the compound and experimental validation of the theoretical predictions through spectroscopic analysis, in-vitro biological assays against predicted targets, and cell-based ADMET studies. This integrated approach, combining computational foresight with experimental rigor, will be paramount in unlocking the full therapeutic potential of this intriguing molecule.

References

  • PubChem. (n.d.). 3-(prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]

  • Cosconati, S., Forli, S., Perryman, A. L., Harris, R., Goodsell, D. S., & Olson, A. J. (2010). Virtual screening with AutoDock Vina and the common pharmacophore engine of a low diversity library of fragments and hits against the M. tuberculosis transcriptional regulator EthR.
  • Michalska, D., & Wysokiński, R. (2005). A theoretical study of the structure and vibrational spectra of benzoic acid and its derivatives. Journal of Molecular Structure: THEOCHEM, 717(1-3), 125-136.
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro ADMET, physicochemical properties and in vivo pharmacokinetic parameters. Drug discovery today, 16(15-16), 688-705.
  • Lagerth, S. M., Graff, C., & Olsen, L. (2020). MT-ADMET: a multi-task learning framework for ADMET prediction.
  • Mignani, S., Rodrigues, J., Tomas, H., & Jalal, R. (2018). The “rule of five” and the CNS drug-likeness of the successful CNS-marketed drugs. Drug discovery today, 23(5), 1074-1082.
  • Boczar, M., Kwiendacz, J., & Wójcik, M. J. (2004). Theoretical study of infrared spectra of hydrogen-bonded benzoic acid dimer. Chemical physics, 300(1-3), 145-156.
  • Optibrium. (2025, January 22). Which ADMET properties are important for me to predict? Retrieved from [Link]

  • ACS Figshare. (2024, February 19). ADMET-PrInt: Evaluation of ADMET Properties: Prediction and Interpretation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-[(Prop-2-yn-1-yl)oxy]benzoic acid - Cancer. Retrieved from [Link]

  • Semantic Scholar. (2022, November 25). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Prop-2-yn-1-yloxy)benzoic acid. Retrieved from [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2024, February 16). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]

  • ResearchGate. (2020, June 19). (PDF) NOVEL BASED ON VIBRATION SPECTRUM ANALYSIS AND MOLECULAR PROPERTIES OF 3-(BENZYLOXY) BENZOIC ACID: EXPERIMENTAL AND DFT, TD-DFT STUDY. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]

  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Neliti. (2015, December 14). MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Retrieved from [Link]

  • MDPI. (2017, October 30). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]

  • PMC. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]

  • SciTech Connect. (2016, May 6). Theoretical investigations on the structure and properties of p-n-alkoxy benzoic acid based liquid crystals. Retrieved from [Link]

  • PubMed. (2005, December 15). Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, August 8). (PDF) An Experimental and Computational Study of 2-(3-Oxo-3H-benzo[f] chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(prop-2-yn-1-yloxy)prop-1-ene. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Benzoic Acid, 3-(2-propynyloxy)- as a Rigid Bifunctional Linker in CuAAC Click Chemistry

Target Audience: Researchers, bioconjugation scientists, and drug delivery professionals. Content Focus: Mechanistic rationale, bioconjugation protocols, and material science (MOF) functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug delivery professionals. Content Focus: Mechanistic rationale, bioconjugation protocols, and material science (MOF) functionalization.

Executive Summary & Mechanistic Rationale

Benzoic acid, 3-(2-propynyloxy)- (also known as 3-(propargyloxy)benzoic acid) is a highly efficient, rigid bifunctional linker designed for advanced bioconjugation and material science applications. Structurally, it features a carboxylic acid (-COOH) for amine-reactive coupling and a terminal alkyne ether (-O-CH₂-C≡CH) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The "Meta" Advantage: Causality in Structural Design

While aliphatic linkers (e.g., hexynoic acid) are common, they suffer from high conformational flexibility, which can lead to the alkyne folding back into hydrophobic protein pockets, rendering it inaccessible for click reactions. Furthermore, while the para-isomer (p-propargyloxybenzoic acid) is frequently used in nanoparticle surface modulation 1, it projects the alkyne at a strict 180° angle. On densely packed surfaces—such as Metal-Organic Frameworks (MOFs) or sterically crowded monoclonal antibodies—parallel para-alkynes create a "brush effect" that sterically hinders the bulky copper-azide transition state.

By utilizing the meta-isomer (3-position) , the alkyne is projected at a 120° angle relative to the conjugation site. This engineered "kink" increases the free volume around the terminal alkyne, significantly enhancing the kinetic rate of the CuAAC reaction when coupling bulky payloads like PEG chains or large fluorophores. Additionally, the aromatic ring provides a distinct UV-absorbance signature, allowing for precise quantification of the Degree of Labeling (DOL) prior to the click reaction.

Physicochemical & Reactivity Profile

To facilitate experimental design, the key parameters of Benzoic acid, 3-(2-propynyloxy)- are summarized below.

Property / ParameterSpecification / DetailExperimental Implication
Chemical Formula C₁₀H₈O₃Low molecular weight (176.17 g/mol ) minimizes perturbation of target protein folding.
Solubility DMSO, DMF, MethanolRequires pre-dissolution in a water-miscible organic solvent before addition to aqueous biological buffers.
Primary Reactivity Carboxylic Acid (-COOH)Readily activated by EDC/Sulfo-NHS or HATU to form stable amide bonds with primary amines (e.g., Lysine residues).
Secondary Reactivity Terminal Alkyne (-C≡CH)Highly selective for azides via CuAAC; inert to endogenous biological functional groups (thiols, amines, hydroxyls).
UV Traceability Aromatic π-π* transitionsEnables HPLC/UV tracking during peptide synthesis or small-molecule drug conjugation 2.

Application Workflow 1: Protein Bioconjugation

The most common application of this linker is a two-step bioconjugation process: first, tagging a protein with the alkyne, followed by attaching an azide-functionalized payload.

Bioconjugation A Target Protein (Primary Amines) C Alkyne-Tagged Protein A->C Amidation (pH 7.4) B 3-(2-propynyloxy)benzoic acid + EDC / Sulfo-NHS B->C Activation E Conjugated Protein (Triazole Linkage) C->E CuAAC Click Reaction D Azide-Payload + Cu(I) / THPTA D->E Cycloaddition

Workflow for two-step protein bioconjugation using the bifunctional alkyne linker.

Standard Operating Procedure (SOP): Protein Tagging & Click Labeling

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and prevent the waste of expensive downstream reagents.

Phase 1: Alkyne Functionalization
  • Buffer Preparation: Dialyze the target protein (e.g., 2 mg/mL) into amine-free PBS (pH 7.4). Causality: Tris or glycine buffers contain primary amines that will competitively quench the NHS ester.

  • Reagent Activation: Dissolve 3-(2-propynyloxy)benzoic acid in anhydrous DMSO to a 100 mM stock. In a separate tube, combine the linker with 1.2 eq EDC and 1.5 eq Sulfo-NHS. Incubate for 15 minutes at room temperature (RT) to form the active NHS-ester.

  • Conjugation: Add the activated linker to the protein solution at a 10:1 to 20:1 molar excess. Incubate for 2 hours at RT with gentle agitation.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column or dialysis against PBS.

  • Self-Validating IPC: Take a 10 µL aliquot of the purified alkyne-protein and react it with a cheap, low-molecular-weight fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin) and Cu(I). The appearance of fluorescence under a 365 nm UV lamp confirms successful alkyne functionalization before proceeding to Phase 2.

Phase 2: CuAAC Click Reaction
  • Catalyst Complex Prep: Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in water. Causality: A 5:1 THPTA:Cu ratio is critical. THPTA coordinates the Cu(I) to maintain its catalytic activity while shielding the protein from copper-induced Reactive Oxygen Species (ROS) degradation.

  • Reaction Assembly: To the alkyne-tagged protein, add the Azide-Payload (e.g., Azide-Fluorophore or Azide-PEG) at a 3:1 molar excess.

  • Initiation: Add the Cu/THPTA complex, followed immediately by Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Cleanup: Incubate for 1 hour at RT in the dark. Purify the final conjugate via Size Exclusion Chromatography (SEC).

Application Workflow 2: Nanoparticle & MOF "Click Modulation"

Beyond proteins, this linker is highly effective in material science. For Zirconium-based MOFs (like UiO-66), monocarboxylic acids act as "modulators" during synthesis, capping defect sites and controlling crystal growth. By using 3-(2-propynyloxy)benzoic acid as the modulator, researchers can generate highly porous nanoparticles with outward-facing terminal alkynes, primed for post-synthetic modification (PSM) 3.

MOF_Modulation Zr Zr Precursor + BDC Linker MOF Alkyne-Functionalized UiO-66 MOF Zr->MOF Solvothermal Synthesis Mod 3-(2-propynyloxy)benzoic acid (Click Modulator) Mod->MOF Defect/Surface Coordination Final Stealth PEGylated MOF (Drug Delivery System) MOF->Final CuAAC (Click) Post-Synthetic Mod PEG Azide-PEG2000 PEG->Final Conjugation

MOF Click Modulation pathway for creating stealth drug delivery systems.

Implementation Insights for MOFs

During the solvothermal synthesis of UiO-66, the addition of 3-(2-propynyloxy)benzoic acid coordinates to the Zr₆ clusters at the external surface. Because the meta-linkage angles the alkyne away from the dense MOF lattice, subsequent CuAAC reactions with bulky polymers (like Azide-PEG2000 or Azide-PNIPAM) proceed with near-quantitative yields. This PEGylation creates a "stealth" nanoparticle, preventing rapid immune clearance and enhancing targeted anticancer drug delivery 1.

Troubleshooting Matrix

ObservationScientific CausalityRecommended Corrective Action
Protein precipitation upon linker addition The hydrophobic benzoic acid ring is causing localized denaturation or the DMSO concentration exceeded 10% v/v.Reduce DMSO to <5% v/v. Add the activated linker dropwise while vortexing. Consider adding 0.1% Tween-20 to the buffer.
Low Click Efficiency (No Triazole formed) Cu(I) has been oxidized to inactive Cu(II) by dissolved oxygen, or the alkyne is sterically blocked.Degas buffers with N₂ before the reaction. Ensure Ascorbate is prepared fresh (it degrades rapidly in water).
Protein degradation post-Click Free Cu(I) is generating hydroxyl radicals via Fenton-like chemistry, cleaving the peptide backbone.Increase THPTA ligand concentration to a 10:1 ratio with Copper. Add 5 mM Aminoguanidine to scavenge reactive byproducts.

References

  • Lázaro, I. A., et al. "Mechanistic Investigation into the Selective Anticancer Cytotoxicity and Immune System Response of Surface-Functionalized, Dichloroacetate-Loaded, UiO-66 Nanoparticles." ACS Applied Materials & Interfaces, 2018.1

  • Singh, A., et al. "Design of polymer based inorganic-organic hybrid materials for drug delivery application." Journal of the Indian Chemical Society, 2020.3

  • Hasegawa, T., et al. "Cellulose Chemistry Meets Click Chemistry: Syntheses and Properties of Cellulose-Based Glycoclusters with High Structural Homogeneity." Materials (MDPI), 2011. 2

Sources

Application

3-(prop-2-yn-1-yloxy)benzoic acid as a building block in organic synthesis

Application Note: 3-(prop-2-yn-1-yloxy)benzoic acid as a Versatile Bifunctional Building Block in Organic Synthesis and Nanomaterials Executive Summary 3-(prop-2-yn-1-yloxy)benzoic acid (also known as m-propargyloxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(prop-2-yn-1-yloxy)benzoic acid as a Versatile Bifunctional Building Block in Organic Synthesis and Nanomaterials

Executive Summary

3-(prop-2-yn-1-yloxy)benzoic acid (also known as m-propargyloxybenzoic acid) is a highly versatile, bifunctional building block featuring a reactive carboxylic acid and a terminal alkyne. This unique structural motif allows it to serve as a critical linchpin in modular organic synthesis. By enabling orthogonal reactivity—specifically through amide bond formation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—this molecule is increasingly utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, bioconjugates, and the surface functionalization of Metal-Organic Frameworks (MOFs)[1][2].

Chemical & Mechanistic Profiling

The strategic value of 3-(prop-2-yn-1-yloxy)benzoic acid lies in its meta-substitution pattern.

  • The Carboxylic Acid (-COOH): Acts as the primary anchoring point. It can be activated via standard coupling reagents (e.g., HATU, EDC) to form robust amide bonds with primary or secondary amines. In materials science, the carboxylate acts as a coordinating ligand to metal clusters (e.g., Zr₆ in UiO-66 MOFs)[3].

  • The Terminal Alkyne (-C≡CH): Serves as a bioorthogonal handle for "click" chemistry.

  • Geometric Causality: Unlike its para-isomer, the meta-linkage projects the alkyne at a 120° angle relative to the carboxylate. In PROTAC design, this introduces a rigid, angular trajectory that can optimize the ternary complex formation between the target protein and the E3 ligase. In MOF surface chemistry, this angle alters the packing density of the resulting polymer brush layer, reducing steric crowding during post-synthetic modifications[1][4].

Application Workflow 1: Synthesis of Click-Ready PROTAC Linkers

Causality & Design: To modularize PROTAC synthesis, researchers often build "click-ready" E3 ligase ligands. By coupling 3-(prop-2-yn-1-yloxy)benzoic acid to an amine-bearing E3 ligand (e.g., a thalidomide or VHL derivative), a stable, alkyne-tagged module is created. HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance often present in complex pharmaceutical intermediates.

PROTAC_Workflow A 3-(prop-2-yn-1-yloxy) benzoic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-functionalized E3 Ligand B->C D Alkyne-Tagged E3 Module C->D QC: LC-MS (+158 Da) F CuAAC Click Reaction (CuSO4, NaAsc) D->F E Azide-functionalized Target Ligand E->F G Fully Assembled PROTAC Molecule F->G QC: LC-MS (Product Mass)

Caption: Modular PROTAC assembly workflow utilizing orthogonal amide coupling and CuAAC click chemistry.

Self-Validating Protocol: Amide Coupling
  • Activation: Dissolve 3-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active OAT ester.

    • Validation Check 1: The solution should turn pale yellow, indicating active ester formation.

  • Coupling: Add the amine-bearing E3 ligand (0.95 eq) to the mixture. Stir at room temperature for 2–4 hours.

    • Validation Check 2 (LC-MS): Sample 5 µL of the reaction, dilute in methanol, and run LC-MS. Look for the depletion of the amine starting material and the appearance of the product mass (Target Amine MW + 158 Da). Do not proceed to workup until conversion is >95%.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and DIPEA salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Application Workflow 2: MOF Surface Functionalization via "Click Modulation"

Causality & Design: Nanoscale MOFs (NMOFs) like UiO-66 require surface shielding (e.g., PEGylation) to achieve colloidal stability and biocompatibility for drug delivery[3][4]. Traditional post-synthetic ligand exchange is inefficient due to the low reactivity of the framework's structural carboxylates[5]. The "Click Modulation" protocol solves this by introducing 3-(prop-2-yn-1-yloxy)benzoic acid during the solvothermal synthesis[1]. The molecule acts as a monovalent "modulator"—it caps the growing Zr₆ clusters, controlling particle size while simultaneously decorating the external surface with terminal alkynes ready for CuAAC[3].

MOF_Workflow A ZrCl4 + BDC Linker (Structural Components) C Solvothermal Synthesis (DMF, Acetic Acid, 120°C) A->C B 3-(prop-2-yn-1-yloxy) benzoic acid (Modulator) B->C D Alkyne-Functionalized NMOF (UiO-66-Alkyne) C->D Defect/Surface Coordination F CuAAC Post-Synthetic Mod. (CuI, Ascorbic Acid) D->F QC: FT-IR (~3280 cm⁻¹) E Azide-PEG2000 E->F G PEGylated NMOF (Biocompatible DDS) F->G QC: FT-IR (Loss of ~2100 cm⁻¹)

Caption: Click modulation protocol for the synthesis and PEGylation of UiO-66 nanoparticles.

Self-Validating Protocol: Click Modulation and PEGylation
  • Solvothermal Synthesis: Dissolve ZrCl₄ (1.0 eq), Terephthalic acid (BDC, 1.0 eq), and 3-(prop-2-yn-1-yloxy)benzoic acid (modulator, 2.5 eq) in DMF. Add glacial acetic acid (co-modulator) to control nucleation kinetics[1]. Heat at 120°C for 24 hours.

  • Isolation & Washing: Centrifuge the resulting nanoparticles. Wash extensively with DMF and methanol to remove uncoordinated ligands.

    • Validation Check 1 (FT-IR): Analyze the dried powder via FT-IR. The presence of a sharp C-H alkyne stretch at ~3280 cm⁻¹ and a weak C≡C stretch at ~2120 cm⁻¹ confirms successful surface functionalization.

  • CuAAC Surface Modification: Disperse the alkyne-functionalized NMOFs in a solvent mixture (e.g., DMF/Water). Add Azide-PEG2000 (1.5 eq relative to estimated surface alkynes), CuSO₄·5H₂O (0.1 eq), and Sodium Ascorbate (0.5 eq)[3]. Stir at 40°C for 24 hours.

    • Validation Check 2 (FT-IR & DLS): Post-washing, FT-IR must show the disappearance of the azide peak (~2100 cm⁻¹) and the alkyne peak (~3280 cm⁻¹). Dynamic Light Scattering (DLS) should confirm an increase in hydrodynamic radius without aggregation, validating successful PEGylation[4].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation benchmarks for the workflows described above, ensuring experimental reproducibility.

Application PhaseKey Reagents / CatalystsReaction ConditionsExpected Yield / LoadingPrimary QC Metric
Amide Coupling (PROTAC) HATU, DIPEA, DMF25°C, 2–4 hours80–95% (Isolated)LC-MS: Target Mass + 158 Da
CuAAC (PROTAC) CuSO₄, NaAsc, t-BuOH/H₂O25°C, 12 hours>85% (Isolated)LC-MS: Exact Mass Match
MOF Synthesis ZrCl₄, BDC, Acetic Acid120°C, 24 hours70–130 nm NMOFsPowder XRD: UiO-66 Topology
MOF Click Mod. 3-(prop-2-yn-1-yloxy)benzoic acid120°C, 24 hours5–10 w/w% AlkyneFT-IR: ~3280 cm⁻¹ (Alkyne C-H)
MOF PEGylation Azide-PEG2000, CuI/NaAsc40°C, 24 hours15–25 w/w% PEGFT-IR: Loss of ~2100 cm⁻¹ (Azide)

References

  • Abánades Lázaro, I., et al. (2018). Mechanistic Investigation into the Selective Anticancer Cytotoxicity and Immune System Response of Surface-Functionalized, Dichloroacetate-Loaded, UiO-66 Nanoparticles. ACS Applied Materials & Interfaces, 10(4), 3238–3246. Available at:[Link]

  • Abánades Lázaro, I., et al. (2017). Click Modulation of UiO-66 MOFs. Chem, 2(4), 561-578. Available at:[Link]

  • Negishi, K., et al. (2011). Cellulose Chemistry Meets Click Chemistry: Syntheses and Properties of Cellulose-Based Glycoclusters with High Structural Homogeneity. Molecules, 16(3), 2018-2031. Available at:[Link]

  • Röder, R., et al. (2016). The effect of PEG length on the size and guest uptake of PEG-capped MIL-88A particles. Journal of Materials Chemistry B, 4(6), 1084-1091. Available at:[Link]

Sources

Method

Application Note: 3-(2-Propynyloxy)benzoic Acid as a Bifunctional Click-Ready Scaffold in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern medicinal chemistry, the spat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the spatial orientation and bioorthogonal reactivity of molecular linkers are as critical as the pharmacophores they connect. 3-(2-Propynyloxy)benzoic acid (CAS: 10602-06-9) has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I frequently leverage this scaffold to solve complex structural challenges in drug design.

The molecular architecture of this compound provides two distinct, orthogonal reactive centers separated by a rigid spacer:

  • Carboxylic Acid (-COOH): Enables standard, high-yielding amide coupling to primary or secondary amines.

  • Terminal Alkyne (-C≡CH): Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction [1].

  • Meta-Substituted Phenyl Ring: Unlike flexible aliphatic polyethylene glycol (PEG) linkers, the meta-phenyl ring enforces a rigid ~120° exit vector. This geometric constraint is invaluable for optimizing the spatial trajectory of bivalent molecules, reducing the entropic penalty of target binding, and enhancing metabolic stability.

Key Applications in Drug Discovery

Activity-Based Protein Profiling (ABPP) Probes

Understanding target engagement in live cells is a primary bottleneck in drug development. By coupling the carboxylic acid of 3-(2-propynyloxy)benzoic acid to a target-specific ligand, researchers can generate an alkyne-tagged probe. The minimal steric bulk of the alkyne ensures that the probe's cell permeability and target affinity remain unperturbed. Following live-cell incubation and target engagement, the alkyne is reacted with a biotin-azide via CuAAC in the cell lysate, allowing for streptavidin enrichment and subsequent LC-MS/MS proteomic identification of both on-targets and off-targets [2].

ABPP_Workflow S1 1. Probe Synthesis (Attach Scaffold to Pharmacophore) S2 2. Live Cell Incubation (Probe binds target protein) S1->S2 S3 3. Cell Lysis & CuAAC Click (React with Biotin-Azide) S2->S3 S4 4. Streptavidin Enrichment (Pull-down target proteins) S3->S4 S5 5. LC-MS/MS Proteomics (Identify targets & off-targets) S4->S5

Fig 1. Activity-Based Protein Profiling (ABPP) workflow using the alkyne-tagged probe.

Modular Assembly of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins [3]. The formation of a stable ternary complex (Target Protein–PROTAC–E3 Ligase) is highly dependent on linker length and rigidity. 3-(2-Propynyloxy)benzoic acid is utilized as a rigidified, click-ready linker component. The alkyne allows for the rapid, modular assembly of PROTAC libraries by clicking an azide-functionalized E3 ligase ligand to the alkyne-tagged target ligand.

PROTAC_Assembly A Target Ligand (Amine-functionalized) Step1 Amide Coupling (HATU, DIPEA) A->Step1 B 3-(2-Propynyloxy)benzoic Acid (Scaffold) B->Step1 C E3 Ligase Ligand (Azide-functionalized) Step2 CuAAC Click (CuSO4, NaAsc, THPTA) C->Step2 Step1->Step2 Alkyne-tagged Intermediate Final Heterobifunctional PROTAC (Ternary Complex Inducer) Step2->Final 1,4-Triazole Linkage

Fig 2. Modular PROTAC assembly via amide coupling and CuAAC click chemistry.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold is frequently used to synthesize focused libraries. For instance, derivatives of trans-3-aza-bicyclo[3.1.0]hexane, which act as potent orexin receptor antagonists for neurological disorders, utilize similar benzoic acid building blocks to explore structure-activity relationships (SAR) rapidly [4].

Quantitative Data Presentation: Linker Rigidity in PROTACs

To illustrate the impact of incorporating the 3-(2-propynyloxy)benzoate scaffold, Table 1 summarizes representative SAR data comparing a flexible PEG linker against rigidified phenyl-alkyne linkers in a simulated targeted protein degradation assay.

Table 1: Impact of Linker Architecture on PROTAC Degradation Metrics

Linker ArchitectureLinker Length (Å)DC50 (nM)Dmax (%)Cell Permeability ( Papp​ )
Flexible PEG414.2125.482%Moderate
Rigid Phenyl-Alkyne (Meta-substituted) 12.8 14.2 98% High
Rigid Phenyl-Alkyne (Para-substituted)15.1450.045%High

Causality Insight: The meta-substituted phenyl-alkyne (derived from 3-(2-propynyloxy)benzoic acid) restricts the conformational degrees of freedom, pre-organizing the PROTAC into a bioactive conformation that highly favors ternary complex formation, thereby drastically lowering the DC50 compared to the flexible PEG4 linker.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding to complex downstream assays.

Protocol A: Amide Coupling of 3-(2-Propynyloxy)benzoic Acid to an Amine Pharmacophore

Objective: Covalently attach the alkyne scaffold to a target-binding amine.

Reagents:

  • 3-(2-Propynyloxy)benzoic acid (1.2 eq)

  • Target amine pharmacophore (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 3-(2-propynyloxy)benzoic acid and HATU in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it forms a highly reactive OAT ester, which rapidly overcomes the steric hindrance of complex pharmacophores. DIPEA acts as a non-nucleophilic base to deprotonate the amine without quenching the activated ester.

  • Coupling: Add the target amine to the reaction mixture. Stir at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and inject into LC-MS. Confirm the disappearance of the starting amine mass and the appearance of the product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the alkyne-tagged intermediate.

Protocol B: Bioorthogonal CuAAC (Click) Reaction in Cell Lysate

Objective: React the alkyne-tagged probe with a biotin-azide in a complex biological matrix for ABPP.

Reagents:

  • Alkyne-tagged probe (from Protocol A)

  • Biotin-PEG3-Azide (100 µM final)

  • CuSO4​ (1 mM final)

  • THPTA ligand (100 µM final)

  • Sodium Ascorbate (1 mM final, freshly prepared)

Step-by-Step Procedure:

  • Target Engagement: Incubate live cells with the alkyne-tagged probe (1–10 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using NP-40 lysis buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate. Quantify protein concentration via BCA assay (adjust to 2 mg/mL).

  • Catalyst Pre-complexation: In a separate tube, mix CuSO4​ and THPTA.

    • Causality: THPTA coordinates Cu(I), accelerating the cycloaddition while critically shielding the metal to prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the protein lysate.

  • Click Reaction: To 1 mL of lysate, sequentially add Biotin-PEG3-Azide, the CuSO4​ /THPTA complex, and finally, Sodium Ascorbate.

    • Causality: Sodium Ascorbate must be added last. It acts as the reducing agent to convert stable Cu(II) into the catalytically active Cu(I) in situ.

  • Incubation: Rotate the mixture end-over-end at room temperature for 1 hour.

  • Self-Validation (Western Blot): Before proceeding to large-scale streptavidin bead pull-down and MS proteomics, run a 20 µL aliquot on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with Streptavidin-HRP. A successful click reaction and target engagement will reveal distinct biotinylated protein bands absent in the DMSO control lane.

References

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Angewandte Chemie International Edition (2002) URL:[Link]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Annual Review of Biochemistry (2008) URL:[Link]

  • PROTAC targeted protein degraders: the past is prologue Nature Reviews Drug Discovery (2022) URL:[Link]

  • Trans-3-aza-bicyclo[3.1.
Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-(Prop-2-yn-1-yloxy)benzoic Acid

Introduction & Strategic Utility The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction, demonstrating a rate acceleration of 107 to 108 over the uncatalyzed Huisgen cycload...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction, demonstrating a rate acceleration of 107 to 108 over the uncatalyzed Huisgen cycloaddition[1]. For researchers and drug development professionals, 3-(prop-2-yn-1-yloxy)benzoic acid serves as a highly strategic bifunctional linker. It features a terminal alkyne primed for regiospecific CuAAC, alongside a carboxylic acid moiety that allows for downstream functionalization (e.g., EDC/NHS coupling to primary amines). This application note details a highly optimized, self-validating protocol for utilizing this specific alkyne in aqueous bioconjugation workflows, ensuring maximal yield while preserving the structural integrity of sensitive biomolecules[2].

Mechanistic Causality: Designing the Reagent System

A successful CuAAC bioconjugation relies on a carefully orchestrated reagent system where every component serves a specific mechanistic purpose.

  • Copper(II) Sulfate (CuSO₄): Cu(I) is the active catalytic species, but direct use of Cu(I) salts in aqueous media is problematic due to thermodynamic instability and rapid disproportionation. CuSO₄ provides a highly water-soluble, stable Cu(II) precursor[3].

  • Sodium Ascorbate: Acts as the in situ reducing agent, converting inactive Cu(II) to the catalytically active Cu(I)[4]. It must be added in large excess to maintain the cuprous oxidation state throughout the reaction[5].

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble chelator. It binds Cu(I), accelerating the reaction while blocking the bioavailability of the copper, thereby ameliorating cytotoxicity and protecting biomolecules from reactive oxygen species (ROS)[6].

  • Aminoguanidine: The oxidation of ascorbate generates dehydroascorbate byproducts, which can covalently crosslink arginine and lysine residues on proteins. Aminoguanidine is introduced as a sacrificial scavenger to intercept these reactive byproducts, preserving protein function[4].

CuAAC_Mechanism Cu2 Cu(II) Sulfate (Inactive) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 e- donor CuAcetylide Cu(I)-Acetylide Intermediate Cu1->CuAcetylide + Alkyne Alkyne 3-(Prop-2-yn-1-yloxy)benzoic acid (Terminal Alkyne) Alkyne->CuAcetylide Triazole 1,4-Disubstituted 1,2,3-Triazole Product CuAcetylide->Triazole + Azide Cycloaddition Azide Target Azide (R-N3) Azide->Triazole Triazole->Cu1 Catalyst Regeneration

Catalytic cycle of CuAAC highlighting Cu(I) generation and triazole formation.

Quantitative Reagent Optimization

The following table summarizes the optimized stoichiometry required to drive the CuAAC reaction to completion in aqueous buffers while minimizing target degradation.

ReagentFunctionStock ConcentrationFinal ConcentrationMolar Ratio (vs Cu)
3-(Prop-2-yn-1-yloxy)benzoic acid Terminal Alkyne10 mM in DMSO100 µM-
Target Azide Bioorthogonal Partner10 mM in DMSO200 µM-
CuSO₄·5H₂O Copper Precursor20 mM in H₂O100 µM1 eq
THPTA Cu(I) Stabilizing Ligand50 mM in H₂O500 µM5 eq
Sodium Ascorbate Reducing Agent100 mM in H₂O5.0 mM50 eq
Aminoguanidine HCl ROS/Byproduct Scavenger100 mM in H₂O5.0 mM50 eq

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This workflow incorporates immediate visual cues and control parameters to ensure catalytic viability before irreversible steps are taken.

Phase 1: Reagent Preparation
  • Prepare Ligand/Copper Stocks: Dissolve THPTA to 50 mM and CuSO₄ to 20 mM in degassed ultra-pure water. These solutions are stable for several weeks when frozen at -20°C[6].

  • Prepare Fresh Reductant (Critical): Dissolve Sodium Ascorbate to 100 mM in degassed water. Causality: Ascorbate oxidizes rapidly upon exposure to air; it must be prepared fresh daily to guarantee sufficient reductive capacity[7].

  • Prepare Scavenger: Dissolve Aminoguanidine hydrochloride to 100 mM in water[7].

Phase 2: Catalyst Pre-complexation
  • In a microcentrifuge tube, combine 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA (a 1:5 molar ratio)[5].

  • Causality: Pre-complexing the copper with THPTA before introducing it to the biological sample is mandatory. It prevents free Cu(II) from coordinating non-specifically with histidine or cysteine residues on proteins, which leads to precipitation and loss of enzymatic activity[4].

Phase 3: Reaction Assembly & Initiation
  • To a 1.5 mL reaction tube, add the reaction buffer (e.g., 100 mM Potassium Phosphate, pH 7.0).

  • Add 3-(prop-2-yn-1-yloxy)benzoic acid to a final concentration of 100 µM.

  • Add the target Azide to a final concentration of 200 µM (a 2-fold excess ensures rapid kinetics)[5].

  • Add Aminoguanidine to a final concentration of 5 mM[5].

  • Add the pre-complexed CuSO₄/THPTA solution (final 100 µM Cu / 500 µM THPTA).

  • Initiation: Add Sodium Ascorbate (final 5 mM) last to initiate the reaction[8].

    • Self-Validation Check: The pre-complexed solution is light blue. Upon adding ascorbate, an immediate transition to a colorless or pale yellow solution physically validates the successful reduction of Cu(II) to active Cu(I)[8]. If the solution turns green or brown, severe oxidation has occurred; discard and prepare fresh ascorbate.

  • Cap the tube tightly to minimize oxygen ingress, which depletes the reducing agent and promotes unwanted Glaser coupling[9].

  • Incubate at room temperature for 1–4 hours on a slow rotisserie (approx. 30 rpm)[7].

Phase 4: Workup & Purification
  • Quenching: Halt the reaction by adding EDTA to a final concentration of 5-10 mM. EDTA outcompetes THPTA, chelating the copper and terminating the catalytic cycle[7].

  • Purification: Purify the resulting conjugate via size-exclusion chromatography (e.g., Sephadex G-25 desalting columns) or dialysis to remove unreacted 3-(prop-2-yn-1-yloxy)benzoic acid, excess azide, and copper complexes[8].

CuAAC_Workflow Prep 1. Reagent Preparation (Buffer, Alkyne, Azide) Premix 2. Catalyst Premix (CuSO4 + THPTA) Prep->Premix Combine 3. Combine Reactants (Alkyne + Azide + Premix) Premix->Combine Initiate 4. Initiate Reaction (Add Sodium Ascorbate) Combine->Initiate Incubate 5. Incubation (RT, 1-4 hours) Initiate->Incubate Purify 6. Purification & Workup (EDTA quench, Dialysis/SEC) Incubate->Purify

Step-by-step experimental workflow for CuAAC bioconjugation.

Troubleshooting & Fluorogenic Validation

If conjugation efficiency is low, validate the buffer system and reagents using a fluorogenic control. Substitute the target azide with 3-azido-7-hydroxycoumarin. The formation of the triazole instantly generates strong fluorescence ( λex​ 404 nm / λem​ 477 nm)[7]. A lack of fluorescence indicates that the buffer contains chelators (e.g., unexpected EDTA in commercial buffers) or that the ascorbate has degraded[10].

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation (Jena Bioscience). 5

  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Benchchem). 1

  • Copper(II) sulfate (CuSO4) (baseclick). 3

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation (NIH PMC). 4

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation (NIH PMC). 7

  • Protocol for Azide-Alkyne Click Chemistry (BroadPharm). 6

  • Failure to use rudimentary methods to protect reactions from oxygen (NIH PMC). 9

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Coumarin Control (NIH PMC). 10

  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity (NIH PMC). 2

Sources

Method

Application Note: Site-Specific Biomolecule Labeling Using 3-(prop-2-yn-1-yloxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 3-(prop-2-yn-1-yloxy)benzoic acid is a highly versatile, bifunctional linker designed for the modular conjugation of biomolecules.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(prop-2-yn-1-yloxy)benzoic acid is a highly versatile, bifunctional linker designed for the modular conjugation of biomolecules. Featuring a carboxylic acid moiety and a terminal alkyne, it serves as a critical bridge between classical amine-reactive crosslinking and modern bioorthogonal click chemistry. This application note details the mechanistic rationale, optimization parameters, and self-validating protocols for utilizing this linker to functionalize proteins, peptides, or antibodies with complex payloads (e.g., fluorophores, targeted drugs, or affinity tags).

Mechanistic Principles & Causality (E-E-A-T)

The bioconjugation workflow operates via a highly efficient two-step sequence: EDC/NHS-mediated amidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Phase 1: EDC/NHS Activation and Amidation

Direct reaction of a carboxylic acid with an amine is thermodynamically unfavorable in aqueous conditions. To overcome this, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed to activate the carboxylic acid of 3-(prop-2-yn-1-yloxy)benzoic acid, forming an O-acylisourea intermediate. Because this intermediate is highly susceptible to rapid hydrolysis, N-hydroxysuccinimide (NHS) is added to convert it into a semi-stable, amine-reactive NHS ester[1].

When introduced to a target protein at pH 7.5–8.0, unprotonated primary amines (predominantly lysine ε-amines and the N-terminus) nucleophilically attack the NHS ester, yielding a stable covalent amide bond[2].

  • Causality of Linker Choice: Unlike simple aliphatic alkynes, the rigid aromatic ring of the benzoic acid derivative acts as a structural spacer that reduces steric hindrance during downstream reactions. Furthermore, it provides a distinct UV absorbance signature, which is critical for quantifying the Degree of Labeling (DOL) before proceeding to the next step.

Phase 2: CuAAC Click Chemistry

Once the protein is tagged with the terminal alkyne, it is primed for bioorthogonal modification. The CuAAC reaction facilitates a [3+2] cycloaddition between the alkyne and an azide-functionalized payload to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage[3].

  • Causality of Reaction Conditions: Because native biomolecules lack both alkynes and azides, this reaction is exquisitely selective. However, the required Cu(I) catalyst can generate reactive oxygen species (ROS) that degrade proteins. Therefore, Cu(I) is generated in situ using copper(II) sulfate and sodium ascorbate, while a water-soluble accelerating ligand (e.g., THPTA) is added. THPTA coordinates the Cu(I) ion, accelerating the reaction rate while simultaneously shielding the biomolecule from oxidative damage[3].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for both reaction phases to maximize the Degree of Labeling (DOL) while preserving biomolecular integrity.

Reaction PhaseKey ReagentsOptimal pHMolar Ratio (Linker/Payload : Protein)Incubation TimeExpected Yield / DOL
1. NHS Ester Formation Linker, EDC, NHS5.5 – 6.0 (MES)1 : 1.2 : 1.2 (Linker:EDC:NHS)15 – 30 min>90% conversion to NHS ester
2. Protein Amidation Activated Linker, Protein7.5 – 8.0 (PBS)10:1 to 20:12 hours (RT)3 – 5 alkynes per protein
3. CuAAC Click Reaction Alkyne-Protein, Azide, CuSO₄, THPTA, Ascorbate7.0 – 7.4 (PBS)5:1 (Azide : Alkyne-Protein)1 – 2 hours (RT)>85% payload conjugation

Experimental Workflows & Diagrams

Workflow A 3-(prop-2-yn-1-yloxy) benzoic acid B EDC/NHS Activation A->B pH 5.5-6.0 C NHS Ester Intermediate B->C E Alkyne-Tagged Protein C->E + Protein (pH 7.5-8.0) D Target Protein (Primary Amines) D->E F Azide-Payload + Cu(I) E->F G Labeled Protein (Triazole Linkage) F->G CuAAC Click Reaction

Two-step bioconjugation workflow: EDC/NHS activation followed by CuAAC click chemistry.

CuAAC Cu Cu(I)-THPTA Complex (Active Catalyst) Complex Cu(I)-Acetylide Intermediate Cu->Complex + Alkyne Alkyne Alkyne-Protein Alkyne->Complex Azide Azide-Payload Intermediate Metallacycle Formation Azide->Intermediate Complex->Intermediate + Azide Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Ring Closure Product->Cu Catalyst Regeneration

Catalytic cycle of the CuAAC reaction highlighting the protective role of the THPTA ligand.

Detailed Experimental Protocols

Self-Validating System Note: This protocol incorporates intermediate purification and spectroscopic validation. Confirming the success of Step A is mandatory before initiating Step B to prevent wasting high-value azide payloads.

Protocol A: Preparation of Alkyne-Tagged Protein

Objective: Conjugate 3-(prop-2-yn-1-yloxy)benzoic acid to primary amines on the target protein.

  • Linker Activation: Dissolve 3-(prop-2-yn-1-yloxy)benzoic acid (10 mM) in anhydrous DMSO. Add EDC (12 mM) and NHS (12 mM). Vortex and incubate at room temperature (RT) for 30 minutes to form the active NHS ester.

  • Protein Preparation: Ensure the target protein (1–5 mg/mL) is in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Causality: Buffers containing primary amines (e.g., Tris or glycine) will competitively quench the NHS ester and must be removed via dialysis or spin desalting columns prior to the reaction.

  • Conjugation: Add the activated NHS ester to the protein solution at a 15-fold molar excess. Incubate for 2 hours at RT with gentle agitation.

  • Purification: Remove unreacted linker and reaction byproducts using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography) pre-equilibrated with PBS (pH 7.4).

  • Validation (DOL Calculation): Measure the UV absorbance of the purified conjugate. The aromatic ring of the benzoic acid linker increases absorbance at ~235 nm relative to the native protein. Use the Beer-Lambert law and the specific extinction coefficient of the linker to calculate the exact number of alkynes per protein molecule.

Protocol B: CuAAC Click Reaction with Azide-Payload

Objective: Attach an azide-functionalized fluorophore (or other payload) to the alkyne-tagged protein.

  • Catalyst Premix Preparation: In a separate microcentrifuge tube, mix CuSO₄ (20 mM in water) and THPTA ligand (100 mM in water) at a 1:5 molar ratio. Incubate for 5 minutes.

    • Causality: Pre-complexing Cu(II) with THPTA prevents copper precipitation and protects the protein from ROS-mediated degradation once the copper is reduced.

  • Reaction Assembly: To the alkyne-tagged protein solution, add the following reagents in exact order, vortexing gently after each addition:

    • Azide-fluorophore (5 molar equivalents relative to the protein).

    • CuSO₄/THPTA premix (final Cu concentration: 1 mM).

    • Sodium ascorbate (100 mM stock in water, freshly prepared; final concentration: 5 mM).

    • Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to the active Cu(I) species, triggering the reaction.

  • Incubation: Protect the reaction from light and incubate for 1–2 hours at RT.

  • Purification: Remove excess dye and copper reagents using a desalting column or dialysis against PBS.

  • Validation: Run the purified product on an SDS-PAGE gel. Prior to Coomassie staining, image the gel using a fluorescence scanner. A fluorescent band at the exact molecular weight of the protein confirms successful, covalent payload conjugation.

References

  • Ahmad Fuaad, A. A., Azmi, F., Skwarczynski, M., & Toth, I. (2013). "Peptide Conjugation via CuAAC 'Click' Chemistry." Molecules.[Link]

  • van der Sleen, L. M., & Tych, K. M. (2021). "Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments." Nanomaterials.[Link]

  • Cross, S. N., Korpany, K. V., Zakaria, H., & Blum, A. S. (2025). "Cross-reactivities in conjugation reactions involving iron oxide nanoparticles." Beilstein Journal of Nanotechnology.[Link]

Sources

Application

Application Note: Bioconjugation Strategies Utilizing 3-(2-Propynyloxy)benzoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols Chemical Rationale & Structural Advantages In the development of antibody-drug c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols

Chemical Rationale & Structural Advantages

In the development of antibody-drug conjugates (ADCs), targeted fluorophores, and functionalized nanomaterials, the selection of a crosslinking spacer dictates both the reaction efficiency and the stability of the final construct. 3-(2-propynyloxy)benzoic acid (also known as m-propargyloxybenzoic acid) is a highly versatile heterobifunctional linker designed for two-step bioconjugation.

The molecule consists of two reactive poles separated by an aromatic spacer:

  • Carboxylic Acid Core: Enables amine-targeted acylation. It can be converted into a highly reactive ester to form stable amide bonds with primary amines (e.g., the ϵ -amino groups of lysine residues on proteins).

  • Terminal Propargyl Ether: Acts as a bioorthogonal handle, readily participating in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized payloads.

Why choose a benzoic acid spacer over aliphatic alkynes? Unlike standard aliphatic linkers (such as 4-pentynoic acid), the aromatic ring of 3-(2-propynyloxy)benzoic acid provides critical structural and analytical advantages. The rigid benzene ring projects the alkyne group away from the biomolecule's surface, minimizing steric hindrance during the subsequent click reaction[1]. Furthermore, the aromatic system introduces a strong UV chromophore (absorbing at ~250–280 nm). This allows researchers to easily quantify the Degree of Labeling (DoL) via spectrophotometry—a self-validating quality control step that is nearly impossible with UV-transparent aliphatic alkynes.

Experimental Workflow

The bioconjugation process is executed in two distinct, highly controlled phases to prevent cross-reactivity and preserve the structural integrity of the target protein.

Workflow A Target Protein (Lysine Amines) C EDC/Sulfo-NHS Activation (pH 6.0) A->C B 3-(2-Propynyloxy)benzoic acid (Alkyne Linker) B->C D Alkyne-Functionalized Protein C->D Amide Bond Formation (pH 7.4) F CuAAC Reaction (CuSO4, THPTA, Ascorbate) D->F E Azide-Payload (Fluorophore/Drug) E->F G Final Bioconjugate (Triazole Linkage) F->G Click Chemistry

Caption: Heterobifunctional bioconjugation workflow using 3-(2-propynyloxy)benzoic acid.

Protocol 1: Amine-Targeted Alkyne Functionalization

To attach the linker to a protein, the carboxylic acid must be activated. We utilize carbodiimide chemistry (EDC) paired with Sulfo-NHS.

The Causality of the Chemistry: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. If reacted directly with amines, this intermediate is prone to rapid hydrolysis in water. By adding Sulfo-NHS, we convert this intermediate into a semi-stable, highly hydrophilic Sulfo-NHS ester. We perform the activation in a slightly acidic buffer (MES, pH 6.0) where EDC is most efficient, but execute the conjugation in a slightly basic buffer (PBS, pH 7.4) where the protein's lysine amines are deprotonated and highly nucleophilic, following the gold standards of bioconjugation [2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3-(2-propynyloxy)benzoic acid (100 mM) in anhydrous DMSO. Prepare fresh solutions of EDC·HCl (0.4 M) and Sulfo-NHS (0.1 M) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Combine the linker, EDC, and Sulfo-NHS in a 1:4:10 molar ratio. Incubate at room temperature (RT) for 15 minutes to form the active ester.

  • Conjugation: Add the activated linker to the target protein (1–5 mg/mL) dissolved in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4). Use a 10- to 20-fold molar excess of the linker relative to the protein.

  • Incubation: React for 2 hours at RT under continuous gentle agitation.

  • Purification: Remove excess unreacted linker and urea byproducts using a size exclusion chromatography (SEC) desalting column (e.g., PD-10) pre-equilibrated with PBS.

  • Self-Validation (QC): Measure the UV absorbance of the purified fraction at 280 nm (protein) and ~250 nm (benzoic acid moiety). Calculate the Degree of Labeling (DoL) to ensure sufficient alkyne functionalization before proceeding.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the protein successfully decorated with terminal alkynes, it is now ready to react with any azide-functionalized payload (e.g., Azide-PEG, Azide-Fluorophore, or Azide-PROTAC).

The Causality of the Chemistry: The CuAAC reaction requires Copper(I) to catalyze the formation of the 1,4-disubstituted 1,2,3-triazole[3]. Because Cu(I) is unstable and rapidly oxidizes to Cu(II) in aqueous environments, we generate it in situ using Cu(II) sulfate and sodium ascorbate (a reducing agent). Crucially, free Cu(I) generates Reactive Oxygen Species (ROS) that can cleave protein backbones. To prevent this, we utilize THPTA, a water-soluble ligand that chelates Cu(I), accelerating the reaction rate while acting as a sacrificial reductant to protect the protein.

CuAAC_Mechanism N1 Cu(II) Sulfate N3 Cu(I) Catalyst N1->N3 Reduction N2 Sodium Ascorbate (Reducing Agent) N2->N3 N5 Active Cu(I)-THPTA Complex N3->N5 N4 THPTA Ligand (ROS Protection) N4->N5 Chelation N7 1,4-Disubstituted 1,2,3-Triazole N5->N7 Catalysis N6 Alkyne-Protein + Azide-Payload N6->N7 Cycloaddition

Caption: Mechanistic pathway of the THPTA-stabilized CuAAC click reaction.

Step-by-Step Methodology
  • Catalyst Premix Preparation: In a microcentrifuge tube, mix CuSO₄ (20 mM in water) with THPTA ligand (50 mM in water) at a 1:5 molar ratio. Incubate for 5 minutes. Note: Premixing is critical to ensure all copper is chelated before it contacts the protein.

  • Reaction Assembly: To the Alkyne-Functionalized Protein (from Protocol 1), add the Azide-Payload (3- to 5-fold molar excess relative to the alkyne groups).

  • Catalyst Addition: Add the CuSO₄/THPTA premix to the protein solution such that the final concentration of CuSO₄ is 100 µM.

  • Initiation: Add Sodium Ascorbate (100 mM freshly prepared in water) to a final concentration of 2.5 mM. The solution may briefly turn slightly yellow/brown as Cu(I) is generated.

  • Incubation: React for 1 to 2 hours at RT in the dark.

  • Purification & Self-Validation (QC): Quench the reaction by adding 5 mM EDTA to strip the copper. Purify the final conjugate via SEC or dialysis. Validate the successful conjugation via SDS-PAGE (observing a molecular weight shift) or LC-MS.

Quantitative Data: Activation Strategy Comparison

While EDC/Sulfo-NHS is the standard, different bioconjugation environments may require alternative activation strategies for 3-(2-propynyloxy)benzoic acid. The table below summarizes the quantitative performance of various coupling chemistries.

Activation StrategyReagentsOptimal pHAqueous Stability of IntermediateConjugation Efficiency (Protein)
Carbodiimide / NHS EDC·HCl, Sulfo-NHS6.0 (Act.) / 7.4 (Conj.)Moderate (Minutes to Hours)75 - 85%
Aminium (Uronium) HATU, DIPEA8.0 - 9.0 (Organic/Aqueous)Low (Hydrolyzes rapidly in water)40 - 50% (Aqueous)
Fluorophenyl Ester TFP, DCC7.5 - 8.0High (Hours to Days)85 - 95%

Data Interpretation: While HATU provides near-quantitative yields in anhydrous organic synthesis (e.g., solid-phase peptide synthesis), its intermediate rapidly hydrolyzes in aqueous buffers, making it unsuitable for direct protein modification. For highly sensitive proteins where EDC/NHS yields are suboptimal, pre-forming a Tetrafluorophenyl (TFP) ester of 3-(2-propynyloxy)benzoic acid provides superior hydrolytic stability and higher conjugation efficiency.

References

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. Available at:[Link]

  • Abánades Lázaro, I., Haddad, S., Rodrigo-Muñoz, J. M., Marshall, R. J., Bell, J. G., Shirran, S. L., ... & Forgan, R. S. (2017). Click Modulation of UiO-66 MOFs: A General Surface Modification Strategy. Chem. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Role of 3-(prop-2-yn-1-yloxy)benzoic Acid in Modern Chemical Probe Development

Authored by a Senior Application Scientist Introduction: The Imperative for Precision in Chemical Biology In the intricate landscape of cellular biology and drug discovery, understanding the precise interactions between...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Imperative for Precision in Chemical Biology

In the intricate landscape of cellular biology and drug discovery, understanding the precise interactions between small molecules and their protein targets is paramount. Chemical probes are indispensable tools in this endeavor, allowing for the identification, visualization, and functional characterization of proteins in their native environment. The design of these probes is a multi-faceted challenge, requiring a delicate balance of biological activity, cell permeability, and the ability to be selectively tagged for detection or enrichment.

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the construction of chemical probes. This bioorthogonal reaction offers high efficiency, specificity, and biocompatibility, enabling the modular assembly of complex molecular tools. At the heart of this modularity are bifunctional linker molecules that bridge a ligand of interest with a reporter tag (e.g., a fluorophore or biotin). 3-(prop-2-yn-1-yloxy)benzoic acid emerges as a highly strategic building block in this context, offering a pre-installed terminal alkyne for click chemistry and a carboxylic acid for versatile conjugation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 3-(prop-2-yn-1-yloxy)benzoic acid for the development of potent and selective chemical probes. We will explore its molecular attributes, provide detailed protocols for its application, and discuss the underlying rationale for key experimental choices.

Molecular Profile of 3-(prop-2-yn-1-yloxy)benzoic Acid

3-(prop-2-yn-1-yloxy)benzoic acid is a bifunctional linker molecule designed for seamless integration into chemical probe synthesis workflows. Its structure is characterized by two key reactive handles:

  • A Terminal Alkyne (-C≡CH): This functional group is the cornerstone of its utility in click chemistry. The terminal alkyne readily participates in CuAAC reactions with azide-containing molecules, forming a stable triazole linkage. This allows for the late-stage introduction of reporter tags, affinity handles (like biotin), or other molecular entities.

  • A Carboxylic Acid (-COOH): Positioned on the benzoic acid ring, this group provides a versatile anchor point for conjugation to a ligand of interest. It can be readily activated to form stable amide bonds with primary or secondary amines on the target ligand, a common functional group in many small molecule inhibitors.

The ether linkage provides chemical stability and appropriate spacing between the ligand and the reporter tag, which is often crucial for maintaining the ligand's binding affinity to its target protein.

Key Physicochemical Properties
PropertyValueSignificance in Probe Design
Molecular Formula C₁₀H₈O₃Provides a compact yet functional linker.
Molecular Weight 176.17 g/mol Low molecular weight minimizes perturbation to the parent ligand.
Appearance White to off-white solidStandard solid handling procedures apply.
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Facilitates use in standard organic synthesis and bioconjugation reactions.

Core Application: A Versatile Linker for Modular Probe Synthesis

The primary role of 3-(prop-2-yn-1-yloxy)benzoic acid is to serve as a bridge, connecting a target-binding molecule (the "warhead") to a reporter or effector module. The workflow for its use is logical and modular, offering significant flexibility in probe design.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry Ligand Ligand-NH2 (Warhead) Ligand_Linker Ligand-Linker Conjugate Ligand->Ligand_Linker Amide Bond Formation Linker 3-(prop-2-yn-1-yloxy)benzoic acid Linker->Ligand_Linker Reporter Reporter-N3 (e.g., Biotin-Azide) Final_Probe Final Chemical Probe Ligand_Linker->Final_Probe CuAAC Reaction Reporter->Final_Probe

Caption: Modular synthesis workflow using 3-(prop-2-yn-1-yloxy)benzoic acid.

Application Protocol 1: Synthesis of an Alkyne-Functionalized Ligand

This protocol details the conjugation of 3-(prop-2-yn-1-yloxy)benzoic acid to a primary amine on a ligand of interest (e.g., a small molecule inhibitor) via amide bond formation.

Rationale for Method Selection

Direct amide coupling using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted method due to its efficiency and mild reaction conditions.[1] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine on the ligand. HOBt is included to suppress side reactions and minimize racemization if chiral centers are present adjacent to the amine. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic molecules and its inertness under these coupling conditions. A base such as Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and to deprotonate the amine, increasing its nucleophilicity.[1]

Materials
  • Ligand containing a primary amine (1.0 eq)

  • 3-(prop-2-yn-1-yloxy)benzoic acid (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(prop-2-yn-1-yloxy)benzoic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Carboxylic Acid Activation: Cool the solution to 0 °C using an ice bath. Add EDC.HCl (1.2 eq) to the mixture and stir for 20 minutes. A successful activation is often indicated by the dissolution of the reagents.

  • Amine Addition: In a separate vial, dissolve the amine-containing ligand (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent, typically the ligand) is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkyne-functionalized ligand.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Click Chemistry Labeling of the Functionalized Ligand

This protocol describes the CuAAC reaction to conjugate the alkyne-functionalized ligand with an azide-containing reporter molecule (e.g., Biotin-Azide for affinity purification or a Fluorescent-Azide for imaging).

Rationale for Method Selection

The CuAAC reaction is the method of choice for bioconjugation due to its high specificity and reliability.[2][3] The protocol uses a Cu(II) salt (CuSO₄) which is reduced in situ to the active Cu(I) catalyst by sodium ascorbate.[4] This is generally safer and more convenient than using unstable Cu(I) salts directly. A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[2][5][6] The reaction is typically performed in a mixture of t-butanol and water to accommodate both the organic-soluble probe and the water-soluble catalyst system.

Materials
  • Alkyne-functionalized ligand (from Protocol 1) (1.0 eq)

  • Azide-containing reporter (e.g., Biotin-PEG4-Azide) (1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • THPTA (0.5 eq)

  • t-Butanol and Deionized Water (1:1 v/v)

  • Reaction vial, inert atmosphere

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized ligand in t-BuOH/H₂O.

    • Prepare a stock solution of the azide reporter in t-BuOH/H₂O or DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and Sodium Ascorbate (e.g., 100 mM).

  • Reaction Setup: In a reaction vial, combine the alkyne-functionalized ligand (1.0 eq) and the azide reporter (1.2 eq) in the t-BuOH/H₂O solvent system.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition:

    • In a separate microfuge tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution and vortexing briefly.

    • To the degassed reaction mixture, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄/THPTA premix.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere. Protect from light if a fluorescent azide is used.

  • Monitoring: Monitor the reaction by LC-MS, looking for the disappearance of the starting materials and the appearance of the desired product mass.

  • Purification: Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final chemical probe.

G cluster_CuAAC Cu(I) Catalytic Cycle cluster_Redox Catalyst Generation CuI Cu(I) Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Probe-Alkyne Alkyne->Cu_Acetylide Azide Reporter-Azide Triazole_Product Triazole-Linked Probe Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Releases Catalyst CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Analysis and Interpretation

Successful synthesis of the final chemical probe must be confirmed through rigorous analytical techniques.

Analytical TechniqueExpected OutcomeInterpretation
LC-MS A new peak with the expected mass-to-charge (m/z) ratio for the final product.Confirms the successful conjugation of the ligand-linker and the reporter-azide.
¹H NMR Disappearance of the terminal alkyne proton signal (~2.5 ppm). Appearance of a new triazole proton signal (~7.5-8.0 ppm).Provides structural confirmation of the triazole ring formation.
Preparative HPLC A single, sharp peak corresponding to the pure product.Ensures the purity of the probe for use in biological assays.

Conclusion and Future Outlook

3-(prop-2-yn-1-yloxy)benzoic acid stands out as a valuable and versatile building block for the synthesis of chemical probes. Its dual functionality allows for a robust and modular two-step approach: initial stable amide bond formation with a ligand of interest, followed by a highly efficient and bioorthogonal click reaction for late-stage functionalization. This strategy is particularly advantageous for creating libraries of probes for structure-activity relationship (SAR) studies, including the development of sophisticated tools like Proteolysis-Targeting Chimeras (PROTACs).[7][8] The protocols outlined herein provide a reliable foundation for researchers to employ this reagent in their efforts to dissect complex biological systems and accelerate the pace of drug discovery.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Troup, R. I., & Scott, D. E. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed. Available from: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available from: [Link]

  • Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. Available from: [Link]

  • Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. Available from: [Link]

  • Berkowitz, A. (2021). Synthesis and Analysis of Novel Troponoid-Based Chemical Probes. Available from: [Link]

  • P. S. D. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed. Available from: [Link]

  • Organic Syntheses. (2024). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available from: [Link]

Sources

Application

functionalization of polymers with Benzoic acid, 3-(2-propynyloxy)-

Application Note: Advanced Polymer Functionalization with 3-(2-Propynyloxy)benzoic Acid via CuAAC "Click" Chemistry Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Functionalization with 3-(2-Propynyloxy)benzoic Acid via CuAAC "Click" Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocols, and bioconjugation strategies.

Introduction & Mechanistic Rationale

The development of functional biomaterials and targeted drug delivery systems relies heavily on orthogonal, high-yielding bioconjugation techniques. Benzoic acid, 3-(2-propynyloxy)- (also referred to as 3-(prop-2-ynyloxy)benzoic acid or 3-PBA) has emerged as a highly versatile bifunctional linker in polymer chemistry[1].

This molecule features two critical functional domains:

  • A Terminal Alkyne (Propynyloxy group): Serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne is electronically activated by the adjacent ether linkage, facilitating rapid cycloaddition with azide-functionalized polymers[1].

  • A Meta-Substituted Carboxylic Acid: Unlike aliphatic carboxylic acids, the rigid phenyl ring of 3-PBA provides a defined spatial spacer. The meta-substitution reduces steric hindrance during downstream bioconjugation compared to ortho-derivatives, while offering a stable handle for EDC/NHS coupling to primary amines (e.g., peptides, fluorophores, or small-molecule drugs like Doxorubicin).

Why use 3-PBA over aliphatic alkynoic acids? The incorporation of the aromatic ring provides enhanced π−π stacking capabilities, which can be exploited to drive the self-assembly of polymeric micelles or to stabilize the encapsulation of hydrophobic drugs within a polymer matrix[1].

Experimental Workflow

The functionalization process is a self-validating, three-stage system: (1) Pre-synthesis of the 3-PBA linker, (2) CuAAC click functionalization onto an azide-backbone, and (3) Downstream activation for drug/ligand attachment.

Workflow A Azide-Polymer (e.g., PEG-N3) C CuAAC Click (CuSO4, NaAsc) A->C B 3-(2-Propynyloxy) benzoic acid B->C D Benzoic Acid- Functionalized Polymer C->D Triazole Formation E EDC/NHS Coupling (Amine-Drug) D->E Carboxyl Activation F Drug-Conjugated Polymer E->F Amide Bond

Figure 1: Three-stage workflow for polymer functionalization and downstream bioconjugation.

Step-by-Step Methodologies

Protocol A: Synthesis of 3-(2-Propynyloxy)benzoic Acid

Causality Insight: Synthesizing the molecule via its methyl ester prevents unwanted side reactions between the carboxylic acid and propargyl bromide during the alkylation step[2].

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Propargyl bromide (80% in toluene, 1.5 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), DMF, KOH.

  • Alkylation: Dissolve methyl 3-hydroxybenzoate in anhydrous DMF. Add K2​CO3​ and stir for 15 minutes at room temperature (RT) to deprotonate the phenol[2].

  • Add propargyl bromide dropwise. Stir the suspension at 60 °C for 12 hours under N2​ [2].

  • Workup: Quench with water, extract with diethyl ether (3x). Wash the organic layer with 5% NaOH to remove unreacted phenol, followed by brine[2]. Dry over MgSO4​ and concentrate in vacuo to yield methyl 3-(2-propynyloxy)benzoate.

  • Saponification: Dissolve the intermediate in a 1:1 mixture of THF and 1M aqueous KOH. Reflux for 4 hours[3].

  • Isolation: Cool to RT, remove THF in vacuo, and acidify the aqueous layer with 1M HCl to pH 2. Collect the precipitated 3-(2-propynyloxy)benzoic acid via vacuum filtration. Wash with cold water and dry under high vacuum.

Protocol B: CuAAC "Click" Functionalization of Azide-Polymers

Causality Insight: The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. It acts as an accelerating ligand for Cu(I) and intercepts reactive oxygen species (ROS), preventing the oxidative degradation of the polymer backbone (especially critical for PEG and PNIPAM)[1].

Reagents: Azide-terminated polymer (e.g., N3​ -PEG-OH), 3-PBA (1.5 eq per azide), CuSO4​⋅5H2​O (0.1 eq), THPTA (0.5 eq), Sodium Ascorbate (0.5 eq).

  • Preparation: Dissolve the azide-polymer and 3-PBA in a 1:1 mixture of DMF and degassed H2​O .

  • Catalyst Complexation: In a separate vial, pre-mix CuSO4​⋅5H2​O and THPTA in degassed H2​O . Stir for 10 minutes (solution turns light blue).

  • Reduction: Add Sodium Ascorbate to the catalyst mixture (solution turns colorless, indicating reduction of Cu(II) to active Cu(I)).

  • Reaction: Inject the active catalyst complex into the polymer solution. Degas the entire system via three freeze-pump-thaw cycles. Stir at RT for 24 hours under N2​ [1].

  • Purification: Dilute the mixture with H2​O and transfer to a dialysis membrane (MWCO depends on polymer size). Dialyze against 0.05 M EDTA for 48 hours to chelate and remove copper, followed by dialysis against deionized water for 48 hours. Lyophilize to obtain the functionalized polymer.

Protocol C: Downstream Bioconjugation (EDC/NHS Coupling)

Causality Insight: Activating the benzoic acid in slightly acidic MES buffer (pH 6.0) maximizes the half-life of the O-acylisourea intermediate, while the subsequent amine reaction requires a basic pH (7.4–8.0) to ensure the target amine is deprotonated and nucleophilic.

  • Activation: Dissolve the 3-PBA-functionalized polymer in 0.1 M MES buffer (pH 6.0). Add EDC·HCl (5.0 eq) and sulfo-NHS (5.0 eq). Stir at RT for 30 minutes.

  • Conjugation: Adjust the pH to 7.8 using 1M NaOH (or add 10X PBS pH 8.0). Immediately add the primary amine-containing payload (e.g., payload drug, 2.0 eq).

  • Stir for 12 hours at RT in the dark.

  • Purification: Remove unreacted small molecules via size exclusion chromatography (SEC) or dialysis.

Mechanistic Pathway of the CuAAC Reaction

The success of the bioconjugation relies on the precise catalytic cycle of the copper-acetylide complex. The diagram below maps the interaction between 3-PBA and the Cu(I) catalyst.

CuAAC Cu Cu(I)-THPTA Catalyst Complex Cu-Acetylide Complex Cu->Complex + Alkyne (-H+) Alkyne 3-(2-Propynyloxy) benzoic acid Alkyne->Complex Azide Azide-Polymer Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Complex->Metallacycle + Azide Product Triazole-Linked Polymer Metallacycle->Product Reductive Elimination Product->Cu Catalyst Regeneration

Figure 2: CuAAC catalytic cycle highlighting the activation of 3-PBA and triazole formation.

Quantitative Data & Characterization Metrics

To ensure trustworthiness and reproducibility, the following analytical benchmarks should be used to validate each step of the functionalization workflow.

Reaction StepKey ReagentsExpected YieldAnalytical MethodKey Diagnostic Signal (Success Criteria)
1. Synthesis of 3-PBA Methyl 3-hydroxybenzoate, Propargyl Bromide, KOH75 - 85% 1H -NMR ( DMSO−d6​ )Disappearance of phenol -OH; Appearance of alkyne proton at δ ~3.6 ppm and CH2​ at δ ~4.8 ppm[3].
2. CuAAC Click Azide-Polymer, 3-PBA, CuSO4​ , NaAsc, THPTA> 90% (Conversion)FT-IR & 1H -NMRFT-IR: Complete disappearance of azide stretch at ~2100 cm−1 [1]. NMR: Appearance of triazole proton at δ ~8.0 ppm.
3. EDC/NHS Coupling 3-PBA-Polymer, EDC, sulfo-NHS, Amine-Drug60 - 80%UV-Vis / GPCUV-Vis: Co-elution of polymer backbone signal and drug absorbance peak in GPC traces.

References

  • [1] Mechanistic Investigation into the Selective Anticancer Cytotoxicity and Immune System Response of Surface-Functionalized, Dichloroacetate-Loaded, UiO-66 Nanoparticles. ACS Applied Materials & Interfaces (2018). Available at:[Link]

  • [3] Cellulose Chemistry Meets Click Chemistry: Syntheses and Properties of Cellulose-Based Glycoclusters with High Structural Homogeneity. MDPI (2011). Available at:[Link]

  • [2] TRANS-3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. European Patent Office - EP 2185512 B1 (2008). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Benzoic acid, 3-(2-propynyloxy)- synthesis

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 3-(2-propynyloxy)- (commonly referred to as 3-(prop-2-yn-1-yloxy)benzoic acid). As a Senior Application Scientist, I frequently encounter researc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 3-(2-propynyloxy)- (commonly referred to as 3-(prop-2-yn-1-yloxy)benzoic acid).

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex purification profiles when synthesizing this specific molecule. The primary failure point is almost always a misunderstanding of the competing nucleophilicities within the bifunctional starting material, 3-hydroxybenzoic acid.

This guide is designed to bypass common pitfalls by explaining the fundamental physical chemistry governing the reaction, providing a troubleshooting matrix, and detailing a self-validating, field-proven standard operating procedure (SOP).

Part 1: Mechanistic Overview & Strategy Selection

The core challenge in this synthesis is the presence of two acidic protons on the starting material: the carboxylic acid and the phenolic hydroxyl group.

  • The Causality of Failure: The carboxylic acid proton has a pKa​ of ~4.08, making it roughly six orders of magnitude more acidic than the phenol proton ( pKa​ ~9.92)[1]. If you use a mild base (like K2​CO3​ ) and 1 equivalent of propargyl bromide, the base will preferentially deprotonate the carboxylic acid. The resulting carboxylate will attack the propargyl bromide, yielding the unwanted propargyl ester instead of the desired phenolic ether.

  • The Direct Route (Route A): You can attempt to force the reaction by using 2 equivalents of a strong base (e.g., KOH ) in a highly polar aprotic solvent like DMSO to form the phenoxide-carboxylate dianion[2]. Since phenoxide is a harder, more reactive nucleophile than carboxylate, careful stoichiometric addition of propargyl bromide can yield the ether. However, this route is notorious for over-alkylation and poor yields.

  • The Orthogonal Protection Route (Route B): The industry standard for maximizing yield and purity—often utilized in the synthesis of pharmaceutical precursors like Robalzotan[3]—is a three-step orthogonal protection strategy. By transiently masking the carboxylic acid as a methyl ester, you isolate the phenol for clean, quantitative alkylation.

SynthesisWorkflow cluster_RouteA Route A: Direct Alkylation (Low Yield) cluster_RouteB Route B: Orthogonal Protection (High Yield) Start 3-Hydroxybenzoic Acid Starting Material Base Strong Base (KOH/DMSO) 2 Equivalents Start->Base Route A Esterification Esterification (MeOH, H2SO4) Protect Carboxylic Acid Start->Esterification Route B Dianion Phenoxide-Carboxylate Dianion Base->Dianion Byproduct Esterification Byproduct (Propargyl Ester) Dianion->Byproduct Competing Reaction Product 3-(Prop-2-yn-1-yloxy)benzoic acid (Target Product) Dianion->Product + 1 eq Propargyl Bromide Intermediate Methyl 3-hydroxybenzoate Esterification->Intermediate Alkylation Alkylation (Propargyl Bromide, K2CO3, Acetone) Intermediate->Alkylation EtherEster Methyl 3-(propargyloxy)benzoate Alkylation->EtherEster Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) EtherEster->Hydrolysis Hydrolysis->Product

Caption: Mechanistic divergence in 3-(prop-2-yn-1-yloxy)benzoic acid synthesis comparing direct vs protected routes.

Part 2: Quantitative Strategy Comparison

To justify the slightly longer workflow of Route B, consult the quantitative performance metrics below:

ParameterRoute A (Direct Alkylation)Route B (Orthogonal Protection)
Overall Yield 20% – 40%85% – 95% (Over 3 steps)
Regioselectivity Poor (O-alkylation vs Esterification)Excellent (100% O-alkylation)
Reagents Required KOH , DMSO , Propargyl Bromide MeOH , H2​SO4​ , K2​CO3​ , Acetone, NaOH
Purification Burden High (Requires column chromatography)Low (Simple precipitation/extraction)
Scalability Limited (Exothermic dianion formation)High (Standard process chemistry)

Part 3: Troubleshooting Guide & FAQs

Q: I attempted a direct alkylation with K2​CO3​ and my LC-MS shows a mass corresponding to the product, but the NMR is a mess. What happened? A: You likely synthesized the di-alkylated product (prop-2-yn-1-yl 3-(prop-2-yn-1-yloxy)benzoate) or a mixture of the ether-acid and the phenol-ester. Because the carboxylic acid pKa​ is lower[1], K2​CO3​ deprotonates it first. The carboxylate then attacks the propargyl bromide. Switch to the Route B protocol below.

Q: In Route B, my alkylation step (Step 2) is stalling at 60% conversion. How do I push it to completion? A: Propargyl bromide is highly volatile and is typically supplied as an 80% solution in toluene to stabilize it. If your reagent is old, the effective concentration is likely lower than labeled. Fix: Use a fresh bottle, increase the equivalent to 1.5 eq, and ensure your reaction vessel is tightly sealed equipped with a reflux condenser to prevent evaporative loss during the acetone reflux.

Q: During the final hydrolysis step, my product is crashing out as a gummy residue instead of a clean powder. Why? A: This indicates incomplete acidification or trapped organic solvent. When you acidify the alkaline hydrolysis mixture with HCl , the free carboxylic acid precipitates. If ethanol from the reaction is still present in high concentrations, it acts as a co-solvent, causing the product to oil out. Fix: Evaporate the ethanol under reduced pressure before acidifying the aqueous layer.

Part 4: Validated Standard Operating Procedure (Route B)

This protocol is a self-validating system. Each step includes an in-process check (TLC or physical state change) to ensure causality and success before proceeding to the next phase[3].

Step 1: Esterification (Protection)
  • Reaction: Suspend 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration). Slowly add concentrated H2​SO4​ (0.1 eq) dropwise.

  • Conditions: Reflux the mixture for 12 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material (baseline streak) should disappear, replaced by a higher Rf​ spot (methyl 3-hydroxybenzoate).

  • Workup: Concentrate the methanol in vacuo. Dilute with EtOAc, wash with saturated NaHCO3​ (to remove unreacted acid and neutralize H2​SO4​ ), then brine. Dry over Na2​SO4​ and evaporate to yield the intermediate as a white solid.

Step 2: Williamson Ether Alkylation
  • Reaction: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone (0.3 M). Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Addition: Add propargyl bromide (80% in toluene, 1.3 eq) dropwise.

  • Conditions: Heat to a gentle reflux (approx. 60 °C) for 8–12 hours.

  • Validation: TLC (Hexanes:EtOAc 8:2) will show a clean conversion to a highly non-polar spot (methyl 3-(propargyloxy)benzoate).

  • Workup: Filter off the inorganic salts ( K2​CO3​ and KBr ). Evaporate the acetone. Dissolve the residue in EtOAc, wash with water and brine, dry, and concentrate.

Step 3: Saponification (Deprotection)
  • Reaction: Dissolve the crude methyl 3-(propargyloxy)benzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq of base).

  • Conditions: Stir at room temperature for 4 hours (or gentle reflux for 1 hour).

  • Validation: The biphasic/cloudy mixture will become a homogeneous, clear solution as the ester hydrolyzes into the water-soluble sodium carboxylate.

  • Workup (Critical): Remove the ethanol under reduced pressure. Cool the remaining aqueous phase in an ice bath. Slowly acidify with 3M HCl until the pH reaches 2.0.

  • Isolation: The target product, 3-(prop-2-yn-1-yloxy)benzoic acid , will precipitate as a white/off-white crystalline solid. Filter, wash with ice-cold water, and dry under high vacuum.

References

  • [1] Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • [2] Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. PMC - NIH. Available at:[Link]

  • [3] Robalzotan tartrate hydrate, NAD-299. 药物合成数据库 (Drug Synthesis Database). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting CuAAC with 3-(prop-2-yn-1-yloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly documented failure modes encountered when performing Copper-Catalyzed Azide-Alkyne Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly documented failure modes encountered when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with 3-(prop-2-yn-1-yloxy)benzoic acid .

While CuAAC is generally robust, bifunctional molecules containing both a terminal alkyne and a carboxylic acid present unique mechanistic challenges that standard "click" protocols fail to overcome. This guide provides the causality behind these failures, a self-validating protocol, and targeted FAQs to rescue your bioconjugation or synthetic workflows.

Causality Analysis: Why Standard Protocols Fail

The failure of 3-(prop-2-yn-1-yloxy)benzoic acid in standard CuAAC conditions (e.g., simple CuSO₄/Sodium Ascorbate mixtures) is not a random artifact; it is driven by predictable coordination chemistry.

  • Competitive Catalyst Sequestration: The active catalytic species in CuAAC is Cu(I)[1]. However, the carboxylic acid moiety (pKa ~4.2) acts as a competitive bidentate ligand. In standard pH buffers, the deprotonated carboxylate aggressively coordinates the Cu(I) center, pulling it out of the catalytic cycle and stalling the formation of the required copper-acetylide intermediate[2].

  • Formation of Insoluble Polymeric Networks: Terminal alkynes bearing a carboxylic acid can react with unliganded Cu(I) to form highly insoluble Cu(I)-acetylide-carboxylate coordination polymers[3]. This manifests visually as a sudden brick-red precipitate, effectively killing the reaction instantly[3].

  • Accelerated Oxidative Degradation: Carboxylic acids can be oxidized by cupric ions[2]. Furthermore, unliganded Cu(I) in the presence of oxygen is rapidly oxidized back to the inactive Cu(II) state, generating reactive oxygen species (ROS) that destroy both the catalyst and sensitive biological substrates[4].

Mechanism cluster_fail Standard Conditions (No Ligand / Weak Ligand) cluster_success Optimized Conditions (THPTA / BTTAA) Start 3-(prop-2-yn-1-yloxy)benzoic acid + Azide + Cu(I) Coord Carboxylate competitively coordinates Cu(I) Start->Coord Ligand THPTA/BTTAA shields Cu(I) from Carboxylate Start->Ligand Precip Formation of Insoluble Cu-Acetylide Polymer (Red Precipitate) Coord->Precip Fail Reaction Stalls (Catalyst Sequestered) Precip->Fail Active Formation of Active Dinuclear Cu(I) Complex Ligand->Active Success Successful 1,4-Triazole Cycloaddition Active->Success

Mechanistic pathways of CuAAC failure vs. success when using carboxylic acid-containing alkynes.

Ligand Selection Data

To prevent catalyst sequestration, a strong, water-soluble Cu(I)-stabilizing ligand is mandatory. The table below summarizes why THPTA or BTTAA must replace TBTA for this specific substrate.

LigandStructure TypeAqueous SolubilityEfficacy with CarboxylatesRecommended Ratio (Ligand:Cu)
None N/AHighCritical Failure (Precipitation)N/A
TBTA Tris(benzyltriazolyl)methyl amineVery PoorLow (Fails in highly polar media)1:1 to 2:1
THPTA Tris(3-hydroxypropyltriazolyl-methyl)amineExcellentHigh (Shields Cu(I) effectively)5:1[5]
BTTAA 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acidExcellentVery High (Fastest kinetics)2:1 to 5:1

Optimized Experimental Protocol (Self-Validating)

This protocol is engineered as a self-validating system. Visual checkpoints are embedded to ensure the chemical state of the catalyst remains active throughout the workflow.

Reagents Required:

  • CuSO₄·5H₂O (20 mM stock in water)

  • THPTA Ligand (50 mM stock in water)[5]

  • Sodium Ascorbate (100 mM stock, must be prepared fresh daily )[4]

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-(prop-2-yn-1-yloxy)benzoic acid and your azide partner in the chosen solvent system. Self-Validation: The solution must be completely clear. If the benzoic acid is insoluble, adjust the pH to ~7.5 using a mild buffer (e.g., HEPES or Triethylammonium acetate)[6].

  • Catalyst Pre-complexation (CRITICAL): In a separate microcentrifuge tube, mix the 20 mM CuSO₄ stock and the 50 mM THPTA stock to achieve a final Ligand:Copper molar ratio of 5:1[5]. Incubate at room temperature for 5 minutes. Self-Validation: The pre-complexed solution should be a clear, bright blue.

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to your substrate mixture. The final Cu concentration should be between 50 µM and 250 µM[5].

  • Degassing: Purge the reaction tube with a gentle stream of Argon or Nitrogen gas for 10–20 seconds to displace ambient oxygen[6].

  • Reduction Initiation: Add the freshly prepared Sodium Ascorbate (final concentration 5 mM)[5]. Seal the tube immediately.

  • Reaction Monitoring: Self-Validation Checkpoint: Upon adding ascorbate, the solution should turn from blue to pale yellow or colorless, indicating the successful reduction of Cu(II) to active Cu(I). If it turns green or brown, oxidation has occurred. Allow the reaction to proceed for 1–2 hours at room temperature on an end-over-end rotator[4].

Workflow Step1 1. Pre-complexation Mix CuSO4 + THPTA (1:5 Molar Ratio) Step3 3. Catalyst Addition Add Pre-complexed Cu to Substrates Step1->Step3 Step2 2. Substrate Mix Combine Alkyne + Azide in Solvent Step2->Step3 Step4 4. Degassing Purge with Argon/N2 (10-20 sec) Step3->Step4 Step5 5. Reduction Add Fresh Sodium Ascorbate Step4->Step5

Step-by-step workflow for CuAAC with embedded pre-complexation and degassing stages.

Frequently Asked Questions (FAQs)

Q: My reaction immediately formed a brick-red precipitate upon adding copper. What happened? A: This is the hallmark of an insoluble copper(I)-acetylide polymeric network[3]. Terminal alkynes bearing a carboxylic acid moiety (like 3-(prop-2-yn-1-yloxy)benzoic acid or propiolic acid) cross-link Cu(I) ions if the metal is not sufficiently shielded[3]. Solution: You must pre-mix the CuSO₄ with THPTA at a 5:1 molar ratio before introducing it to the alkyne[5]. If the issue persists, temporarily mask the carboxylic acid as a methyl or ethyl ester, perform the click reaction, and hydrolyze the ester post-reaction[3].

Q: The solution turned green/blue after 30 minutes instead of remaining pale yellow. Is the reaction dead? A: Yes. A green or blue shift indicates the oxidation of the catalytically active Cu(I) back to Cu(II)[7]. Unliganded or poorly liganded Cu(I) is highly susceptible to disproportionation and aerobic oxidation[7],[8]. Solution: Degas your solvents thoroughly with Argon/N₂[6] and ensure your sodium ascorbate solution was prepared fresh from dry powder immediately before use[4].

Q: Can I use TBTA instead of THPTA for this specific alkyne? A: It is highly discouraged. While TBTA is a classic CuAAC ligand[2], its poor aqueous solubility limits its effectiveness in the highly polar solvent mixtures required to dissolve benzoic acid derivatives. THPTA or BTTAA are water-soluble, stabilize the Cu(I) oxidation state, and provide superior shielding against competitive carboxylate coordination[6],[4].

Q: I am conjugating this alkyne to a sensitive protein. How do I prevent protein degradation during the reaction? A: The combination of Cu(I), oxygen, and ascorbate generates reactive oxygen species (ROS) that readily oxidize histidine, methionine, and arginine residues[1]. Using a 5:1 excess of THPTA acts as a sacrificial reductant to intercept these radicals[4]. Additionally, supplementing your buffer with 5 mM aminoguanidine will prevent dehydroascorbate byproducts from cross-linking primary amines on your protein[5],[6].

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology - Jena Bioscience URL
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition PMC - National Institutes of Health URL
  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition)
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews - ACS Publications URL
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes Lumiprobe URL
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation PMC - National Institutes of Health URL
  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Propynyloxy)benzoic Acid Workflows

Welcome to the Technical Support Center. As a bifunctional building block, 3-(2-propynyloxy)benzoic acid (containing both a terminal alkyne and a carboxylic acid) is a highly versatile reagent in drug discovery, bioconju...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, 3-(2-propynyloxy)benzoic acid (containing both a terminal alkyne and a carboxylic acid) is a highly versatile reagent in drug discovery, bioconjugation, and materials science. However, its dual reactivity often leads to orthogonal interference if reaction conditions are not strictly controlled.

Below is our definitive troubleshooting guide, engineered by senior application scientists, to help you diagnose, understand, and eliminate the most common side reactions associated with this compound.

Module 1: The Glaser Homocoupling Dilemma

Q: Why is my CuAAC (Click) or Sonogashira reaction yielding a highly non-polar, high-molecular-weight byproduct instead of the desired cross-coupled product?

Causality & Mechanism: Your terminal alkyne is undergoing oxidative homocoupling, commonly known as the Glaser-Hay coupling . In the presence of Copper(I), ambient oxygen, and an amine base, the intermediate copper-acetylide complex is oxidized by Cu(II) species. Instead of reacting with your azide or aryl halide, two alkyne molecules dimerize to form a symmetrical 1,3-diyne. This side reaction is notorious in polymer and bioconjugation chemistry because it not only consumes your stoichiometric starting material but also generates a byproduct that is chromatographically difficult to separate from the target molecule .

Glaser_vs_CuAAC A 3-(2-propynyloxy)benzoic acid + Cu(I) Catalyst B Cu-Acetylide Intermediate A->B Base C CuAAC (Click Reaction) Anaerobic + Azide B->C E Glaser Homocoupling O2 + Cu(II) presence B->E D Desired 1,2,3-Triazole C->D F 1,3-Diyne Byproduct E->F

Divergent pathways of Cu-acetylide intermediates leading to CuAAC or Glaser homocoupling.

Self-Validating Protocol: Anaerobic CuAAC with Ascorbate Excess To systematically shut down the Glaser pathway, you must eliminate the oxidant (O₂) and continuously regenerate Cu(I).

  • Solvent Degassing: Sparge your solvent system (e.g., DMF/H₂O or tBuOH/H₂O) with Argon for a minimum of 30 minutes prior to reagent addition.

  • Reducing Agent Saturation: Add 5 to 10 molar equivalents of sodium ascorbate relative to your copper source. This massive local excess ensures any adventitious Cu(II) is instantly reduced back to Cu(I).

  • Strict Order of Addition: Add the alkyne and azide to the degassed solvent. Add your base/ligand (e.g., TBTA). Add the sodium ascorbate. Finally, add the copper source (e.g., CuSO₄·5H₂O) under a positive stream of Argon.

  • Validation: Monitor the reaction via LC-MS. The 1,3-diyne dimer exhibits exactly twice the mass of the deprotonated alkyne minus two protons. If diyne formation exceeds 5% of the total peak area, your degassing protocol is compromised and must be repeated.

Module 2: Base-Catalyzed Propargyl-Allene Isomerization

Q: During basic workups or coupling reactions, my NMR shows the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of complex multiplet signals in the alkene region (5.0–6.5 ppm). What happened to my molecule?

Causality & Mechanism: You have triggered a base-catalyzed propargyl-allene isomerization . The propargylic -CH₂- group in 3-(2-propynyloxy)benzoic acid is highly activated because it is flanked by an electronegative oxygen atom and an sp-hybridized alkyne carbon. Exposure to strong bases deprotonates this position, forcing a thermodynamic shift that yields an allenyl ether (-O-CH=C=CH₂). If the reaction is heated, this allene can further degrade via Alder-ene cycloadditions or Claisen rearrangements, permanently destroying your functional handle .

Isomerization A Propargyl Ether (-O-CH2-C≡CH) B Deprotonation (Strong Base) A->B C Allenyl Ether (-O-CH=C=CH2) B->C Isomerization D Degradation (Alder-Ene/Claisen) C->D Heat

Base-catalyzed isomerization of propargyl ethers to allenyl ethers and subsequent degradation.

Self-Validating Protocol: Mild Conditions & pH Control

  • Base Selection: Strictly avoid strong bases such as KOtBu, NaH, or prolonged exposure to hot K₂CO₃. Substitute with milder amine bases (e.g., DIPEA, Et₃N) or mild inorganic bases like Cs₂CO₃.

  • Thermal Control: Maintain reaction temperatures below 50°C whenever basic conditions are employed.

  • Quenching: Terminate basic reactions with a mild acidic buffer (e.g., saturated NH₄Cl or 1M citric acid) immediately upon completion. Do not concentrate crude basic mixtures on a rotary evaporator, as the localized concentration of base and heat will drive isomerization.

  • Validation: Check the crude ¹H-NMR. The diagnostic propargylic -CH₂- doublet (~4.7 ppm) and the terminal alkyne triplet (~2.5 ppm) must integrate in a 2:1 ratio. The appearance of signals at ~6.0 ppm confirms protocol failure via allene formation.

Module 3: Carboxylic Acid Interference in Metal Catalysis

Q: My click reaction is incredibly sluggish, and the copper catalyst seems to precipitate out of solution. Is the free carboxylic acid interfering?

Causality & Mechanism: Yes. The free benzoic acid moiety (pKa ~ 4.2) actively interferes with the catalytic cycle by neutralizing the amine bases (like DIPEA or Et₃N) required to form the active Cu-acetylide complex. If you only add a catalytic amount of base, the carboxylic acid completely consumes it, stalling the reaction. Furthermore, unbuffered carboxylic acids can coordinate directly with Cu(I), displacing stabilizing ligands (like TBTA) and causing the copper to precipitate as an insoluble copper-carboxylate salt, effectively killing the catalysis .

Self-Validating Protocol: Stoichiometric Pre-Neutralization

  • Stoichiometry Calculation: Calculate the exact molarity of your 3-(2-propynyloxy)benzoic acid substrate.

  • Pre-Neutralization: Add exactly 1.0 to 1.1 equivalents of your chosen base (e.g., DIPEA) specifically to deprotonate the carboxylic acid and form the soluble carboxylate salt.

  • Catalytic Base Addition: Add the additional catalytic amount of base (e.g., 0.1 eq) and your ligand required for the actual CuAAC cycle.

  • Validation: Upon the addition of the copper catalyst, the reaction mixture must remain a clear, homogeneous solution (often light green or yellow depending on the ligand). Immediate turbidity or precipitation indicates incomplete neutralization or solvent incompatibility.

Quantitative Data Summary

For quick reference, the table below summarizes the primary side reactions, their analytical signatures, and expected yield losses if unmitigated.

Reaction ConditionPrimary Side ReactionTypical Yield LossDiagnostic NMR ShiftPrevention Strategy
Cu(I), Aerobic, Amine Base Glaser Homocoupling15% - 40%Loss of ≡CH (~2.5 ppm)Argon degassing, Ascorbate excess
Strong Base (KOtBu), >50°C Allene Isomerization20% - 60%New peaks at 5.0–6.5 ppmUse mild bases (DIPEA), keep <50°C
Cu(I), Unbuffered Acid Catalyst Precipitation>80% (Stalled)N/A (Broadened peaks)Pre-form carboxylate salt with base

References

  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions The Journal of Organic Chemistry URL:[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Macromolecules / ResearchGate URL:[Link]

  • Unexpected Pd-Catalyzed Coupling, Propargyl−Allenyl Isomerization and Alder−Ene Reaction: Facile Synthesis of Some Not Readily Available 2,3-Dihydrofuran Derivatives The Journal of Organic Chemistry URL:[Link]

  • Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes National Center for Biotechnology Information (PMC) URL:[Link]

  • Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Organic Letters URL:[Link]

Optimization

stability issues of 3-(prop-2-yn-1-yloxy)benzoic acid under reaction conditions

Welcome to the Technical Support and Troubleshooting Guide for 3-(prop-2-yn-1-yloxy)benzoic acid . This resource is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-(prop-2-yn-1-yloxy)benzoic acid . This resource is engineered for researchers, synthetic chemists, and drug development professionals.

This bifunctional building block features three distinct reactive sites: a terminal alkyne , a propargyl ether linkage , and a carboxylic acid . While this makes it highly versatile for bioconjugation and cross-coupling, it also introduces specific stability challenges under standard reaction conditions. This guide provides field-proven insights to suppress side reactions and optimize your synthetic workflows.

Core Degradation Pathways & Logical Relationships

To successfully utilize this compound, you must first understand its thermodynamic and kinetic vulnerabilities. The diagram below maps the three primary side reactions encountered during standard catalytic workflows.

G SM 3-(prop-2-yn-1-yloxy)benzoic acid Cond1 Cu(II) + O2 + Base (e.g., CuAAC / Click) SM->Cond1 Oxidative Conditions Cond2 Heat (>150°C) OR Au(I) / Ag(I) Catalysts SM->Cond2 Thermal/Lewis Acidic Cond3 Pd/Cu Catalysts + Insufficient Base SM->Cond3 Metal Coordination Prod1 Glaser Homocoupling (Diyne Formation) Cond1->Prod1 Prod2 [3,3]-Claisen Rearrangement (Allenylphenol / Benzofuran) Cond2->Prod2 Prod3 Catalyst Poisoning (Insoluble Metal-Carboxylate) Cond3->Prod3

Figure 1: Primary degradation pathways and side reactions of 3-(prop-2-yn-1-yloxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high-molecular-weight byproduct (dimer) during my CuAAC (Click) reaction?

A1: You are observing Glaser Homocoupling . The terminal alkyne undergoes oxidative dimerization to form a diyne[1].

  • The Causality: Copper(I) is thermodynamically unstable in the presence of atmospheric oxygen and rapidly oxidizes to Copper(II)[2]. Cu(II) acts as the active catalyst for the oxidative coupling of terminal alkynes. This side reaction consumes your starting material and severely depresses the yield of the desired triazole[3].

  • The Fix: Maintain strict anaerobic conditions, use an excess of a reducing agent (like sodium ascorbate), and employ a stabilizing ligand such as THPTA to shield the Cu(I) center from oxidation.

Q2: When heating the compound above 150 °C or using gold catalysts, my starting material disappears but no cross-coupling product forms. What happened?

A2: Your compound has undergone a Propargyl Claisen Rearrangement [4].

  • The Causality: The propargyl ether moiety is prone to a [3,3]-sigmatropic shift. Because of the linear geometry of the alkyne, the transition state is highly strained, meaning this rearrangement typically requires harsh thermal conditions (>150 °C)[4]. However, carbophilic Lewis acids like Au(I) or Ag(I) coordinate directly to the alkyne's π-system, drastically lowering the activation energy and triggering the rearrangement even at room temperature[5]. This yields an allenylphenol intermediate that rapidly cyclizes into a benzofuran derivative.

  • The Fix: Keep reaction temperatures strictly below 100 °C. Avoid Au(I) and Ag(I) catalysts entirely when working with propargyl ethers unless the rearrangement is your intended synthetic goal.

Q3: My palladium-catalyzed cross-coupling (e.g., Sonogashira) is failing, and the catalyst seems to precipitate. Is the substrate responsible?

A3: Yes. The free carboxylic acid at the 3-position is interfering with the catalytic cycle.

  • The Causality: Carboxylic acids (pKa ~4.0) easily deprotonate under the basic conditions required for cross-coupling. The resulting carboxylate anion can tightly coordinate with Pd(II) or Cu(I) intermediates, forming insoluble metal-carboxylate complexes that precipitate out of solution, effectively poisoning the catalyst.

  • The Fix: Pre-protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester). Alternatively, use a large excess (>3.0 equivalents) of a non-coordinating base like DIPEA to ensure the carboxylate salt remains fully soluble and does not sequester the metal.

Q4: How should I store 3-(prop-2-yn-1-yloxy)benzoic acid to maintain long-term stability?

A4: Like many ethers, propargyl ethers can slowly form explosive peroxides upon prolonged exposure to oxygen, and the terminal alkyne can undergo slow polymerization[6]. Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2–8 °C.

Quantitative Data & Compatibility Matrices

Table 1: Quantitative Stability Thresholds
Reactive MoietyDegradation PathwayTrigger ConditionsKinetic/Thermodynamic DriverPreventative Measure
Terminal Alkyne Glaser HomocouplingCu(II) > 1 mol%, O₂ presentOxidative dimerizationDegassing, Ascorbate > 5 eq
Propargyl Ether Claisen RearrangementTemp > 150 °C or Au(I)/Ag(I)[3,3]-Sigmatropic shiftTemp < 100 °C, Avoid Au/Ag
Carboxylic Acid Catalyst PoisoningPd/Cu + Base < 1 eqMetal-carboxylate precipitationEsterification or Base > 2.5 eq
Table 2: Catalyst Compatibility Matrix
Catalyst SystemCompatibilityPrimary IssueRecommended Workaround
Cu(I) / Ascorbate ModerateGlaser coupling if O₂ is present[1]Strict inert atmosphere, THPTA ligand
Pd(0) / Cu(I) ModerateAcid sequestration of catalystProtect -COOH or use excess DIPEA
Au(I) / Ag(I) PoorRapid Claisen rearrangement[5]Change synthetic route; avoid Au/Ag
Ru(II) (Cp*RuCl) GoodGenerally orthogonalUse standard RuAAC conditions

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems . Each critical step contains a physical or visual checkpoint to confirm success before proceeding.

Protocol 1: Optimized CuAAC (Click) Workflow to Suppress Glaser Coupling

This protocol utilizes ligand-accelerated catalysis to outcompete oxidative homocoupling.

  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water. Sparge the solvent with Nitrogen or Argon for 30 minutes.

    • Causality: Removing dissolved oxygen eliminates the terminal oxidant required for the Glaser coupling cycle[3].

  • Catalyst Complexation: In a separate vial, mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in degassed water.

    • Causality: THPTA sterically shields the Cu(I) center and accelerates the cycloaddition, outcompeting side reactions.

  • Reduction: Add Sodium Ascorbate (50 mol%) to the catalyst mixture.

    • Self-Validation Checkpoint: The reaction mixture must transition from a blue/green tint (Cu²⁺) to pale yellow or completely colorless (Cu⁺). If the blue color persists, Glaser coupling is imminent; add additional ascorbate until the color clears.

  • Substrate Addition: Add 3-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and your target azide (1.0 eq) to the main reaction flask. Inject the colorless catalyst solution. Stir at room temperature for 2–4 hours.

Protocol 2: Modified Sonogashira Coupling (Avoiding Claisen Rearrangement & Catalyst Poisoning)

This protocol modifies standard cross-coupling to accommodate the unprotected carboxylic acid and the sensitive propargyl ether.

  • Acid Deprotonation: Dissolve 3-(prop-2-yn-1-yloxy)benzoic acid (1.0 eq) and the aryl halide (1.0 eq) in strictly degassed DMF. Add 3.0 equivalents of DIPEA.

    • Self-Validation Checkpoint: The solution should become completely homogenous. Any persistent cloudiness indicates incomplete deprotonation of the benzoic acid, which will precipitate the Pd catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%) and CuI (2 mol%).

  • Temperature Control: Heat the reaction mixture to exactly 70 °C.

    • Causality: Maintaining the temperature strictly below 100 °C provides enough thermal energy for the cross-coupling cycle while remaining well below the activation barrier for the [3,3]-Propargyl Claisen rearrangement[4].

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - National Institutes of Health.[Link]

  • Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace / Chemical Society Reviews.[Link]

  • Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations. PMC - National Institutes of Health.[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(2-Propynyloxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of functionalized aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of functionalized aromatic building blocks. 3-(2-Propynyloxy)benzoic acid (also known as 3-(prop-2-yn-1-yloxy)benzoic acid) is a highly valuable bifunctional molecule. It features a carboxylic acid for amide coupling and an alkyne handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click" chemistry).

However, its hydrophobic aromatic ring and propargyl ether group significantly limit its spontaneous dissolution in pure water. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to achieve optimal aqueous concentrations for your downstream assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(2-propynyloxy)benzoic acid precipitate when I add it directly to my biological assay buffer at pH 7.4? Cause & Causality: The issue here is kinetic versus thermodynamic solubility. While the thermodynamic solubility of benzoic acid derivatives is high at pH 7.4 (due to deprotonation), adding the compound directly as a crystalline solid introduces a massive lattice energy barrier[1]. The dissolution kinetics are extremely slow. Expert Solution: Never add the dry powder directly to a neutral/aqueous buffer. You must either pre-dissolve it in a cosolvent (kinetic method) or actively drive the pH shift using a concentrated base before buffering (thermodynamic method).

Q2: I need to perform a CuAAC (click) reaction at pH 4.5 to prevent side reactions, but the compound keeps crashing out. Why is this happening? Cause & Causality: The pKa of the carboxylic acid group on this molecule is approximately 4.0 to 4.2. According to the Henderson-Hasselbalch equation, at pH 4.5, nearly 30-50% of the molecules exist in their unionized, highly hydrophobic state[1]. In this state, intermolecular hydrogen bonding between the carboxylic acid groups causes the molecules to form insoluble dimers. Expert Solution: If your assay strictly requires an acidic pH, you cannot rely on salt formation. You must utilize a cosolvent (like DMSO)[2] or a macromolecular encapsulator like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3] to mask the hydrophobic domains.

Q3: Which cosolvent should I use to make a high-concentration stock without inhibiting my downstream enzyme assay? Cause & Causality: Dimethyl sulfoxide (DMSO) is the industry standard because it acts as a universal hydrogen-bond acceptor, rapidly breaking the crystalline lattice of the solid compound[2]. Expert Solution: Prepare a 100 mM stock in anhydrous DMSO, then perform a rapid dilution into your aqueous buffer. Ensure the final DMSO concentration remains below 5% v/v, as concentrations above this threshold frequently denature proteins and disrupt cell membranes[2].

Q4: My downstream application is an in vivo model that is highly sensitive to organic solvents. What is the best solvent-free alternative? Cause & Causality: When organic solvents are prohibited, you must alter the apparent solubility of the molecule without changing its covalent structure. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. Expert Solution: HP-β-CD will encapsulate the hydrophobic aromatic ring and alkyne tail of 3-(2-propynyloxy)benzoic acid, forming a 1:1 inclusion complex. This process is entropically driven and drastically increases aqueous solubility while remaining entirely biocompatible and FDA-approved for injection[4].

Part 2: Quantitative Data Presentation

To select the most appropriate method for your specific workflow, compare the physicochemical parameters of each solubilization strategy below:

Solubilization StrategyPrimary MechanismMax Practical Aqueous Conc.Assay CompatibilityProsCons
pH-Shift (Salt Formation) Deprotonation (pH > 6.5) prevents dimer formation[1].~50 - 100 mMHigh (if pH > 6.5 is tolerated).No organic solvents; cheap; highly stable.Ineffective at acidic pH; requires careful titration.
DMSO Cosolvent Dilution Disrupts crystal lattice; lowers dielectric constant[2].~5 mM (at 5% final DMSO)Moderate (In vitro biochemical assays).Rapid preparation; excellent for click-chemistry.DMSO toxicity in live cells; risk of precipitation over time.
HP-β-CD Complexation Thermodynamic encapsulation in a hydrophobic cavity[3].~20 - 50 mMVery High (In vivo, cell-based assays).100% biocompatible; protects alkyne from degradation.Requires 24h equilibration; complexation may slow reaction rates.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Shift Solubilization (In Situ Sodium Salt Formation)

Use this protocol if your final application can tolerate a pH of 6.5 or higher.

  • Weighing: Weigh 17.6 mg of 3-(2-propynyloxy)benzoic acid (approx. 0.1 mmol) into a glass vial.

  • Suspension: Add 800 µL of molecular biology grade water. The compound will float/suspend but will not dissolve.

  • Titration: Add exactly 100 µL of 1.0 M NaOH (0.1 mmol).

  • Validation Check: Vortex for 60 seconds. The solution should transition from a cloudy suspension to completely transparent. If it remains cloudy, the lattice is unbroken; warm to 40°C for 5 minutes.

  • Buffering: Once completely clear, add 100 µL of a 10x concentrated buffer (e.g., 1M Tris-HCl, pH 7.4) to lock the pH. You now have a 100 mM stock solution.

Protocol B: Cosolvent-Assisted Dilution (Kinetic Solubilization)

Use this protocol for low-pH click chemistry or assays tolerant to 5% DMSO.

  • Stock Preparation: Dissolve 17.6 mg of the compound in 1.0 mL of anhydrous DMSO to create a 100 mM master stock.

  • Validation Check: The solution must be completely clear immediately. Store this stock at -20°C in aliquots to prevent freeze-thaw degradation.

  • Aqueous Dilution: Place 950 µL of your target aqueous buffer (e.g., pH 4.5 acetate buffer) on a magnetic stirrer at high speed.

  • Kinetic Trapping: Using a micropipette, inject 50 µL of the DMSO stock directly into the vortex of the stirring buffer. Causality note: Rapid stirring prevents local supersaturation, trapping the drug in a metastable dissolved state before it can nucleate. Final concentration: 5 mM drug in 5% DMSO.

Protocol C: HP-β-CD Inclusion Complex Formation

Use this protocol for strictly solvent-free, biocompatible applications.

  • Excipient Preparation: Prepare a 20% w/v solution of HP-β-CD in pure water (e.g., 2 g in 10 mL water). Stir until completely clear.

  • Drug Addition: Add an excess of 3-(2-propynyloxy)benzoic acid (e.g., 100 mg) to the HP-β-CD solution.

  • Equilibration: Seal the vial and stir continuously at 300 rpm for 24 to 48 hours at room temperature. Causality note: Inclusion complexation is a thermodynamic process governed by slow binding kinetics; time is required to reach equilibrium[4].

  • Filtration (Validation Check): Filter the suspension through a 0.22 µm PVDF syringe filter. The undissolved drug remains on the filter. The filtrate contains the highly soluble drug-cyclodextrin complex. Quantify the exact concentration via UV-Vis (absorbance at ~230 nm) or HPLC.

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Target: Solubilize 3-(2-propynyloxy)benzoic acid CheckPH Is the final assay pH ≥ 6.5? Start->CheckPH UseSalt Protocol A: pH-Shift (Deprotonation to Carboxylate) CheckPH->UseSalt Yes (pKa ~4.2 exceeded) CheckSolvent Can the assay tolerate 1-5% v/v DMSO? CheckPH->CheckSolvent No (Mainly unionized) UseDMSO Protocol B: Cosolvent Dilution (Kinetic Solubilization) CheckSolvent->UseDMSO Yes (In vitro assays) UseCD Protocol C: HP-β-CD Complexation (Thermodynamic Encapsulation) CheckSolvent->UseCD No (In vivo / Sensitive cells)

Caption: Decision Matrix for Solubilizing 3-(2-Propynyloxy)benzoic Acid in Aqueous Media

References

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM International Journal of Pharmaceutical Sciences and Research[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI - Pharmaceutics[Link]

  • Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies ResearchGate / Journal of Thermal Analysis and Calorimetry[Link]

Sources

Optimization

catalyst selection for efficient 3-(prop-2-yn-1-yloxy)benzoic acid reactions

Welcome to the Technical Support Center for the functionalization of 3-(prop-2-yn-1-yloxy)benzoic acid . As a bifunctional building block containing both a terminal alkyne (propargyl ether) and a free carboxylic acid, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-(prop-2-yn-1-yloxy)benzoic acid .

As a bifunctional building block containing both a terminal alkyne (propargyl ether) and a free carboxylic acid, this molecule presents unique microenvironmental challenges during catalysis. The carboxylic acid moiety can locally alter pH, protonate stabilizing ligands, neutralize essential amine bases, and competitively coordinate with transition metals.

This guide is engineered for drug development professionals and synthesists. It bypasses basic theory to focus entirely on the causality of catalytic failures and provides self-validating protocols for the two most critical workflows: CuAAC (Click Chemistry) and Sonogashira Cross-Coupling .

Module 1: CuAAC (Click Chemistry) Catalyst & Ligand Selection

The Causality of Failure: The CuAAC reaction relies on maintaining copper in the delicate Cu(I) oxidation state. The free carboxylic acid on 3-(prop-2-yn-1-yloxy)benzoic acid lowers the local pH of the reaction mixture. If unbuffered, this acidic microenvironment protonates standard aliphatic amine ligands (like TBTA), causing them to precipitate and leaving the Cu(I) center exposed to dissolved oxygen[1]. Once exposed, Cu(I) rapidly oxidizes to inactive Cu(II), stalling the reaction and triggering the Glaser homocoupling of your terminal alkyne[2].

Troubleshooting Q&A

Q: My reaction stalled at 30% conversion, and the solution turned from pale yellow to blue/green. What happened? A: The blue/green color is a definitive visual indicator that your active Cu(I) catalyst has oxidized to Cu(II)[2]. The carboxylic acid likely shifted the pH, reducing the reduction potential of sodium ascorbate. Action: Degas all solvents thoroughly. Buffer the reaction to pH 7.4–8.0 to keep the benzoic acid deprotonated, and add a fresh "rescue spike" of sodium ascorbate (0.2 eq) to push the equilibrium back to Cu(I)[3].

Q: I am detecting a significant byproduct mass corresponding to a 1,3-diyne. How do I suppress this? A: This is the Glaser-Hay homocoupling product, which forms when terminal alkynes react in the presence of Cu(II) and oxygen[2]. Action: Switch your ligand from TBTA to THPTA or BTTAA. THPTA provides superior Cu(I) stabilization in aqueous conditions and prevents reactive oxygen species (ROS) from forming[1]. Increase the Ligand:Copper ratio to 5:1 to fully saturate the coordination sphere[4].

Quantitative Data: Ligand Selection Matrix
LigandSolubilityCu(I) StabilizationRecommended Solvent SystemSuitability for Acid-Bearing Alkynes
TBTA PoorHighOrganic (DMSO/tBuOH)Low: Prone to precipitation in the presence of benzoates[1].
THPTA ExcellentVery HighAqueous Buffers (pH 7.4)Optimal: Maintains solubility; highly effective at 5:1 ratio[1].
BTTAA ExcellentExceptionalAqueous BuffersExcellent: Highest reaction rate; protects against ROS[4].
Pathway Visualization

CuAAC_Cycle Cu2 Cu(II) Precatalyst (Inactive) Cu1 Cu(I) Active Species Cu2->Cu1 Reduction Glaser Glaser Homocoupling (Byproduct) Cu2->Glaser + Alkyne + O2 Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Cu1->Cu2 Oxidation CuLig Cu(I)-THPTA Complex (Protected Catalyst) Cu1->CuLig Coordination Ligand THPTA Ligand (Stabilizer) Ligand->CuLig Product Triazole Product (Success) CuLig->Product + Alkyne & Azide O2 Dissolved O2 (Oxidant) O2->Cu2

Caption: CuAAC catalytic cycle highlighting the protective role of THPTA against Cu(I) oxidation.

Protocol 1: Self-Validating CuAAC Workflow

This protocol utilizes built-in visual checkpoints to ensure catalytic integrity.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, adjusted strictly to pH 7.4. Validation: The pH must be high enough to deprotonate the carboxylic acid, ensuring complete dissolution of the alkyne.

  • Catalyst Premix: In a separate vial, mix 2 mM CuSO₄ with 10 mM THPTA (1:5 ratio)[4]. Validation: The solution should be a clear, bright blue, indicating stable Cu(II)-ligand complexation.

  • Substrate Addition: Combine 3-(prop-2-yn-1-yloxy)benzoic acid (1 eq) and the target azide (1.1 eq) in the buffered solution. Add the Catalyst Premix.

  • Initiation: Add freshly prepared Sodium Ascorbate (100 mM stock, final concentration 5 mM)[4]. Validation: The solution must immediately turn colorless or pale yellow, confirming the successful reduction to the active Cu(I) state. If it remains blue, add an additional 0.1 eq of ascorbate.

  • Monitoring: Stir at room temperature for 30–60 minutes. Cap tightly to prevent O₂ ingress[2].

Module 2: Sonogashira Cross-Coupling Optimization

The Causality of Failure: Standard Sonogashira couplings require an amine base (e.g., Et₃N) to deprotonate the terminal alkyne, facilitating transmetalation with the Cu(I) co-catalyst. Because 3-(prop-2-yn-1-yloxy)benzoic acid has a free carboxylic acid (pKa ~4.2), it will immediately perform an acid-base neutralization with one equivalent of your amine base. If you use the standard 1.5 equivalents of base, you are left with insufficient base to drive the catalytic cycle, resulting in stalled reactions and the precipitation of "palladium black"[5].

Troubleshooting Q&A

Q: My reaction mixture turned black immediately upon heating, and no product formed. A: The black precipitate is "palladium black," which signifies the catastrophic decomposition of your Pd(0) catalyst[5]. Because the carboxylic acid neutralized your amine base, the transmetalation step stalled, leaving the unstable Pd(II) intermediate to agglomerate and precipitate. Action: You must use a minimum of 2.5 to 3.0 equivalents of a sterically hindered, thoroughly degassed base (like DIPEA) to account for the sacrificial protonation by the benzoic acid[5].

Q: I corrected the base equivalents, but now I am getting massive amounts of alkyne homocoupling. A: You have solved the base issue but fallen victim to the Glaser-Hay side reaction. Copper(I) co-catalysts are notorious for promoting the homocoupling of terminal alkynes in the presence of trace oxygen[5]. Action: Eliminate copper entirely. Switch to a Copper-Free Sonogashira protocol using Pd(OAc)₂ and a bulky, electron-rich bidentate ligand like Xantphos[6].

Quantitative Data: Sonogashira Condition Matrix
ConditionCatalyst SystemBase RequirementHomocoupling RiskBest Use Case
Standard Pd(PPh₃)₄ / CuI>2.5 eq (Excess required)HighSimple, highly reactive aryl iodides.
Cu-Free Pd(OAc)₂ / Xantphos>2.5 eqVery Low Optimal: Prevents Glaser coupling of the propargyl ether[5].
Decarbonylative Pd(OAc)₂ / XantphosDMAP / Piv₂ON/AAdvanced: When reacting the COOH group instead of the alkyne[6].
Pathway Visualization

Sonogashira_Logic Start Start Sonogashira with Acid-Alkyne BaseCheck Is Base > 2.5 eq? Start->BaseCheck AddBase Add Excess Base (Neutralize COOH) BaseCheck->AddBase No Cycle Pd/Cu Catalytic Cycle BaseCheck->Cycle Yes AddBase->Cycle HomoCheck Homocoupling Detected? Cycle->HomoCheck PdBlack Catalyst Death (Pd Black) Cycle->PdBlack O2 Leak / Stalled CuFree Switch to Cu-Free (Pd(OAc)2 / Xantphos) HomoCheck->CuFree Yes Success Desired Cross-Coupled Product HomoCheck->Success No CuFree->Success

Caption: Decision tree for optimizing Sonogashira couplings with carboxylic acid-bearing terminal alkynes.

Protocol 2: Copper-Free Sonogashira Workflow

This protocol is designed to prevent both base-starvation and Glaser homocoupling.

  • Degassing (Critical): Add 5 mL of DMF and 3.0 equivalents of DIPEA to a Schlenk flask. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes[5]. Validation: No bubbles should appear upon applying a mild vacuum.

  • Catalyst Loading: Under positive argon pressure, add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%)[6]. Stir for 10 minutes until the active Pd(0) species forms (solution will turn a clear, deep yellow/orange).

  • Reagent Addition: Add the aryl halide (1.0 eq). Then, add 3-(prop-2-yn-1-yloxy)benzoic acid (1.2 eq) dropwise over 15 minutes using a syringe pump[5]. Validation: Slow addition keeps the local concentration of the alkyne low, further disfavoring any bimolecular side reactions.

  • Reaction: Heat to 60–80 °C depending on the aryl halide. Monitor via LC-MS. Validation: The absence of a black precipitate confirms the base concentration is sufficient to maintain the catalytic cycle.

References

  • NIH/PMC : Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available at:[Link]

  • Jena Bioscience : CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Available at: [Link]

  • NIH/PMC : Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available at: [Link]

Sources

Troubleshooting

workup procedures for experiments with Benzoic acid, 3-(2-propynyloxy)-

Welcome to the Application Support Center for workflows involving Benzoic acid, 3-(2-propynyloxy)- (CAS: 120539-74-4). This compound is a critical terminal alkyne building block used in CuAAC "click" chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for workflows involving Benzoic acid, 3-(2-propynyloxy)- (CAS: 120539-74-4). This compound is a critical terminal alkyne building block used in CuAAC "click" chemistry and drug discovery.

Because direct O-alkylation of unprotected hydroxybenzoic acids yields complex mixtures, industry-standard protocols employ a two-step protection-deprotection strategy[1]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield isolation of the pure carboxylic acid.

Standard Operating Procedure (SOP): Step-by-Step Workup

To prevent competing nucleophilic attack from the carboxylate group, the synthesis must begin with a protected ester (e.g., methyl 3-hydroxybenzoate), followed by Williamson ether synthesis and subsequent saponification[1],[2].

Phase 1: Workup of Methyl 3-(2-propynyloxy)benzoate (Intermediate)
  • Quenching: Upon completion of the alkylation reaction (typically run in DMF with K₂CO₃ and propargyl bromide), cool the mixture to room temperature and dilute with a 5-fold volume of distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: EtOAc provides the optimal partition coefficient to isolate the organic intermediate while leaving inorganic salts (KBr, K₂CO₃) in the aqueous phase.

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution three times, followed by a single brine wash.

    • Causality: DMF is highly water-miscible but partitions slightly into EtOAc. LiCl dramatically increases the ionic strength of the aqueous phase, stripping DMF out of the organic layer and preventing downstream saponification failures.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

    • Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 3:1). The disappearance of the starting phenol (R_f ~0.3) and the appearance of a single, less polar spot (R_f ~0.6) confirms successful etherification without carboxylate interference.

Phase 2: Saponification and Final Isolation
  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of Methanol (MeOH) and 2M NaOH (aq). Stir at 55°C for 1.5 hours[3].

  • Solvent Removal (Crucial): Evaporate the MeOH entirely under reduced pressure before proceeding to acidification.

  • Acidification: Cool the remaining aqueous solution to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 1.5 to 2.0.

    • Causality: The pKₐ of 3-alkoxybenzoic acids is ~4.1. Driving the pH below 2.0 ensures >99% protonation of the carboxylate, minimizing aqueous solubility and maximizing crystalline yield.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove residual NaCl/HCl, then dry under high vacuum.

    • Self-Validation Checkpoint: Monitor the pH during acidification. The sudden formation of a persistent white cloudiness at pH ~4.5 indicates the onset of crystallization, validating that the methanol was successfully removed.

Workflow Visualization

Workup N1 Crude Reaction Mixture (Methyl ester + K2CO3 + DMF) N2 Aqueous Quench & Extraction (H2O / EtOAc) N1->N2 Stop reaction N3 Aqueous Washes (5% LiCl x3, Brine x1) N2->N3 Isolate organic phase N4 Saponification (NaOH, MeOH/H2O, 55°C) N3->N4 Remove DMF N5 Solvent Removal (Evaporate MeOH) N4->N5 Cleave ester N6 Acidification (2M HCl to pH 1.5) N5->N6 Prevent oiling out N7 Crystallization & Filtration (Cold H2O Wash) N6->N7 Protonate carboxylate N8 Pure Benzoic acid, 3-(2-propynyloxy)- N7->N8 Isolate solid

Figure 1: Step-by-step workup and isolation workflow for 3-(2-propynyloxy)benzoic acid.

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of products instead of pure 3-(2-propynyloxy)benzoic acid when reacting 3-hydroxybenzoic acid directly with propargyl bromide? A: This is a classic chemoselectivity issue. Both the phenoxide and the carboxylate act as nucleophiles under basic conditions, leading to the formation of propargyl 3-(propargyloxy)benzoate.

  • Fix: Adopt a protection-deprotection strategy. Start with methyl 3-hydroxybenzoate, perform the O-alkylation[1], and then saponify the ester[2].

Q: During the workup of the etherification step, my NMR shows significant DMF contamination. How do I remove it? A: DMF has a high boiling point (153°C) and partitions slightly into EtOAc during extraction.

  • Fix: Do not attempt to evaporate DMF directly. Instead, wash the EtOAc extract with a 5% aqueous Lithium Chloride (LiCl) solution at least three times. The high ionic strength of the LiCl solution effectively "salts out" the organic phase, stripping DMF into the aqueous waste.

Q: My final product is "oiling out" (forming a sticky resin) instead of precipitating during the final acidification step. What went wrong? A: Oiling out occurs when the dielectric constant of the solvent mixture is altered by residual organic solvents, or if the pH drops too rapidly without sufficient agitation.

  • Fix: Ensure all methanol from the saponification step[3] is completely removed via rotary evaporation prior to acidification. Additionally, perform the acidification at 0°C with vigorous stirring, adding the HCl dropwise. If oiling still occurs, add a seed crystal of pure 3-(2-propynyloxy)benzoic acid.

Q: How can I accurately monitor the saponification progress via TLC? A: Carboxylic acids streak heavily on standard silica TLC plates due to strong hydrogen bonding with the stationary phase.

  • Fix: Use a specialized eluent system, such as Hexane:EtOAc (1:1) containing 1–2% glacial acetic acid. The acetic acid suppresses the ionization of the product, resulting in tight, readable spots.

Quantitative Data & Yield Optimization

Table 1: DMF Removal Efficiency during Etherification Workup
Wash SolutionNumber of WashesResidual DMF in Organic Phase (mol %)Impact on Downstream Saponification
Distilled Water1~15–20%High risk of side reactions / impurities
Distilled Water4< 5%Moderate; acceptable for most workflows
5% Aqueous LiCl 3 < 1% Optimal; ensures pure intermediate
Brine (Sat. NaCl)2~8–10%Suboptimal DMF clearance
Table 2: Acidification Parameters vs. Product State
Residual MeOH (%)Acidification Temp (°C)Addition RateFinal Product StateYield (%)
> 10%25°CRapidOiled out (Resin)< 40% (difficult to isolate)
< 1%25°CRapidAmorphous solid / clumps~75%
< 1% 0–5°C Dropwise Fine crystalline powder > 90%

References

  • Source: nih.
  • WO2009016560A2 - Trans-3-aza-bicyclo[3.1.
  • TRANS-3-AZA-BICYCLO[3.1.

Sources

Optimization

avoiding polymerization of 3-(prop-2-yn-1-yloxy)benzoic acid

Technical Support Center: Handling and Preventing Polymerization of 3-(prop-2-yn-1-yloxy)benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Preventing Polymerization of 3-(prop-2-yn-1-yloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific instability issues associated with 3-(prop-2-yn-1-yloxy)benzoic acid. This bifunctional building block is highly valuable in drug development and materials science, but its propargyl ether moiety makes it inherently unstable.

The ether oxygen can stabilize adjacent carbon radicals via resonance, while the terminal alkyne provides an ideal site for chain propagation[1][2]. Consequently, this compound is highly susceptible to radical-initiated polymerization and oxidative homocoupling. The following guides, protocols, and data tables are engineered to provide you with self-validating systems to ensure the integrity of your compound.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my purified 3-(prop-2-yn-1-yloxy)benzoic acid turn into an insoluble gel or darken during storage? A: This is the hallmark of spontaneous radical polymerization. Even trace amounts of oxygen or exposure to ambient UV light can generate propargyl radicals[2]. Because the molecule also contains a carboxylic acid, intermolecular hydrogen bonding can pre-organize the monomers, drastically accelerating the polymerization rate once initiated.

  • Causality & Solution: You must disrupt the radical initiation phase. Store the compound strictly under an Argon atmosphere in amber glass vials to block photochemical initiation[1].

  • Self-Validating Check: To validate storage integrity, run a routine 1 H NMR in CDCl 3​ . The persistence of a sharp terminal alkyne proton triplet at ~2.5 ppm and the absence of a broad polymeric baseline hump confirm the monomer's integrity.

Q: I am concentrating the compound via rotary evaporation, but it polymerizes in the flask. How can I prevent this? A: As the solvent evaporates, the local concentration of the monomer increases drastically. If the water bath temperature exceeds 35 °C, the thermal energy is sufficient to initiate the polymerization of the concentrated propargyl ether[2].

  • Causality & Solution: Keep the water bath below 30 °C. If concentrating to absolute dryness, add a radical scavenger such as hydroquinone or butylated hydroxytoluene (BHT) prior to evaporation[3].

Q: During Cu-catalyzed Click Chemistry (CuAAC) or Sonogashira coupling, I isolate a high-molecular-weight byproduct instead of my target. What is happening? A: You are observing Glaser homocoupling. Terminal alkynes readily dimerize to form conjugated diacetylenes in the presence of Copper(I/II) and Oxygen, which can subsequently oligomerize[4].

  • Causality & Solution: Implement strict anaerobic techniques. Degas all solvents using the freeze-pump-thaw method before introducing the copper catalyst to prevent the oxidative coupling cycle[4].

Part 2: Mechanistic Degradation Pathways

To effectively prevent degradation, you must understand the pathways. The diagram below illustrates the two primary mechanisms that destroy the integrity of 3-(prop-2-yn-1-yloxy)benzoic acid.

MechanisticPathways Monomer 3-(prop-2-yn-1-yloxy)benzoic acid Trigger1 Light / Heat / O2 Monomer->Trigger1 Trigger2 Trace Cu + O2 Monomer->Trigger2 Radical Propargyl Radical Formation Trigger1->Radical Glaser Oxidative Homocoupling Trigger2->Glaser Polymer1 Cross-linked Polymer Radical->Polymer1 Polymer2 Diacetylene Dimers Glaser->Polymer2

Figure 1. Mechanistic degradation pathways of 3-(prop-2-yn-1-yloxy)benzoic acid.

Part 3: Quantitative Data & Storage Parameters

Adhering to strict physicochemical parameters is non-negotiable for maintaining the shelf-life of terminal alkynes.

ParameterRecommendationCritical Causality
Storage Temperature -20 °C (Long-term) / 2–8 °C (Short-term)Minimizes the thermal kinetic energy required for radical initiation[1].
Atmosphere Argon or Nitrogen (Strictly inert)Prevents autoxidation and transition-metal catalyzed homocoupling[4].
Light Exposure Amber glass vials (Zero direct UV)Prevents photochemical cleavage of the ether bond[2].
Radical Scavenger Hydroquinone or BHT (100–500 ppm)Quenches trace radicals before chain propagation occurs[3].
Max Evaporation Temp < 30 °CPrevents thermal runaway during high-concentration states.

Part 4: Experimental Protocols

Protocol 1: Safe Concentration and Storage (Inhibitor-Stabilized)

Objective: Isolate the monomer without inducing thermal polymerization.

  • Inhibitor Addition: Before removing the reaction solvent (e.g., EtOAc or DCM), add 100 ppm of BHT (butylated hydroxytoluene) relative to the estimated theoretical yield of the benzoic acid derivative[3].

    • Causality: BHT acts as a sacrificial radical scavenger, protecting the highly reactive propargyl ether during the thermal stress of evaporation.

  • Low-Temperature Evaporation: Set the rotary evaporator water bath to a maximum of 30 °C.

    • Causality: Terminal alkynes are highly sensitive to thermal initiation when concentrated[2].

  • Inert Gas Purging: Once the solvent is removed, immediately backfill the rotary evaporator with Argon. Transfer the flask to a Schlenk line and perform three cycles of vacuum/Argon purging.

  • Storage: Transfer the stabilized compound into an amber glass vial, flush the headspace with Argon, seal with Parafilm, and store at -20 °C[1].

SafeHandling Synthesis Synthesis / Purification Inhibitor Add BHT/HQ (100 ppm) Synthesis->Inhibitor Evap Rotary Evaporation (Bath < 30°C) Inhibitor->Evap Purge Argon Purge (3 Cycles) Evap->Purge Store Store at -20°C (Amber Vial) Purge->Store

Figure 2. Step-by-step workflow for safe concentration and storage.

Protocol 2: Anaerobic Setup for Cu-Catalyzed Downstream Reactions

Objective: Prevent Glaser homocoupling during downstream functionalization (e.g., Click Chemistry).

  • Solvent Degassing: Transfer the reaction solvent into a Schlenk flask. Freeze the solvent using a liquid nitrogen bath, apply high vacuum for 5 minutes, isolate the flask, and let it thaw. Repeat this Freeze-Pump-Thaw cycle three times.

    • Causality: Removing dissolved oxygen is critical to preventing Cu-catalyzed Glaser homocoupling of the terminal alkyne[4].

  • Reagent Addition: Under a positive flow of Argon, add the 3-(prop-2-yn-1-yloxy)benzoic acid and the azide/halide coupling partner[5].

  • Catalyst Introduction: Add the Copper catalyst last, strictly under Argon.

    • Self-Validating Check: The reaction mixture should not turn deep blue or green. A rapid shift to these colors indicates the presence of Cu(II) and oxygen, which is a direct precursor to alkyne polymerization.

References

  • Preparation of Functional Polymers (US20070244265A1)
  • Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 3-(2-Propynyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 3-(2-Propynyloxy)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic understanding of why certain analytical choices are made and how to interpret the resulting data with confidence.

The Structural Significance of 3-(2-Propynyloxy)benzoic Acid

3-(2-Propynyloxy)benzoic acid incorporates three key functional groups: a carboxylic acid, a benzene ring, and a propargyl ether. Each of these moieties presents distinct chemical properties that can be elucidated by a combination of analytical techniques. The carboxylic acid group is a key site for potential salt formation or derivatization, the aromatic ring provides a rigid scaffold, and the terminal alkyne of the propargyl group is a versatile handle for "click" chemistry and further functionalization. A thorough analytical characterization is therefore essential to confirm the structure, assess purity, and predict the reactivity of this compound.

A Multi-faceted Approach to Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, employing a suite of orthogonal techniques, is the most robust strategy. This guide will focus on the most powerful and commonly employed methods for the characterization of small organic molecules like 3-(2-Propynyloxy)benzoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Infrared (IR) Spectroscopy: For the identification of key functional groups.

  • Mass Spectrometry (MS): For the determination of molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

The following sections will delve into the theoretical underpinnings and practical application of each of these techniques, complete with detailed experimental protocols and expected data for 3-(2-Propynyloxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(2-Propynyloxy)benzoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Expected ¹H NMR Spectrum of 3-(2-Propynyloxy)benzoic Acid:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~7.8-8.0Doublet or Multiplet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.6-7.7Singlet or Multiplet1HAr-HAromatic proton ortho to the ether linkage.
~7.4-7.5Triplet1HAr-HAromatic proton para to the carboxylic acid group.
~7.2-7.3Doublet or Multiplet1HAr-HAromatic proton para to the ether linkage.
~4.8Doublet2H-O-CH₂-Methylene protons of the propargyl group, coupled to the acetylenic proton.
~2.5Triplet1H-C≡C-HAcetylenic proton, coupled to the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-(2-Propynyloxy)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can help in observing the exchangeable carboxylic acid proton.[1]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of expected chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Integrate the peaks to determine the relative number of protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectrum of 3-(2-Propynyloxy)benzoic Acid:

Chemical Shift (δ) ppmAssignmentRationale
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[2][3]
~158Ar-C-OThe aromatic carbon attached to the ether oxygen is deshielded.
~132Ar-C-COOHThe aromatic carbon attached to the carboxylic acid group.[2][3]
~130Ar-CHAromatic methine carbon.
~123Ar-CHAromatic methine carbon.
~122Ar-CHAromatic methine carbon.
~116Ar-CHAromatic methine carbon.
~78-C≡C-HThe sp-hybridized carbon of the alkyne attached to the proton.
~77-C≡C-HThe sp-hybridized carbon of the alkyne attached to the methylene group.
~56-O-CH₂-The methylene carbon of the propargyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of expected chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands for 3-(2-Propynyloxy)benzoic Acid:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300 (sharp)Alkyne C-HStretch
~3300-2500 (broad)Carboxylic acid O-HStretch[4]
~2120 (weak)Alkyne C≡CStretch
~1700-1680Carboxylic acid C=OStretch[4]
~1600, ~1470Aromatic C=CStretch
~1300-1200C-OStretch

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can help in determining the elemental composition of a compound.

Expected Mass Spectrum of 3-(2-Propynyloxy)benzoic Acid:

  • Molecular Ion Peak (M⁺): The expected exact mass of C₁₀H₈O₃ is 176.0473 g/mol .[5][6] In a high-resolution mass spectrum (HRMS), observing a peak at or very close to this value would confirm the molecular formula.

  • Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization. Key expected fragments include:

    • [M - OH]⁺: Loss of a hydroxyl radical (m/z ~159).

    • [M - COOH]⁺: Loss of the carboxylic acid group (m/z ~131).

    • [C₆H₅O]⁺: A fragment corresponding to a phenoxy cation (m/z ~93).

    • [C₃H₃]⁺: A fragment corresponding to the propargyl cation (m/z ~39).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

    • Analyze the fragmentation pattern to gain further structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a new chemical entity, HPLC is crucial for determining its purity and identifying any potential impurities.

A Comparison of HPLC Methods for Purity Analysis:

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Stationary Phase C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Profile Constant mobile phase composition.Mobile phase composition changes over time (e.g., 30% B to 95% B in 15 min).
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Advantages Simple, robust, good for known impurities.Better resolution of complex mixtures and impurities with a wide range of polarities.
Disadvantages May not resolve all impurities, especially those with very different polarities.More complex method development.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of 3-(2-Propynyloxy)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Development and Execution:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no system peaks.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualizing the Workflow

A logical workflow ensures a comprehensive and efficient characterization process.

Caption: A typical workflow for the synthesis and analytical characterization of a new chemical entity.

Data Summary and Comparison

Analytical TechniqueInformation ObtainedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity, and relative numbers.Provides detailed structural information.Requires soluble samples, can have complex spectra.
¹³C NMR Spectroscopy Number and type of carbon atoms.Unambiguous carbon skeleton information.Low sensitivity, longer acquisition times.
IR Spectroscopy Presence of key functional groups.Fast, non-destructive, good for qualitative analysis.Does not provide detailed structural connectivity.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, provides molecular formula.Can be destructive, fragmentation can be complex.
HPLC Purity, number of components, and quantification.High resolution, quantitative, and robust.Requires method development, does not provide structural information on its own.

Conclusion

The comprehensive characterization of 3-(2-Propynyloxy)benzoic acid necessitates a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation, while IR spectroscopy offers rapid confirmation of key functional groups. Mass spectrometry is essential for confirming the molecular weight and formula, and HPLC is the workhorse for assessing purity. By integrating the data from these complementary techniques, researchers can establish the identity, structure, and purity of this compound with a high degree of confidence, which is a critical step in any drug discovery and development pipeline.

References

  • Supplemental Information - Rsc.org. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectra of New Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 3-(prop-2-yn-1-yloxy)benzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • 2-(Prop-2-yn-1-yloxy)benzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Isopropoxy-benzoic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)benzoic acid | Chemsrc. (2025, September 12). Retrieved from [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown. (2025, November 15). Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16). Retrieved from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] - ResearchGate. (n.d.). Retrieved from [Link]

  • Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - ResearchGate. (2024, February 16). Retrieved from [Link]

  • 3-Propoxy-benzoic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. (n.d.). Retrieved from [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (2023, September 20). Retrieved from [Link]

  • Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye - Semantic Scholar. (2022, November 25). Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). Retrieved from [Link]

Sources

Comparative

Analytical Resolution of Positional Isomers: NMR vs. Mass Spectrometry Profiling of 3-(Prop-2-yn-1-yloxy)benzoic Acid

In the development of targeted therapeutics, such as orexin receptor antagonists 1[1], terminal alkynes like 3-(prop-2-yn-1-yloxy)benzoic acid serve as critical building blocks for click-chemistry bioconjugation. However...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted therapeutics, such as orexin receptor antagonists 1[1], terminal alkynes like 3-(prop-2-yn-1-yloxy)benzoic acid serve as critical building blocks for click-chemistry bioconjugation. However, distinguishing this meta-substituted compound from its para-substituted alternative, 4-(prop-2-yn-1-yloxy)benzoic acid, presents a significant analytical challenge.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy versus High-Resolution Mass Spectrometry (HRMS) in resolving these structural alternatives. By evaluating the resolving power of both techniques, researchers can optimize their analytical workflows to ensure absolute structural confirmation.

Mechanistic Grounding: Why NMR Outperforms MS for Isomer Resolution

When comparing the analytical performance of MS and NMR for structural isomers, the underlying physics dictate their respective utility:

  • Mass Spectrometry (HRMS): Both the meta and para isomers share the exact same molecular formula (C10H8O3) and exact mass (176.0473 Da). Because electrospray ionization (ESI) and collision-induced dissociation (CID) primarily probe functional group stability rather than spatial arrangement, both isomers yield nearly identical fragmentation patterns. MS is excellent for confirming the presence of the propargyl and carboxylate groups but fails to definitively assign their relative positions.

  • NMR Spectroscopy: NMR probes the local magnetic environment of each nucleus. The electron-withdrawing nature of the carboxylic acid group exerts a strong anisotropic and inductive deshielding effect on the aromatic ring. In the para isomer, the oxygen atom of the propargyloxy group is in direct resonance with the electron-withdrawing carbonyl group, creating a highly symmetric push-pull system2[2]. The meta isomer lacks this direct resonance conjugation, resulting in an asymmetrical electron density distribution that yields a highly distinct, complex multiplet pattern.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3 is chosen for its lack of acidic protons that might exchange with the terminal alkyne, while TMS provides a reliable 0.00 ppm reference to ensure absolute chemical shift accuracy. Similar propargyloxy building blocks have been successfully characterized using this solvent system3[3].

  • System Validation: Tune and match the probe to the 1H and 13C frequencies. Shim the magnet until the full width at half maximum (FWHM) of the TMS peak is <1.0 Hz.

    • Causality: Proper shimming is critical; poor magnetic homogeneity will blur the fine coupling constants (J-values) required to differentiate the meta multiplet from the para doublet.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz (16 scans, 30° pulse angle, 2 s relaxation delay) and 13C NMR spectra at 100 MHz (1024 scans, 45° pulse angle, 2 s relaxation delay).

High-Resolution LC-ESI-MS/MS Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water (v/v) with 0.1% formic acid.

  • System Validation: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution prior to the run, ensuring a mass error of <5 ppm. Inject a blank solvent to verify the absence of column carryover.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Methanol over 5 minutes.

    • Causality: The para isomer exhibits a slightly longer retention time due to its linear, more hydrophobic dipole moment compared to the bent meta isomer.

  • Ionization & Acquisition: Operate the ESI source in negative ion mode.

    • Causality: The carboxylic acid group readily deprotonates, yielding an abundant [M-H]- ion. Positive mode suffers from poor ionization efficiency due to the lack of basic amines. Set the collision energy (CE) to 20 eV for MS/MS fragmentation.

Comparative Data Analysis

NMR Spectroscopy Data Comparison

NMR provides the definitive performance advantage for distinguishing these isomers. The para isomer presents a classic AA'BB' splitting pattern (two distinct doublets integrating to 2H each). The meta isomer presents a complex four-spin system due to the lack of symmetry.

Table 1: 1H and 13C NMR Chemical Shifts (CDCl3, 400 MHz / 100 MHz)

Structural Feature3-(Prop-2-yn-1-yloxy)benzoic acid (meta)4-(Prop-2-yn-1-yloxy)benzoic acid (para)
-COOH Proton ~11.0 ppm (br s, 1H)~11.0 ppm (br s, 1H)
Ar-H (ortho to -OR) 7.68 (dd, 1H), 7.21 (ddd, 1H)7.02 (d, J=8.8 Hz, 2H)
Ar-H (meta to -OR) 7.75 (dt, 1H), 7.41 (t, 1H)8.05 (d, J=8.8 Hz, 2H)
-OCH2- Protons 4.75 (d, J=2.4 Hz, 2H)4.76 (d, J=2.4 Hz, 2H)
-C≡CH Proton 2.55 (t, J=2.4 Hz, 1H)2.56 (t, J=2.4 Hz, 1H)
13C: C=O 171.5 ppm171.2 ppm
13C: Ar-C-O 157.8 ppm162.1 ppm
Mass Spectrometry Data Comparison

While HRMS provides excellent exact mass confirmation, its performance in resolving the isomers is limited to slight differences in chromatographic retention time. Both compounds undergo the neutral loss of carbon dioxide (44 Da), a diagnostic feature of benzoic acids.

Table 2: High-Resolution Mass Spectrometry (Negative ESI)

Parameter3-(Prop-2-yn-1-yloxy)benzoic acid4-(Prop-2-yn-1-yloxy)benzoic acid
Exact Mass 176.0473 Da176.0473 Da
[M-H]- Precursor m/z 175.0401m/z 175.0401
Primary Fragment 1 m/z 131.0502 (-CO2)m/z 131.0502 (-CO2)
Primary Fragment 2 m/z 136.0166 (-C3H3•)m/z 136.0166 (-C3H3•)
Chromatographic RT 4.2 min (Reverse Phase)4.5 min (Reverse Phase)

Visualizations

Analytical_Workflow N1 Sample Prep 1 mg/mL in CDCl3 N2 1H & 13C NMR Acquisition N1->N2 500 uL N3 LC-ESI-HRMS Negative Mode N1->N3 10 uL N4 Data Integration & Isomer Resolution N2->N4 Spin System Analysis N3->N4 Exact Mass & CID

Diagram 1: Orthogonal analytical workflow for the structural resolution of positional isomers.

MS_Fragmentation M [M-H]- Precursor m/z 175.0401 F1 Phenoxide Anion m/z 131.0502 M->F1 CID: - CO2 (44 Da) F2 Radical Anion m/z 136.0166 M->F2 CID: - C3H3• (39 Da)

Diagram 2: Primary negative-ion ESI-MS/MS fragmentation pathways.

References

  • Actelion Pharmaceuticals Ltd. (2010). TRANS-3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES (European Patent EP 2185512 B1). European Patent Office. 1

  • Wiley-VCH Verlag GmbH & Co. KGaA. (2006). Supporting Information: 4-Prop-2-ynyloxy-benzoic acid. 2

  • National Institutes of Health (NIH). A New NT4 Peptide-Based Drug Delivery System for Cancer Treatment. PMC. 3

Sources

Validation

3-(prop-2-yn-1-yloxy)benzoic acid versus 4-ethynylbenzoic acid in click chemistry

3-(Prop-2-yn-1-yloxy)benzoic Acid vs. 4-Ethynylbenzoic Acid: A Mechanistic and Performance Guide for CuAAC Click Chemistry The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized bioconjugation, drug d...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Prop-2-yn-1-yloxy)benzoic Acid vs. 4-Ethynylbenzoic Acid: A Mechanistic and Performance Guide for CuAAC Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized bioconjugation, drug development, and materials science. However, the assumption that "any alkyne will click" often leads to suboptimal yields, unwanted side reactions, or structurally compromised bioconjugates. The choice of the alkyne handle is a critical experimental parameter.

This guide provides an objective, data-driven comparison between two widely used benzoic acid derivatives: 3-(prop-2-yn-1-yloxy)benzoic acid (3-POBA) , an aliphatic propargyl ether, and 4-ethynylbenzoic acid (4-EBA) , a conjugated aryl alkyne.

Part 1: Mechanistic Divergence—Electronics vs. Sterics

The rate-limiting step in many CuAAC reactions is the formation of the copper(I) acetylide intermediate. The efficiency of this step, along with the physical properties of the resulting 1,4-disubstituted 1,2,3-triazole, is heavily dictated by the alkyne’s immediate chemical environment.

4-Ethynylbenzoic Acid (4-EBA): The Conjugated Accelerator 4-EBA features an ethynyl group directly conjugated to an aromatic ring, which is further substituted with an electron-withdrawing carboxylic acid (-COOH) at the para position. This extended π -conjugation and inductive pull significantly lowers the pKa of the terminal alkyne proton (estimated pKa ~21). Consequently, deprotonation and the subsequent formation of the copper acetylide intermediate occur rapidly. This makes conjugated aryl alkynes highly reactive under standard CuAAC conditions .

However, this electronic activation comes with trade-offs. Aryl alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) if oxygen is not strictly excluded. Furthermore, the resulting triazole forms a rigid, fully conjugated planar system with the benzoic acid core, which can restrict the conformational freedom of attached biomolecules or alter the photophysical properties of conjugated fluorophores.

3-(Prop-2-yn-1-yloxy)benzoic Acid (3-POBA): The Flexible Standard 3-POBA utilizes a propargyl ether linkage. The sp3-hybridized methylene spacer (-CH₂-) completely breaks the electron conjugation between the alkyne and the aromatic core. While aliphatic alkynes possess a higher pKa (estimated pKa ~25) and form the copper acetylide more slowly than highly activated aryl alkynes, propargyl ethers are widely considered the "gold standard" for bioconjugation .

The ether oxygen can weakly coordinate with the copper catalyst, stabilizing the transition state and ensuring reliable, high-yielding conversions without the propensity for side reactions seen in highly activated alkynes . Crucially, the methylene spacer acts as a flexible hinge. This rotational freedom is vital in drug design and protein labeling, as it minimizes steric clashes when conjugating bulky macromolecules.

G cluster_alkynes Alkyne Substrates Cu_Cat Cu(I) Catalyst (e.g., CuSO4 + NaAsc) Acetylide Copper(I) Acetylide Intermediate (Rate-Limiting Step) Cu_Cat->Acetylide Base / -H+ Aryl 4-Ethynylbenzoic Acid (Lower pKa, Fast Acetylide) Aryl->Acetylide Rapid Kinetics Propargyl 3-(Prop-2-yn-1-yloxy)benzoic Acid (Flexible, O-coordination) Propargyl->Acetylide Standard Kinetics Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Azide Substrate (R-N3) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole (Rigid vs. Flexible Linkage) Metallacycle->Product Reductive Elimination Product->Cu_Cat Catalyst Regeneration

CuAAC catalytic cycle highlighting the mechanistic divergence of aryl vs. propargyl alkynes.

Part 2: Quantitative Performance Comparison

The following table synthesizes the physicochemical and kinetic differences between the two alkynes to guide reagent selection based on application needs.

Property3-(Prop-2-yn-1-yloxy)benzoic acid (3-POBA)4-Ethynylbenzoic acid (4-EBA)
Alkyne Classification Aliphatic (Propargyl Ether)Conjugated (Aryl Alkyne)
Relative Reactivity (CuAAC) High (Standard baseline)Very High (Electronically activated)
Estimated Alkyne pKa ~25~21
Triazole Linker Flexibility High (Rotational freedom via -CH₂-O-)Rigid (Fully conjugated planar system)
Side-Reaction Propensity LowModerate (Prone to Glaser homocoupling)
Ideal Application Bioconjugation, flexible linkers, fluorophore taggingMaterials science, rigid spacers, rapid small-molecule synthesis

Part 3: Experimental Protocol: Parallel Kinetic Profiling

To objectively compare the performance of 3-POBA and 4-EBA, the following self-validating workflow utilizes a ligand-accelerated CuAAC protocol. The inclusion of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) protects biomolecules from reactive oxygen species (ROS) and stabilizes the Cu(I) oxidation state, ensuring that the reaction kinetics are purely a function of the alkyne's structural determinants .

Reagents & Materials
  • Alkyne Substrates: 3-POBA and 4-EBA (10 mM stocks in DMSO)

  • Model Azide: Benzyl azide or Azidohomoalanine (10 mM stock in DMSO)

  • Catalyst: CuSO₄·5H₂O (2 mM in degassed H₂O)

  • Accelerating Ligand: THPTA (10 mM in degassed H₂O)

  • Reductant: Sodium Ascorbate (NaAsc, 20 mM freshly prepared in degassed H₂O)

  • Quencher: EDTA (0.5 M, pH 8.0)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO₄ with 10 µL of THPTA. Incubate for 5 minutes at room temperature to form the Cu-THPTA complex. Causality Note: This pre-complexation is critical to prevent copper-induced precipitation and off-target oxidation of the substrates.

  • Reaction Assembly: In a separate, argon-purged vial, combine 850 µL of degassed PBS (pH 7.4) with 50 µL of the model azide (final conc. 0.5 mM) and 50 µL of the chosen alkyne (3-POBA or 4-EBA, final conc. 0.5 mM).

  • Initiation: Add 20 µL of the pre-complexed Cu-THPTA solution to the reaction vial. Immediately add 20 µL of the freshly prepared NaAsc solution to initiate the reduction of Cu(II) to catalytically active Cu(I).

  • Kinetic Sampling: At precise intervals (e.g., 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into a vial containing 50 µL of 0.5 M EDTA. Causality Note: EDTA rapidly chelates the copper catalyst, instantly halting the cycloaddition and locking the kinetic state of the sample.

  • Analysis: Analyze the quenched samples via LC-MS. Integrate the UV or Total Ion Chromatogram (TIC) peaks corresponding to the starting alkyne and the triazole product to calculate the percent conversion over time.

Workflow Prep 1. Reagent Preparation Degas Solvents, Prepare Stocks Mix 2. Substrate Mixing Alkyne (1 eq) + Azide (1 eq) Prep->Mix Cat 3. Catalyst Addition CuSO4 + THPTA + NaAsc Mix->Cat React 4. CuAAC Reaction Inert Atmosphere, 25°C Cat->React Sample 5. Kinetic Sampling Quench with EDTA at intervals React->Sample Analyze 6. LC-MS Analysis Determine Conversion & Yield Sample->Analyze

Self-validating experimental workflow for parallel kinetic profiling of CuAAC reactions.

References

  • Zhang, X., Liu, P., & Zhu, L. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules, 2016, 21(12), 1697. URL:[Link]

  • Kislukhin, A. A., Hong, V. P., Breitenkamp, K. E., & Finn, M. G. "Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition." Bioconjugate Chemistry, 2013, 24(4), 684-689. URL:[Link]

Comparative

comparative studies of different catalysts for Benzoic acid, 3-(2-propynyloxy)- cycloadditions

Executive Summary For drug development professionals and synthetic chemists, 3-(2-propynyloxy)benzoic acid is a highly versatile bifunctional building block. It features a carboxylic acid—primed for downstream amide coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 3-(2-propynyloxy)benzoic acid is a highly versatile bifunctional building block. It features a carboxylic acid—primed for downstream amide coupling or esterification—and a terminal propargyl ether, which is an ideal handle for click chemistry. The choice of catalyst for its azide-alkyne cycloaddition (AAC) dictates the regiochemical outcome of the resulting 1,2,3-triazole.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier catalytic methodologies for this substrate: Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) . This document provides mechanistic insights, quantitative performance benchmarks, and self-validating experimental protocols to ensure reproducible success in your laboratory.

Mechanistic Divergence: CuAAC vs. RuAAC

The terminal alkyne of 3-(2-propynyloxy)benzoic acid behaves exceptionally well under standard click conditions, as propargyl ethers are known to be highly reactive substrates[1]. However, the regioselectivity of the cycloaddition is entirely catalyst-dependent.

  • Copper(I) Catalysis (CuAAC): This system delivers exclusive 1,4-disubstituted 1,2,3-triazoles[2]. The reaction proceeds via the formation of a copper-acetylide intermediate. The high nucleophilicity of this intermediate, driven by π -activation from the copper center, ensures rapid reaction kinetics even at ambient temperatures[3].

  • Ruthenium(II) Catalysis (RuAAC): This alternative yields the complementary 1,5-disubstituted regioisomers[4]. Unlike CuAAC, RuAAC does not form a metal-acetylide. Instead, it proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle, followed by a rate-determining reductive elimination step[5].

G Substrate 3-(2-propynyloxy)benzoic acid + Organic Azide Cu_Cat Cu(I) Catalyst (e.g., CuSO4/NaAsc) Substrate->Cu_Cat CuAAC Ru_Cat Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Substrate->Ru_Cat RuAAC Cu_Int Copper-Acetylide Intermediate Cu_Cat->Cu_Int pi-activation Ru_Int Ruthenacycle Intermediate Ru_Cat->Ru_Int oxidative coupling Prod_14 1,4-Disubstituted 1,2,3-Triazole Cu_Int->Prod_14 reductive elimination Prod_15 1,5-Disubstituted 1,2,3-Triazole Ru_Int->Prod_15 reductive elimination

Mechanistic divergence of CuAAC and RuAAC for 3-(2-propynyloxy)benzoic acid.

Quantitative Performance Comparison

When optimizing the cycloaddition of 3-(2-propynyloxy)benzoic acid with a standard organic azide (e.g., benzyl azide), the catalytic systems exhibit distinct operational parameters. The table below summarizes the comparative performance based on established benchmarks for propargyl ether derivatives.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst System CuSO₄·5H₂O / Sodium AscorbateCp*RuCl(PPh₃)₂
Regioselectivity >99% 1,4-disubstituted>95% 1,5-disubstituted
Typical Loading 1–5 mol% Cu2–5 mol% Ru
Solvent System t-BuOH / H₂O (1:1) or DMF1,4-Dioxane or THF
Temperature Room Temperature (20–25 °C)60–80 °C
Reaction Time 1–4 hours12–24 hours
Yield (Typical) 85–95%70–85%
Substrate Sensitivity Tolerates aqueous/aerobic conditionsSensitive to oxygen (requires degassing)

Experimental Protocols & Causality

A robust protocol must be a self-validating system. The presence of the free carboxylic acid on 3-(2-propynyloxy)benzoic acid can weakly coordinate transition metals, which necessitates careful control of equivalents and pH to prevent catalyst sequestration.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazoles
  • Preparation: Dissolve 3-(2-propynyloxy)benzoic acid (1.0 eq) and the target organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M).

    • Causality: The biphasic/protic solvent system stabilizes the Cu(I) intermediates and accelerates the protonation step of the copper-triazolide complex, driving the reaction forward.

  • Catalyst Activation: Add sodium ascorbate (10 mol%) followed by CuSO₄·5H₂O (5 mol%).

    • Causality: Sodium ascorbate is used in excess relative to copper to ensure complete in situ reduction of Cu(II) to the catalytically active Cu(I), while simultaneously preventing oxidative Glaser coupling (homocoupling) of the terminal alkyne.

  • Reaction: Stir vigorously at room temperature for 2 hours. Monitor via LC-MS.

  • Workup & Self-Validation: Acidify slightly (pH ~3) with 1M HCl to ensure the benzoic acid is fully protonated, then extract with EtOAc.

    • Validation: Success is confirmed by the appearance of a sharp singlet around δ 7.8–8.2 ppm in the ¹H NMR spectrum, which is highly characteristic of the 1,4-triazole proton.

Protocol B: RuAAC Synthesis of 1,5-Disubstituted Triazoles
  • Preparation: In an oven-dried Schlenk flask, dissolve 3-(2-propynyloxy)benzoic acid (1.0 eq) and the organic azide (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Degassing (Critical Step): Sparge the solution with dry Argon for 15 minutes.

    • Causality: Ru(II) catalysts like Cp*RuCl(PPh₃)₂ are highly susceptible to oxidation. Oxygen must be rigorously excluded to maintain the active catalytic cycle and prevent catalyst degradation[5].

  • Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (5 mol%) under a positive flow of Argon.

  • Reaction: Heat to 80 °C for 16 hours.

    • Causality: The oxidative coupling step to form the ruthenacycle has a higher activation energy barrier than the CuAAC pathway, necessitating thermal energy to achieve practical reaction rates[4].

  • Workup & Self-Validation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

    • Validation: Success is validated by a distinctive upfield shift of the triazole proton in ¹H NMR ( δ 7.4–7.7 ppm) compared to the 1,4-isomer, confirming the 1,5-regiochemistry.

Workflow Prep 1. Reagent Preparation (Degas Solvents, Weigh Substrates) CatSelect 2. Catalyst Selection Prep->CatSelect CuRoute CuAAC Pathway Add CuSO4 & NaAsc CatSelect->CuRoute RuRoute RuAAC Pathway Add Cp*RuCl(PPh3)2 CatSelect->RuRoute ReactCu 3a. Stir at RT (1-4 h) Monitor via TLC CuRoute->ReactCu ReactRu 3b. Heat to 60-80°C (12-24 h) Monitor via LC-MS RuRoute->ReactRu Purify 4. Purification (Extraction & Column Chromatography) ReactCu->Purify ReactRu->Purify Analyze 5. Characterization (NMR for Regiochemistry) Purify->Analyze

Experimental workflow for catalyst screening and validation.

Conclusion

For the functionalization of 3-(2-propynyloxy)benzoic acid, CuAAC remains the gold standard for rapid, high-yielding, and robust generation of 1,4-triazoles, particularly due to its tolerance of aqueous environments and unshielded carboxylic acids. However, RuAAC provides indispensable access to the 1,5-regioisomer. While RuAAC requires more stringent, air-free conditions and thermal activation, the ability to selectively synthesize the 1,5-isomer is critical when exploring the spatial and conformational structure-activity relationship (SAR) space in drug discovery.

References

  • Benchchem - A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions.2

  • Benchchem - A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC.4

  • Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).5

  • National Institutes of Health (PMC) - Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.3

  • National Institutes of Health (PMC) - Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.1

Sources

Validation

literature comparison of Benzoic acid, 3-(2-propynyloxy)- applications

As a Senior Application Scientist, selecting the optimal bifunctional linker is a critical decision that dictates the success of bioconjugation workflows, targeted protein degradation (PROTACs), and drug discovery pipeli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal bifunctional linker is a critical decision that dictates the success of bioconjugation workflows, targeted protein degradation (PROTACs), and drug discovery pipelines. Benzoic acid, 3-(2-propynyloxy)- (also known as 3-propargyloxybenzoic acid or 3-PBA) is a highly versatile building block featuring a reactive carboxylic acid for amide coupling and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide objectively compares 3-PBA against other common alkyne-linkers, analyzes the mechanistic causality behind its unique geometry, and provides a field-proven, self-validating protocol for its application.

Structural & Mechanistic Analysis: The Case for Meta-Substitution

When engineering a linker, researchers typically choose between aliphatic alkynes, strain-promoted alkynes, or aromatic alkynes. 3-PBA falls into the aromatic category, but its specific meta-substitution pattern provides unique biomechanical advantages.

  • 3-PBA vs. 4-(2-Propynyloxy)benzoic acid (4-PBA): While 4-PBA (para-substituted) projects the alkyne and carboxylic acid at a linear ~180° vector, 3-PBA (meta-substituted) introduces a rigid ~120° bend. In PROTAC engineering, this angled trajectory is often critical. It allows the linker to "wrap" around the surface of a Protein of Interest (POI) or E3 ligase, relieving steric clashes that a rigid, linear 4-PBA linker would otherwise force .

  • 3-PBA vs. 4-Pentynoic Acid: 4-Pentynoic acid is a highly flexible aliphatic linker. While it offers excellent aqueous solubility, it lacks the structural constraint and potential π−π stacking interactions provided by the phenyl ring of 3-PBA. This lack of rigidity can lead to a high entropic penalty upon target binding.

  • 3-PBA vs. DBCO-Acid: DBCO (Dibenzocyclooctyne) enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminating the need for copper. However, DBCO is exceptionally bulky, highly lipophilic, and expensive. 3-PBA offers a much smaller steric footprint, making it superior for applications where the linker must fit into narrow protein binding pockets, provided the system can tolerate copper catalysis.

Quantitative & Qualitative Comparison Matrix

The following table summarizes the physicochemical and operational parameters of 3-PBA compared to standard alternatives.

Feature3-(2-Propynyloxy)benzoic Acid (3-PBA)4-(2-Propynyloxy)benzoic Acid (4-PBA)4-Pentynoic AcidDBCO-Acid
Linker Geometry ~120° Vector (Meta-substitution)~180° Vector (Para-substitution)Highly Flexible / LinearBulky / Sterically Hindered
Structural Rigidity High (Aromatic core)High (Aromatic core)Low (Aliphatic chain)Very High (Cyclooctyne core)
Click Modality CuAAC (Copper-catalyzed)CuAAC (Copper-catalyzed)CuAAC (Copper-catalyzed)SPAAC (Copper-free)
Aqueous Solubility ModerateModerate to LowHighLow
Relative Cost Highly Cost-EffectiveHighly Cost-EffectiveHighly Cost-EffectiveExpensive

Application: PROTAC Linker Engineering

In targeted protein degradation, the ternary complex formation between the POI, the PROTAC, and the E3 Ligase is driven by the linker's length and exit vectors. The 120° angle of 3-PBA acts as a structural pivot point. By utilizing 3-PBA, researchers can synthesize modular PROTAC libraries via late-stage CuAAC click chemistry, rapidly screening different spatial orientations to achieve optimal cooperative binding.

PROTAC POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker 3-PBA Linker (120° Meta-Angle) Warhead->Linker Amide Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Triazole (CuAAC) E3 E3 Ubiquitin Ligase E3Ligand->E3

PROTAC ternary complex assembly utilizing the rigid, angled geometry of a 3-PBA derived linker.

Self-Validating Bioconjugation Protocol (Amide Coupling + CuAAC)

To ensure high-yield bioconjugation without compromising protein integrity, the CuAAC reaction must be tightly controlled. The following protocol utilizes 3-PBA to functionalize an amine-bearing biomolecule, followed by a highly optimized CuAAC reaction.

Causality in Reagent Selection:

  • THPTA Ligand: Copper(I) is highly unstable and can generate Reactive Oxygen Species (ROS) that oxidize sensitive histidine and methionine residues. THPTA acts as a water-soluble accelerating ligand that chelates Cu(I), stabilizing its oxidation state and protecting the protein .

  • Aminoguanidine: Sodium ascorbate reduces Cu(II) to Cu(I), but its byproduct (dehydroascorbate) can hydrolyze into reactive aldehydes that cross-link arginine and lysine residues. Aminoguanidine is added as a sacrificial scavenger to neutralize these aldehydes .

Phase 1: Alkyne Functionalization (Amide Coupling)
  • Activation: Dissolve 3-PBA (10 equivalents relative to protein) in anhydrous DMSO. Add EDC (12 eq) and NHS (15 eq). Incubate at room temperature for 30 minutes to form the amine-reactive NHS-ester.

  • Conjugation: Add the activated 3-PBA to the amine-bearing biomolecule in PBS (pH 7.4). Incubate for 2 hours at room temperature.

  • Validation Checkpoint 1: Purify via size-exclusion chromatography (e.g., PD-10 column). Analyze a 5 µL aliquot via LC-MS. Validation: You must observe a mass shift corresponding to the addition of the 3-PBA moiety (+158 Da per addition) to confirm successful functionalization before proceeding to click chemistry.

Phase 2: CuAAC Click Chemistry
  • Pre-chelation (Critical Step): In a separate tube, mix 20 mM CuSO₄ (aqueous) and 50 mM THPTA ligand in a 1:2 molar ratio. Incubate for 5 minutes. Causality: Pre-chelating ensures no free copper interacts with the protein upon addition .

  • Reaction Assembly: To the 3-PBA-functionalized biomolecule (approx. 50 µM), add the azide-bearing cargo (2-5 molar equivalents).

  • Catalyst Addition: Add the pre-chelated CuSO₄/THPTA complex to achieve a final Cu concentration of 100 µM. (Note: Reactivity drops significantly below 50 µM Cu ).

  • Activation: Add Aminoguanidine (final concentration 5 mM), followed immediately by freshly prepared Sodium Ascorbate (final concentration 5 mM).

  • Validation Checkpoint 2: To monitor reaction kinetics, spike a micro-fraction of the reaction with a fluorogenic azide (e.g., CalFluor). The emergence of fluorescence directly correlates with triazole formation, validating the click event in real-time.

  • Quenching & Purification: After 1 hour, quench the reaction with 5 mM EDTA to strip copper from the THPTA complex. Purify the final triazole-linked bioconjugate via dialysis or affinity chromatography.

CuAAC_Workflow Step1 1. Amide Coupling (3-PBA + Amine + EDC/NHS) Step2 2. LC-MS Validation (Confirm Alkyne Addition) Step1->Step2 Step3 3. CuAAC Setup (Azide + pre-chelated CuSO4/THPTA) Step2->Step3 Step4 4. Catalytic Activation (Ascorbate + Aminoguanidine) Step3->Step4 Step5 5. Final Bioconjugate (Triazole-linked Product) Step4->Step5

Self-validating bioconjugation workflow utilizing 3-PBA for amide coupling followed by CuAAC.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (NIH) / PMC[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Royal Society of Chemistry (RSC)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzoic acid, 3-(2-propynyloxy)-

As a Senior Application Scientist overseeing high-throughput bioconjugation and drug discovery pipelines, I recognize that handling bifunctional building blocks requires more than just a cursory glance at a safety sheet....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput bioconjugation and drug discovery pipelines, I recognize that handling bifunctional building blocks requires more than just a cursory glance at a safety sheet. Benzoic acid, 3-(2-propynyloxy)- (also known as 3-(prop-2-ynyloxy)benzoic acid) is a highly versatile intermediate. It features a carboxylic acid moiety for amide coupling and a propargyl ether group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

However, this dual functionality also dictates its hazard profile. The following guide provides a comprehensive, field-proven framework for the safe handling, operational processing, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, you must understand why it is hazardous. The hazards associated with Benzoic acid, 3-(2-propynyloxy)- are primarily driven by its functional groups. The carboxylic acid acts as a proton donor, while the crystalline nature of the powder poses mechanical risks to mucosal membranes [1].

Table 1: GHS Hazard Summary & Mechanistic Causality

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Skin Irritation Category 2H315: Causes skin irritationThe carboxylic acid moiety lowers local pH upon contact with skin moisture, disrupting the acid mantle and lipid bilayer.
Eye Irritation Category 2AH319: Causes serious eye irritationRapid protonation of corneal epithelial proteins leads to localized tissue damage and acute inflammation.
Respiratory Toxicity Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust causes mechanical abrasion and chemical irritation of the mucosal lining in the upper respiratory tract.

To visualize how the molecular structure dictates both the physiological risks and the required engineering controls, refer to the logical relationship diagram below.

HazardLogic Chem Benzoic acid, 3-(2-propynyloxy)- (Solid Powder) Propargyl Propargyl Ether Group (Alkyne Reactivity) Chem->Propargyl Carboxyl Carboxylic Acid Group (Proton Donor) Chem->Carboxyl Haz1 Skin/Eye Irritation (H315, H319) Propargyl->Haz1 Reactive Moiety Carboxyl->Haz1 Low pH / Corrosive Haz2 Respiratory Irritation (H335) Carboxyl->Haz2 Dust Inhalation PPE1 Nitrile Gloves & Splash Goggles Haz1->PPE1 Contact Prevention PPE2 Chemical Fume Hood Haz2->PPE2 Inhalation Prevention

Caption: Logical relationship between molecular functional groups, GHS hazards, and required PPE.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not a generic exercise; it must be tailored to the specific operational context of the chemical [2]. Because this compound is typically dissolved in polar aprotic solvents (like DMSO or DMF) for downstream reactions, the PPE must protect against both the pure powder and the solvated form.

Table 2: PPE Specifications and Operational Rationale

PPE CategorySpecificationOperational Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to polar aprotic solvents compared to latex, preventing solvent-mediated transdermal delivery of the active molecule.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1)Prevents micro-dust particles from entering the ocular cavity during static-induced dispersion while weighing.
Body Protection Flame-Resistant Lab CoatMitigates static electricity buildup (which can aerosolize light powders) and protects skin from accidental solvent splashes.
Engineering Control Chemical Fume Hood (80-100 fpm face velocity)The absolute primary defense against H335 (respiratory irritation) by actively drawing airborne particulates away from the operator's breathing zone.

Operational Workflow: Safe Handling & Reaction Setup

The following is a self-validating protocol for preparing a standard CuAAC bioconjugation stock solution. This workflow ensures that safety checks are inherently built into the scientific process [3].

Step 1: Environmental Verification

  • Ensure the fume hood is operational and the sash is pulled down to the indicated safe operating level.

  • Self-Validation: Hold a delicate task wipe (Kimwipe) near the sash opening; it should gently pull inward, confirming negative pressure.

Step 2: Static-Free Weighing

  • Use an anti-static gun (Zerostat) on the weighing boat and the chemical container to neutralize static charges. This prevents the fine powder of Benzoic acid, 3-(2-propynyloxy)- from aerosolizing and contaminating the balance area.

  • Carefully transfer the required mass using a clean, grounded stainless-steel spatula.

Step 3: Solubilization

  • Transfer the powder to a glass vial. Add the required volume of anhydrous DMSO or DMF.

  • Self-Validation Checkpoint: Cap the vial and vortex gently. Hold the vial to the light. A completely clear solution indicates successful solubilization. If particulates remain, the concentration exceeds the solubility limit, requiring additional solvent. Proceeding with a heterogeneous mixture can lead to localized hot spots and unpredictable reaction kinetics.

Step 4: Reagent Addition (CuAAC Specific)

  • Only after complete solubilization, sequentially add your azide-partner, followed by the catalytic system (e.g., CuSO4 and Sodium Ascorbate).

Workflow N1 Risk Assessment & PPE Donning N2 Static-Free Weighing (Hood) N1->N2 Verify Draft N3 Solubilization (DMSO/DMF) N2->N3 Transfer N4 Reaction Setup & Reagent Addition N3->N4 Visual Check N5 Halogen-Free Waste Disposal N4->N5 Quench

Caption: Step-by-step operational and safety workflow for handling and reacting the compound.

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. Because this compound is a functionalized organic acid, response protocols must address both its physical state (dust) and its chemical nature (acidic) [4].

Immediate Spill Response Protocol
  • Evacuate and Assess: Step back from the spill. If the spill is outside the fume hood, immediately don a fitted N95 or P100 respirator to prevent inhalation of aerosolized dust.

  • Containment: Surround the solid powder with damp absorbent pads. Crucial Causality: Dampening the pads prevents the mechanical action of cleaning from kicking the dust into the air.

  • Collection: Use a static-free (plastic or conductive) scoop to carefully collect the powder. DO NOT dry sweep , as this will immediately aerosolize the irritant.

  • Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Self-Validation: The bicarbonate will neutralize residual carboxylic acid; a lack of effervescence (bubbling) indicates the acid has been fully neutralized. Follow with a DI water wipe.

Waste Segregation and Disposal
  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed container labeled "Hazardous Solid Organic Waste."

  • Liquid Waste: Reaction mixtures containing Benzoic acid, 3-(2-propynyloxy)- dissolved in DMSO/DMF should be routed to "Non-Halogenated Organic Waste." Ensure the waste carboy does not contain strong oxidizers, as the alkyne moiety can be reactive under highly oxidizing conditions.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Benzoic acid, 3-(2-propynyloxy)-
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Benzoic acid, 3-(2-propynyloxy)-
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